Product packaging for 2-Methylquinoline-4-carboxamide(Cat. No.:CAS No. 15821-13-3)

2-Methylquinoline-4-carboxamide

Cat. No.: B101038
CAS No.: 15821-13-3
M. Wt: 186.21 g/mol
InChI Key: GPTOAZYKFYMYMW-UHFFFAOYSA-N
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Description

2-methylquinoline-4-carboxamide serves as a key chemical scaffold in medicinal chemistry research for the design and synthesis of novel therapeutic agents. Its quinoline core is a privileged structure in drug discovery, known for interacting with diverse biological targets. Researchers utilize this compound to develop potential anticancer agents, as quinoline-4-carboxamide derivatives have demonstrated mechanisms of action including DNA intercalation, which can disrupt replication and transcription processes in cancer cells, leading to cell death . Some novel quinoline-4-carboxamide derivatives have also shown promise in anti-colon cancer research by inducing apoptosis and inhibiting key enzymes like phosphoinositide dependent protein kinase-1 (PDK1) . Beyond oncology, the quinoline-4-carboxamide structure is a starting point for developing antimalarial compounds. Optimization of this core has led to candidates with low nanomolar in vitro potency against Plasmodium falciparum by inhibiting translation elongation factor 2 (PfEF2), a novel mechanism of action for antimalarial therapy . The molecule's suitability for structural modification makes it a valuable template for exploring structure-activity relationships (SAR) and optimizing drug-like properties such as potency, selectivity, and metabolic stability . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B101038 2-Methylquinoline-4-carboxamide CAS No. 15821-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylquinoline-4-carboxamide
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InChI

InChI=1S/C11H10N2O/c1-7-6-9(11(12)14)8-4-2-3-5-10(8)13-7/h2-6H,1H3,(H2,12,14)
Source PubChem
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InChI Key

GPTOAZYKFYMYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N
Source PubChem
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Molecular Formula

C11H10N2O
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DSSTOX Substance ID

DTXSID50166382
Record name 2-Methylquinoline-4-carboxamide
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Molecular Weight

186.21 g/mol
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CAS No.

15821-13-3
Record name 2-Methyl-4-quinolinecarboxamide
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Record name 2-Methylcinchoninamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Methylquinoline-4-carboxamide, a quinoline derivative of interest in medicinal chemistry and drug discovery. The synthesis of this compound is primarily achieved through the initial preparation of 2-methylquinoline-4-carboxylic acid, followed by its conversion to the corresponding carboxamide. The two principal routes for the synthesis of the carboxylic acid precursor are the Doebner reaction and the Pfitzinger reaction.

Synthesis of the Precursor: 2-Methylquinoline-4-carboxylic acid

The successful synthesis of this compound hinges on the efficient production of its carboxylic acid precursor. Below are the detailed methodologies for the two most effective reactions.

The Doebner Reaction

The Doebner reaction is a three-component condensation reaction that provides a straightforward route to 2-substituted quinoline-4-carboxylic acids. In the context of 2-methylquinoline-4-carboxylic acid synthesis, this reaction typically involves an aniline, an aldehyde, and pyruvic acid. A notable modern protocol simplifies this by reacting pyruvic acid directly with an aromatic amine in ethanol, leading to the formation of 2-methylquinoline-4-carboxylic acid derivatives with high purity.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Pyruvic_acid Pyruvic Acid Carboxylic_acid 2-Methylquinoline-4-carboxylic acid Pyruvic_acid->Carboxylic_acid Ethanol, Stirring Aniline Aniline Aniline->Carboxylic_acid

Figure 1: Doebner Reaction for 2-Methylquinoline-4-carboxylic acid.

Experimental Protocol (Omidkhah and Ghodsi, 2021):

A simplified and efficient protocol involves stirring pyruvic acid and an aromatic amine in ethanol.[1] This method has been noted to be regioselective, with the ring closure occurring at the position with less steric hindrance.[2] The order of mixing the reactants is crucial in determining the final product.[1] For the synthesis of 2-methylquinoline-4-carboxylic acid, aniline derivatives with electron-donating groups are generally preferred.[2]

Quantitative Data:

ReactantsCatalyst/SolventReaction ConditionsYieldReference
Pyruvic acid, Aromatic amineEthanolStirring, Room TemperatureHigh Purity[1]
The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative and often high-yielding route to quinoline-4-carboxylic acids. This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in the presence of a strong base. For the synthesis of 2-methylquinoline-4-carboxylic acid, acetone serves as the carbonyl component.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Isatin Isatin Carboxylic_acid 2-Methylquinoline-4-carboxylic acid Isatin->Carboxylic_acid Potassium Hydroxide Acetone Acetone Acetone->Carboxylic_acid

Figure 2: Pfitzinger Reaction for 2-Methylquinoline-4-carboxylic acid.

Experimental Protocol:

A modified Pfitzinger procedure where isatin is first reacted with a strong alkali to open the ring, followed by the addition of acetone, has been reported to give yields of over 60%.[3]

  • Ring Opening of Isatin: Dissolve isatin in a strong potassium hydroxide solution. The initial deep purple solution will fade to a pale yellow, indicating the opening of the isatin ring to form potassium isatinate.[3]

  • Condensation: Add acetone to the solution of potassium isatinate.

  • Cyclization and Neutralization: The mixture is then heated, leading to cyclization and the formation of the potassium salt of 2-methylquinoline-4-carboxylic acid. After cooling, the product is precipitated by acidification with an acid like acetic acid.[4]

Quantitative Data:

ReactantsBaseReaction ConditionsYieldReference
Isatin, AcetonePotassium HydroxideReflux>60%[3]

Conversion of 2-Methylquinoline-4-carboxylic acid to this compound

The final step in the synthesis is the amidation of the carboxylic acid. This is a standard transformation in organic synthesis and can be achieved through several methods, most commonly via an acid chloride intermediate.

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Carboxylic_acid 2-Methylquinoline-4-carboxylic acid Acid_chloride 2-Methylquinoline-4-carbonyl chloride Carboxylic_acid->Acid_chloride Thionyl Chloride or Oxalyl Chloride Ammonia Ammonia Amide This compound Ammonia->Amide Acid_chloride->Amide

Figure 3: Amidation of 2-Methylquinoline-4-carboxylic acid.

Experimental Protocol (General Procedure):

  • Formation of the Acid Chloride: 2-Methylquinoline-4-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive 2-methylquinoline-4-carbonyl chloride. This reaction is typically carried out in an inert solvent.

  • Amidation: The resulting acid chloride is then carefully reacted with a concentrated solution of ammonia (NH₃). The amide product precipitates and can be collected by filtration.

Alternative Amidation Methods:

Direct conversion of the carboxylic acid to the amide can also be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC).[5] This method avoids the need for the harsh conditions of acid chloride formation.

Summary

The synthesis of this compound is a two-stage process. The initial and crucial step is the formation of 2-methylquinoline-4-carboxylic acid, for which both the Doebner and Pfitzinger reactions offer effective and high-yielding pathways. The choice between these two methods may depend on the availability of starting materials and desired reaction conditions. The subsequent conversion of the carboxylic acid to the final carboxamide product is a standard and well-established chemical transformation. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this important quinoline derivative.

References

physicochemical properties of 2-Methylquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-Methylquinoline-4-carboxamide

Introduction

This compound, with the CAS Number 15821-13-3, is a chemical compound belonging to the quinoline carboxamide class.[1][2] This class of molecules is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities. Quinoline derivatives have been explored for their potential as anticancer, antimalarial, anti-inflammatory, and antimicrobial agents.[3][4] This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis protocols, and biological context of this compound and its closely related analogues, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The data available for this compound and its parent acid are summarized below.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 15821-13-3[1][2]
Molecular Formula C₁₁H₁₀N₂O[2]
Molecular Weight 186.21 g/mol (Calculated)
Synonyms 2-Methyl-4-quinolinecarboxamide[2]

Table 2: Computed and Experimental Properties of Related Quinoline Structures

Property2-Methylquinoline-4-carboxylic acidN-phenyl-2-methylquinoline-4-carboxamideQuinoline-4-carboxamide
Molecular Formula C₁₁H₉NO₂[5]C₁₈H₁₄N₂O[6]C₁₀H₈N₂O[7]
Molecular Weight 187.19 g/mol [5]274.32 g/mol [6]172.18 g/mol [7]
logP (Partition Coefficient) 2.4 (XLogP3)[5]3.82 (Predicted)[6]-0.2 (XLogP3)[7]
Hydrogen Bond Donors 1[5]1[6]1[7]
Hydrogen Bond Acceptors 2[5]3[6]2[7]
Polar Surface Area (PSA) 50.2 Ų[5]46.2 Ų[6]56 Ų[7]

Experimental Protocols & Synthesis

The synthesis of quinoline-4-carboxamides can be achieved through several established chemical reactions. The most common pathway involves the formation of the quinoline-4-carboxylic acid core, followed by an amidation step.

Synthesis of the Precursor: 2-Methylquinoline-4-carboxylic acid

The quinoline core of the target molecule is typically synthesized via classic reactions such as the Doebner or Pfitzinger reactions.

  • Doebner Reaction: This method involves the condensation of an aniline, an aldehyde, and pyruvic acid. For 2-methylquinoline-4-carboxylic acid, this would involve reacting an aniline with pyruvic acid.[3]

  • Pfitzinger Reaction: This reaction synthesizes the quinoline-4-carboxylic acid core by reacting isatin with a carbonyl compound under basic conditions.[4][8]

Protocol: Amidation of 2-Methylquinoline-4-carboxylic acid

The conversion of the carboxylic acid to the primary amide is a standard procedure in organic synthesis.

Objective: To synthesize this compound from its corresponding carboxylic acid precursor.

Methodology:

  • Acyl Chloride Formation: 2-Methylquinoline-4-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), in an inert solvent like dichloromethane (DCM).[9][10] This converts the carboxylic acid into the more reactive acyl chloride intermediate.

  • Reaction with Ammonia: The crude acyl chloride is then dissolved in a suitable solvent (e.g., tetrahydrofuran, THF) and treated with a source of ammonia.[10] This can be aqueous ammonia (NH₄OH) or ammonia gas bubbled through the solution at a controlled temperature (typically 0 °C).[10]

  • Work-up and Purification: The reaction mixture is stirred until completion (monitored by Thin Layer Chromatography, TLC). The product is then typically isolated by filtration if it precipitates, or by extraction after quenching the reaction.[10] The crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.

A general workflow for this synthesis is depicted below.

G cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Amidation Isatin Isatin / Aniline Pfitzinger_Doebner Pfitzinger or Doebner Reaction Isatin->Pfitzinger_Doebner Base / Acid Carbonyl Carbonyl Compound / Pyruvic Acid Carbonyl->Pfitzinger_Doebner CarboxylicAcid 2-Methylquinoline-4-carboxylic acid Pfitzinger_Doebner->CarboxylicAcid CarboxylicAcid2 2-Methylquinoline-4-carboxylic acid ThionylChloride SOCl₂ or Oxalyl Chloride AcylChloride Acyl Chloride Intermediate ThionylChloride->AcylChloride Ammonia Ammonia (NH₃) FinalProduct This compound Ammonia->FinalProduct CarboxylicAcid2->AcylChloride DMF (cat.) AcylChloride->FinalProduct

Caption: General synthetic workflow for this compound.

Biological Activity and Mechanism of Action

While specific data on the biological activity of this compound is limited in the provided results, the broader class of quinoline-4-carboxamides has been identified as a promising source of antimalarial agents.[9][11]

A notable derivative, DDD107498, acts through a novel mechanism: the inhibition of the parasite's translation elongation factor 2 (PfEF2).[9][11] PfEF2 is essential for protein synthesis in the malaria parasite, Plasmodium falciparum. By inhibiting this factor, the compound effectively halts the parasite's ability to produce proteins, leading to its death. This mechanism is active against multiple life-cycle stages of the parasite.[9][11]

The discovery of this class of compounds originated from phenotypic screening of chemical libraries against the blood stage of P. falciparum.[9][11] Initial hits often displayed potent antiplasmodial activity but had suboptimal physicochemical properties, such as high lipophilicity and poor metabolic stability.[11] Subsequent medicinal chemistry efforts focused on optimizing these properties to develop preclinical candidates with improved efficacy and pharmacokinetic profiles.[9][11]

The proposed mechanism of action for this class of antimalarials is illustrated below.

G Compound Quinoline-4-carboxamide Derivative Parasite Plasmodium falciparum Compound->Parasite Enters PfEF2 Translation Elongation Factor 2 (PfEF2) Compound->PfEF2 Binds & Inhibits Ribosome Ribosome PfEF2->Ribosome Required for Translocation ProteinSynth Protein Synthesis PfEF2->ProteinSynth Inhibition Ribosome->ProteinSynth Performs ParasiteDeath Parasite Death ProteinSynth->ParasiteDeath Leads to

Caption: Proposed antimalarial mechanism of action for quinoline-4-carboxamides.

Conclusion

This compound is a member of a chemically and biologically significant class of compounds. This guide provides a foundational understanding of its physicochemical properties, established synthesis routes, and the promising therapeutic potential of the quinoline-4-carboxamide scaffold, particularly in the context of antimalarial drug discovery. The detailed protocols and mechanistic diagrams serve as a valuable resource for researchers aiming to explore and expand upon the utility of this molecular framework in various scientific disciplines.

References

An In-depth Technical Guide on the Mechanism of Action of 2-Substituted Quinoline-4-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action of 2-substituted quinoline-4-carboxamides, with a primary focus on the potent antimalarial drug candidate Cabamiquine (DDD107498) and a secondary focus on the anticancer activities of the broader quinoline-4-carboxamide class.

Core Mechanism of Action: Antimalarial Activity of Cabamiquine (DDD107498)

The leading compound in this class, Cabamiquine (DDD107498), is a 6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide.[1][2] It is important to note that this is a 2-substituted, not a 2-methyl, derivative. Cabamiquine exhibits potent, multistage antimalarial activity by targeting a novel mechanism of action: the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2).[1][3][4]

PfEF2 is a crucial enzyme in the parasite's protein synthesis machinery, responsible for the GTP-dependent translocation of the ribosome along mRNA during translation.[3][5] By inhibiting PfEF2, Cabamiquine effectively halts protein synthesis, leading to parasite death across multiple life-cycle stages.[1][3] This unique mechanism of action makes it a promising candidate for overcoming existing antimalarial drug resistance.

Signaling Pathway: Inhibition of Protein Synthesis

The inhibitory action of Cabamiquine on PfEF2 disrupts the elongation phase of translation in Plasmodium falciparum. This leads to the cessation of polypeptide chain formation and ultimately, parasite death.

cluster_parasite Plasmodium falciparum Ribosome Ribosome mRNA mRNA Ribosome->mRNA Moves along Protein Protein Synthesis Ribosome->Protein tRNA Aminoacyl-tRNA tRNA->Ribosome Enters A-site PfEF2 PfEF2 PfEF2->Ribosome Catalyzes translocation GTP GTP GTP->PfEF2 Provides energy Parasite_Death Parasite Death Cabamiquine Cabamiquine (DDD107498) Cabamiquine->PfEF2 Inhibition->Protein Blocks

Diagram 1: Signaling pathway of Cabamiquine's inhibition of PfEF2.
Quantitative Data: Antimalarial Activity of Cabamiquine (DDD107498)

ParameterValueOrganism/Cell LineComments
EC50 (PfEF2 inhibition) 2 nMWild-Type P. falciparum eEF2Direct enzymatic inhibition.[6][7][8]
EC50 (in vitro) 1.0 nM (95% CI 0.8-1.2 nM)P. falciparum 3D7 (drug-sensitive)Asexual blood stage.[3]
EC90 (in vitro) 2.4 nM (95% CI 2.0-2.9 nM)P. falciparum 3D7 (drug-sensitive)Asexual blood stage.[3]
EC99 (in vitro) 5.9 nM (95% CI 4.5-7.6 nM)P. falciparum 3D7 (drug-sensitive)Asexual blood stage.[3]
Median EC50 (ex vivo) 0.81 nM (Range 0.29-3.29 nM)P. falciparum clinical isolates (n=44)Asexual blood stage.[3]
Median EC50 (ex vivo) 0.51 nM (Range 0.25-1.39 nM)P. vivax clinical isolates (n=28)Asexual blood stage.[3]
EC50 (Transmission Blocking) 1.8 nMP. falciparum stage V gametocytesStandard Membrane Feeding Assay (SMFA).[3]
ED90 (in vivo) 0.57 mg/kgP. berghei infected miceSingle oral dose.[3]
ED90 (in vivo) 0.95 mg/kg/dayP. falciparum infected humanized miceOral dose for 4 days.[3]

Secondary Mechanism of Action: Anticancer Activity of Quinoline-4-Carboxamides

Certain quinoline-4-carboxamide derivatives have been investigated for their potential as anticancer agents through the antagonism of the P2X7 receptor (P2X7R). P2X7R is an ATP-gated ion channel that is often overexpressed in cancer cells and plays a role in tumor cell proliferation, survival, and metastasis.

Signaling Pathway: P2X7 Receptor Antagonism

Antagonism of the P2X7R by quinoline-4-carboxamide derivatives blocks the downstream signaling cascades initiated by ATP binding. This can lead to a reduction in cancer cell proliferation and the induction of apoptosis. Key signaling pathways affected include the PI3K/Akt and MAPK pathways.

cluster_cell Cancer Cell ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates PI3K_Akt PI3K/Akt Pathway P2X7R->PI3K_Akt MAPK MAPK Pathway P2X7R->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits Quinoline_Carboxamide Quinoline-4-Carboxamide Quinoline_Carboxamide->P2X7R Antagonizes

Diagram 2: P2X7R antagonist signaling pathway.
Quantitative Data: P2X7R Antagonist Activity of Quinoline-Carboxamide Derivatives

Compound SeriesDerivative SubstitutionsIC50 (µM)Cell LineComments
Pyrazine-Carboxamide4-OCF30.457 ± 0.03h-P2X7R-MCF-7Most potent in the series.
Pyrazine-Carboxamide4-CH30.682 ± 0.05h-P2X7R-MCF-7
Quinoline-6-Carboxamide4-Iodo0.566h-P2X7R-MCF-7Most potent in this series.
Quinoline-6-Carboxamide4-Fluoro0.624h-P2X7R-MCF-7
Quinoline-6-Carboxamide4-Chloro0.813h-P2X7R-MCF-7

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. It measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.

cluster_workflow SYBR Green I Assay Workflow A Prepare serial dilutions of test compound in a 96-well plate. B Add synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit). A->B C Incubate for 72 hours at 37°C in a gassed chamber. B->C D Add SYBR Green I lysis buffer to each well. C->D E Incubate in the dark for 1 hour at room temperature. D->E F Measure fluorescence (Ex: 485 nm, Em: 530 nm) using a plate reader. E->F G Calculate IC50 values from dose-response curves. F->G

Diagram 3: Workflow for the SYBR Green I-based antiplasmodial assay.

Detailed Methodology:

  • Compound Dilution: Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate. Include positive (known antimalarial) and negative (vehicle) controls.

  • Parasite Culture: Add synchronized P. falciparum ring-stage parasites to the wells to achieve a final parasitemia of 1% and a hematocrit of 2%.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).[9]

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate for 1 hour at room temperature in the dark.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Determine the IC50 values by plotting the percentage of growth inhibition against the log of the compound concentration.

P2X7R Antagonist Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the influx of calcium into cells upon activation of the P2X7 receptor by an agonist (e.g., BzATP).

cluster_workflow Calcium Mobilization Assay Workflow A Seed cells expressing P2X7R in a 96-well plate. B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A->B C Incubate with test compound (antagonist). B->C D Add P2X7R agonist (e.g., BzATP). C->D E Measure the change in fluorescence intensity over time using a plate reader. D->E F Determine IC50 values based on the inhibition of the agonist-induced calcium flux. E->F

Diagram 4: Workflow for the P2X7R antagonist calcium mobilization assay.

Detailed Methodology:

  • Cell Culture: Seed cells stably expressing the human P2X7 receptor (e.g., HEK293 or MCF-7 cells) into a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol.

  • Compound Incubation: Incubate the cells with various concentrations of the quinoline-4-carboxamide test compound.

  • Agonist Stimulation: Add a P2X7R agonist, such as BzATP, to the wells to stimulate calcium influx.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the test compound and determine the IC50 value.

References

The Biological Activity of 2-Methylquinoline-4-carboxamide and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. While specific data on 2-Methylquinoline-4-carboxamide is limited in publicly available research, the broader class of quinoline-4-carboxamides has been extensively studied, revealing potent antimalarial, anticancer, anti-inflammatory, and other therapeutic properties. This technical guide provides a comprehensive overview of the known biological activities of this class of compounds, with a particular focus on the well-documented antimalarial agent, a quinoline-4-carboxamide derivative known as DDD107498, as a representative example. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary mechanism of action to inform further research and drug development efforts centered on this promising chemical scaffold.

Introduction

Quinoline derivatives have long been a cornerstone of pharmaceutical research, with notable examples including the antimalarial drug quinine. The functionalization of the quinoline ring system, particularly at the 4-position with a carboxamide group, has given rise to a class of compounds with significant and diverse biological activities. These activities range from potent inhibition of parasitic growth to modulation of key signaling pathways in cancer and inflammation.

This guide focuses on the biological landscape of 2-methyl substituted quinoline-4-carboxamides and their close analogs. Due to a scarcity of specific research on the 2-methyl derivative, this document leverages the extensive data available for the broader quinoline-4-carboxamide class to provide a foundational understanding of their therapeutic potential.

Key Biological Activities

The primary and most extensively documented biological activity of quinoline-4-carboxamides is their potent antimalarial effect. However, research has also uncovered other significant therapeutic potentials.

Antimalarial Activity

A series of quinoline-4-carboxamides have demonstrated exceptional potency against multiple life-cycle stages of the Plasmodium falciparum parasite, the deadliest species causing malaria in humans.[1][2] The lead compound, DDD107498, emerged from phenotypic screening and subsequent optimization, exhibiting low nanomolar in vitro potency and excellent in vivo efficacy in mouse models of malaria.[1][2]

Anticancer Activity

Derivatives of the quinoline carboxamide scaffold have been investigated for their potential as anticancer agents.[3] Studies have shown that certain analogs can induce cytotoxic effects in various cancer cell lines. The proposed mechanisms often involve the inhibition of critical cellular machinery, such as topoisomerases or protein kinases.

Anti-inflammatory and Analgesic Activity

Structurally related quinoline-2- and -4-carboxylic acid amides have been reported to possess anti-inflammatory and analgesic properties. While the direct activity of this compound in this context is not well-documented, the general scaffold suggests potential for development in this therapeutic area.

Quantitative Biological Data

The following tables summarize key in vitro and in vivo efficacy data for representative quinoline-4-carboxamide derivatives, primarily focusing on the well-characterized antimalarial compounds.

Table 1: In Vitro Antimalarial Activity of Representative Quinoline-4-Carboxamides

CompoundP. falciparum (3D7) EC50 (nM)Cytotoxicity (HEK293) IC50 (µM)Reference
Hit Compound 1120>10[1]
DDD107498 (Compound 2) 1 >10 [1]
Compound 2570>10[1]

Table 2: In Vivo Efficacy of DDD107498 in a P. berghei Mouse Model

CompoundDose (mg/kg, p.o., 4 days)Parasitemia Reduction (%)ED90 (mg/kg)Reference
DDD107498 (Compound 2) 1>990.1 - 0.3 [1]

Mechanism of Action: Antimalarial Activity

The primary antimalarial mechanism of action for the leading quinoline-4-carboxamide series, including DDD107498, has been identified as the inhibition of the Plasmodium falciparum translation elongation factor 2 (PfEF2).[1][2] PfEF2 is a crucial enzyme in the protein synthesis machinery of the parasite. Its inhibition leads to a cessation of protein production, ultimately resulting in parasite death.

Antimalarial Mechanism of Action cluster_parasite Plasmodium falciparum cluster_drug Quinoline-4-Carboxamide Ribosome Ribosome Protein Parasite Proteins Ribosome->Protein Peptide Bond Formation mRNA mRNA mRNA->Ribosome Translation tRNA tRNA-Amino Acid tRNA->Ribosome PfEF2 PfEF2 (Translation Elongation Factor 2) PfEF2->Ribosome Catalyzes Translocation Parasite Death Parasite Death Protein->Parasite Death Leads to Q4C 2-Methylquinoline- 4-carboxamide Analog (e.g., DDD107498) Q4C->PfEF2 Inhibition

Caption: Inhibition of PfEF2 by quinoline-4-carboxamides disrupts protein synthesis in P. falciparum.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of quinoline-4-carboxamides.

Synthesis of this compound (General Pfitzinger Reaction)

The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids, which are precursors to the corresponding carboxamides.

Pfitzinger Reaction Workflow Start Start Materials: Isatin 2-Butanone (for 2-methyl derivative) Reaction1 Reaction with Base (e.g., KOH) in Ethanol/Water Start->Reaction1 Intermediate 2-Methylquinoline-4-carboxylic Acid Reaction1->Intermediate Reaction2 Amide Coupling (e.g., with desired amine using coupling agents like HATU or EDC/HOBt) Intermediate->Reaction2 Product This compound Derivative Reaction2->Product

Caption: General workflow for the synthesis of this compound via the Pfitzinger reaction.

Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve isatin and 2-butanone in a mixture of ethanol and aqueous potassium hydroxide.

  • Reflux: Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Acidification: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the 2-methylquinoline-4-carboxylic acid.

  • Purification: Collect the solid product by filtration and purify by recrystallization.

  • Amide Formation: Activate the carboxylic acid with a coupling agent (e.g., HATU or EDC/HOBt) in the presence of a base and the desired amine to form the final carboxamide product.

  • Final Purification: Purify the final compound using column chromatography or recrystallization.

In Vitro Antimalarial Assay (P. falciparum Growth Inhibition)

This assay determines the 50% effective concentration (EC50) of a compound against the blood stage of P. falciparum.

Protocol:

  • Parasite Culture: Maintain asynchronous P. falciparum (e.g., 3D7 strain) cultures in human erythrocytes at a defined parasitemia and hematocrit in a complete medium.

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO) and add to a 96-well plate.

  • Incubation: Add the parasite culture to the wells and incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Growth Measurement: Quantify parasite growth using a SYBR Green I-based fluorescence assay.

  • Data Analysis: Determine the EC50 values by fitting the dose-response data to a sigmoidal curve.

In Vivo Antimalarial Efficacy (Mouse Model)

The Peters' 4-day suppressive test is a standard method to evaluate the in vivo efficacy of antimalarial compounds.

Protocol:

  • Infection: Infect mice with P. berghei parasites.

  • Treatment: Administer the test compound orally (p.o.) or via another appropriate route once daily for four consecutive days, starting 24 hours post-infection.

  • Monitoring: Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears.

  • Data Analysis: Calculate the percentage of parasitemia reduction compared to an untreated control group. Determine the effective dose required to reduce parasitemia by 90% (ED90).

Conclusion and Future Directions

The quinoline-4-carboxamide scaffold represents a highly valuable starting point for the development of novel therapeutics. The extensive research into antimalarial analogs has provided a robust dataset and a clear mechanism of action, which can guide further exploration. While the specific biological profile of this compound remains to be fully elucidated, its structural similarity to highly active compounds suggests it may possess significant therapeutic potential.

Future research should focus on the synthesis and systematic biological evaluation of this compound and its derivatives against a broad panel of targets, including parasitic, cancer, and inflammatory models. A deeper understanding of the structure-activity relationships (SAR) around the 2-position of the quinoline ring will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The methodologies and data presented in this guide provide a solid foundation for these future investigations.

References

Spectroscopic Profile of 2-Methylquinoline-4-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Methylquinoline-4-carboxamide, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document outlines the key spectroscopic data, detailed experimental protocols for its characterization, and a visual representation of a common synthetic workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from various spectroscopic techniques used to characterize this compound and its close derivatives.

Table 1: ¹H NMR Spectroscopic Data
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Solvent
H-58.35d8.4DMSO-d₆
H-2' (quinoline ring)8.21s-DMSO-d₆
H-6, H-7, H-87.85-7.95m-DMSO-d₆
Phenyl-H7.55-7.62m-DMSO-d₆
Phenyl-H7.35-7.42m-DMSO-d₆
CH₃2.72s-DMSO-d₆

Note: Data is for the closely related 2-methyl-N-phenylquinoline-4-carboxamide and serves as a representative example.[1]

Table 2: ¹³C NMR Spectroscopic Data
Carbon Assignment Chemical Shift (δ, ppm) Solvent
C=O166.4DMSO-d₆
C-4154.2DMSO-d₆
C-2148.9DMSO-d₆
Aromatic Carbons125.3-137.5DMSO-d₆
CH₃21.5DMSO-d₆

Note: Data is for the closely related 2-methyl-N-phenylquinoline-4-carboxamide and serves as a representative example.[1]

Table 3: IR Spectroscopic Data
Functional Group Vibrational Frequency (cm⁻¹)
N-H Stretching~3437
C=O Stretching~1680-1726
Aromatic C=C Stretching~1635
C-N Stretching~1101

Note: These are characteristic ranges for quinoline carboxamide derivatives.[2][3]

Table 4: Mass Spectrometry Data
Technique Ion m/z Relative Abundance (%)
Electron Ionization (EI)[M]⁺186-
High-Resolution Mass Spectrometry (HRMS)[M+H]⁺ (for C₁₈H₁₅N₂O)Calculated: 275.1184, Found: 275.1189-

Note: The molecular ion for the parent this compound is expected at m/z 186. The HRMS data is for the N-phenyl derivative.[1][4] Electron ionization mass spectra of 2-substituted quinoline-4-carboxamides have been reported, providing insights into their fragmentation patterns.[4][5]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of 2-Methylquinoline-4-carboxylic acid

A common method for the synthesis of the precursor, 2-methylquinoline-4-carboxylic acid, is the Doebner reaction.

  • Reagents: Substituted aromatic amine, pyruvic acid, ethanol.

  • Procedure: A solution of the aromatic amine and pyruvic acid in ethanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated, typically by filtration, and may be purified by recrystallization.

Synthesis of this compound

The amidation of the corresponding carboxylic acid is a standard procedure to obtain the final carboxamide.[1][6]

  • Reagents: 2-Methylquinoline-4-carboxylic acid, thionyl chloride (SOCl₂) or oxalyl chloride, desired amine, a suitable solvent (e.g., THF, CH₂Cl₂), and a few drops of DMF.

  • Procedure:

    • To a solution of 2-methylquinoline-4-carboxylic acid in the chosen solvent at 0 °C, a few drops of DMF are added, followed by the dropwise addition of oxalyl chloride or thionyl chloride.

    • The reaction mixture is stirred at this temperature and then allowed to warm to room temperature to form the acid chloride intermediate.

    • The corresponding amine is then added to the reaction mixture.

    • The reaction is stirred until completion, as monitored by TLC.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[6][7] Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are commonly obtained using an FT-IR spectrometer with KBr pellets or as a thin film.[2][8]

  • Mass Spectrometry: Low-resolution mass spectra can be recorded on a gas chromatograph/mass spectrometer system using electron ionization (EI) at 70 eV.[4] High-resolution mass spectra (HRMS) are often obtained using electrospray ionization (ESI).[6]

  • UV-Vis Spectroscopy: UV-Vis absorption spectra can be recorded on a double beam UV-Vis spectrophotometer using quartz cells.[3][9] These spectra are useful for studying the electronic properties and stability of the compound in solution.[9]

Visualized Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of this compound derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Doebner Reaction cluster_intermediate Intermediate cluster_reaction2 Amidation cluster_final Final Product AromaticAmine Aromatic Amine Doebner Condensation AromaticAmine->Doebner PyruvicAcid Pyruvic Acid PyruvicAcid->Doebner CarboxylicAcid 2-Methylquinoline-4- carboxylic Acid Doebner->CarboxylicAcid Amidation Coupling Reaction (e.g., with SOCl₂/Amine) CarboxylicAcid->Amidation FinalProduct 2-Methylquinoline-4- carboxamide Amidation->FinalProduct

Caption: Synthetic workflow for this compound.

References

Technical Guide: 2-Methylquinoline-4-carboxamide (CAS 15821-13-3)

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a technical overview of 2-Methylquinoline-4-carboxamide, identified by the CAS number 15821-13-3. Publicly available scientific literature and databases contain limited specific information regarding the biological activity, mechanism of action, and detailed experimental protocols for this particular molecule. The compound belongs to the broader class of quinoline carboxamides, a scaffold known to be of significant interest in medicinal chemistry due to its diverse pharmacological activities. This guide summarizes the available physicochemical data for this compound, general synthetic approaches, and the biological activities reported for structurally related quinoline-4-carboxamide derivatives. It is important to note that while extensive research exists for complex derivatives, data for the parent compound, this compound, is sparse.

Physicochemical Properties

The fundamental properties of this compound have been compiled from various chemical supplier databases and computational models.

PropertyValueSource
CAS Number 15821-13-3[1][2][3][4][5]
IUPAC Name This compound[3]
Synonyms 2-Methyl-4-quinolinecarboxamide, 2-Methylcinchoninamide[2]
Molecular Formula C₁₁H₁₀N₂O[2][3][4]
Molecular Weight 186.21 g/mol [2][4]
Hazard Class Irritant[2]

Note: Computationally predicted properties for the parent carboxylic acid (CAS 634-38-8) include an XLogP3 of 2.4 and a TPSA of 50.2 Ų. These may serve as an estimate for the carboxamide derivative.[6]

Synthesis and Experimental Protocols

General Synthetic Approach: Amide Coupling

The most common and direct method for synthesizing this compound would be the coupling of its corresponding carboxylic acid, 2-Methylquinoline-4-carboxylic acid (CAS 634-38-8), with an ammonia source.

Experimental Workflow: Carboxylic Acid to Amide Coupling

G cluster_start Starting Material cluster_activation Activation Step cluster_coupling Coupling Step start 2-Methylquinoline-4-carboxylic acid reagents Coupling Reagents (e.g., EDC, HOBt) or Acyl Halide Formation (e.g., SOCl₂, Oxalyl Chloride) start->reagents Add activated Activated Intermediate (e.g., O-acylisourea ester or Acyl Chloride) reagents->activated Forms ammonia Ammonia Source (e.g., NH₄Cl, NH₃ gas) activated->ammonia Reacts with product This compound ammonia->product Yields

Caption: General workflow for the synthesis of a primary carboxamide from a carboxylic acid.

Methodology:

  • Activation: The carboxylic acid (2-Methylquinoline-4-carboxylic acid) is first activated. This can be achieved by forming an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, often in the presence of a catalytic amount of DMF.[7] Alternatively, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) can be used to form an active ester intermediate.[7]

  • Amination: The activated intermediate is then reacted with an ammonia source, such as ammonium chloride with a base or aqueous/gaseous ammonia, to form the primary amide.[8]

  • Purification: The final product, this compound, is purified from the reaction mixture, typically using techniques like recrystallization or column chromatography.

Biological Activity and Potential Applications

While no specific biological data, mechanism of action, or signaling pathways have been published for this compound (CAS 15821-13-3), the quinoline-4-carboxamide scaffold is a "privileged structure" in drug discovery.[9] Derivatives have shown a wide range of biological activities, suggesting that the parent compound could serve as a valuable building block or starting point for medicinal chemistry campaigns.

Reported Activities for the Quinoline-4-Carboxamide Class:

  • Antimalarial: Highly substituted quinoline-4-carboxamides have been identified as potent antimalarial agents that inhibit the parasite's translation elongation factor 2 (PfEF2), thus blocking protein synthesis.[7][10]

  • Anticancer: Various derivatives have been investigated as anticancer agents, with mechanisms including inhibition of topoisomerase and various protein kinases.[9][11]

  • P2X7R Antagonists: Quinoline-carboxamide derivatives have been synthesized and evaluated as antagonists of the P2X7 receptor, which is implicated in inflammation and cancer.[12]

  • Neurokinin-3 (hNK-3) Receptor Antagonists: The 2-phenylquinoline-4-carboxamide scaffold has been explored for its potential as an hNK-3 receptor antagonist.[13]

Logical Relationship: From Scaffold to Biological Target

G cluster_targets Potential Biological Targets (for derivatives) scaffold Quinoline-4-Carboxamide Scaffold malaria PfEF2 (Malaria) scaffold->malaria Can be derivatized to target cancer Topoisomerase, Kinases (Cancer) scaffold->cancer Can be derivatized to target inflammation P2X7 Receptor (Inflammation) scaffold->inflammation Can be derivatized to target cns NK-3 Receptor (CNS Disorders) scaffold->cns Can be derivatized to target

Caption: Potential therapeutic areas explored for derivatives of the quinoline-4-carboxamide scaffold.

Conclusion

This compound (CAS 15821-13-3) is a simple heterocyclic compound for which specific, in-depth biological and experimental data are lacking in the public domain. Its primary value to the scientific community appears to be as a chemical intermediate or a foundational scaffold for the synthesis of more complex, biologically active molecules.[14] Researchers interested in this compound may need to perform initial screening and characterization to determine its specific properties. The synthetic routes are well-trodden, and its parent scaffold is associated with a rich history of medicinal chemistry, indicating a potential starting point for new drug discovery projects targeting a variety of diseases.

References

Structural Elucidation of 2-Methylquinoline-4-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Methylquinoline-4-carboxamide. The document details the expected spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for these analytical techniques and includes visualizations for the elucidation workflow and mass spectral fragmentation pathways.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~2.75Singlet-CH₃
~7.30SingletH-3
~7.50TripletH-6
~7.70TripletH-7
~7.80DoubletH-5
~8.05DoubletH-8
~7.6 (broad)Singlet-CONH₂ (1H)
~8.2 (broad)Singlet-CONH₂ (1H)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~25.0-CH₃
~118.0C-3
~124.0C-4a
~124.5C-6
~126.0C-8
~129.0C-5
~130.0C-7
~145.0C-4
~148.0C-8a
~158.0C-2
~169.0C=O
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3180Strong, BroadN-H stretch (amide)
3060 - 3020MediumC-H stretch (aromatic)
2960 - 2850MediumC-H stretch (methyl)
~1680StrongC=O stretch (amide I)
~1620MediumN-H bend (amide II)
1600 - 1450Medium-StrongC=C and C=N stretch (ring)
~850 - 750StrongC-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
186High[M]⁺ (Molecular Ion)
170High[M - NH₂]⁺
142Medium[M - CONH₂]⁺
115Medium[C₉H₇]⁺ (Loss of HCN from 142)

Experimental Protocols

NMR Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.[6]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxamides to observe the exchangeable amide protons.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

    • Cap the NMR tube and invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer's magnetic field on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming to obtain sharp and symmetrical peaks.

  • ¹H NMR Spectrum Acquisition:

    • A standard single-pulse experiment is typically used.

    • Key parameters to set include spectral width (e.g., -2 to 12 ppm), acquisition time (~2-4 seconds), relaxation delay (1-5 seconds), and the number of scans (typically 8-16 for a sample of this concentration).

  • ¹³C NMR Spectrum Acquisition:

    • A proton-decoupled pulse sequence is commonly used to simplify the spectrum.

    • A larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

The thin solid film method is a common and straightforward technique for obtaining the IR spectrum of a solid sample.[7]

  • Sample Preparation:

    • Place a small amount (a few milligrams) of this compound into a clean, dry vial.

    • Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to dissolve the solid completely.

    • Using a pipette, place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Spectrum Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Acquisition:

    • Clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to a desiccator for storage.

Mass Spectrometry

This protocol describes the general procedure for obtaining an Electron Ionization (EI) mass spectrum.[8][9][10]

  • Sample Introduction:

    • Ensure the sample is pure and free of non-volatile impurities.

    • Introduce a small amount of the sample (typically in the microgram range) into the ion source. For a solid sample with sufficient volatility, a direct insertion probe can be used. The probe is heated to vaporize the sample directly into the ion source.

  • Ionization:

    • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier or other detector records the abundance of ions at each m/z value.

    • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Structural Elucidation Workflow

Structural Elucidation Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isolation Isolation & Purification MS Mass Spectrometry (MS) Isolation->MS NMR NMR Spectroscopy (1H, 13C) Isolation->NMR IR IR Spectroscopy Isolation->IR MolFormula Molecular Formula & Weight MS->MolFormula Connectivity Connectivity & Skeleton NMR->Connectivity FuncGroups Functional Groups IR->FuncGroups Structure Structure Proposal MolFormula->Structure FuncGroups->Structure Connectivity->Structure

A general workflow for the structural elucidation of an organic compound.
Mass Spectrometry Fragmentation Pathway

Predicted ESI-MS fragmentation pathway for this compound.

References

Quinoline-4-Carboxamides: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the current literature on quinoline-4-carboxamides, a promising scaffold in medicinal chemistry. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their potential as therapeutic agents. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for clarity.

Synthesis of Quinoline-4-Carboxamides

The synthesis of the quinoline-4-carboxamide scaffold is primarily achieved through established methodologies such as the Pfitzinger and Doebner reactions, followed by amide bond formation.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[1][2]

Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid [3]

  • Preparation of Base Solution: A 33% (w/v) solution of potassium hydroxide (KOH) is prepared by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is exothermic.

  • Isatin Ring Opening: To the stirred KOH solution, 5.0 g of isatin is added. The mixture is stirred at room temperature for 30-45 minutes, during which the color typically changes from orange to pale yellow, indicating the formation of the potassium isatinate intermediate.

  • Addition of Carbonyl Compound: A stoichiometric equivalent of acetophenone (approximately 4.1 mL) is added dropwise to the reaction mixture.

  • Reflux: The reaction mixture is heated to reflux for 12-13 hours and monitored for completion by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling, the bulk of the solvent is removed by rotary evaporation. Water is added to dissolve the potassium salt of the quinoline-4-carboxylic acid. The aqueous solution is extracted with diethyl ether to remove impurities. The aqueous layer is then cooled in an ice bath and acidified with dilute hydrochloric acid (HCl) to a pH of 4-5 to precipitate the product.

  • Purification: The solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Doebner Reaction

The Doebner reaction is a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids.[4][5]

Experimental Protocol: Modified Doebner Reaction [6]

  • Reaction Setup: To a solution of a substituted aniline (1.8 mmol) and a substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL), BF₃·OEt₂ or BF₃·THF (0.5 equiv) is added at room temperature.

  • Initial Heating: The reaction mixture is stirred at 65 °C for 1 hour.

  • Addition of Pyruvic Acid: A solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) is added dropwise to the reaction mixture.

  • Reaction: The mixture is stirred at 65 °C for an additional 20 hours.

  • Work-up: The reaction is cooled to room temperature, and ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) are added. The aqueous layer is separated and extracted with EtOAc. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by solidification and filtration or by column chromatography on silica gel.

Amide Coupling

The final step in the synthesis of quinoline-4-carboxamides is the formation of the amide bond between the quinoline-4-carboxylic acid and a desired amine. This is typically achieved using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Experimental Protocol: Amide Coupling using EDC/HOBt [7]

  • Reaction Setup: To a stirred solution of the quinoline-4-carboxylic acid (1.0 equiv) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (AcCN), the desired amine (1.2 equiv), EDC (1.0 equiv), HOBt (0.1 equiv), and a base like 4-Dimethylaminopyridine (DMAP) (1.0 equiv) are added.

  • Reaction: The resulting mixture is stirred at room temperature. The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may include extraction and washing, to isolate the crude product.

  • Purification: The crude amide is purified by column chromatography or recrystallization.

Biological Activities of Quinoline-4-Carboxamides

Quinoline-4-carboxamides have demonstrated a wide range of biological activities, with the most significant being their antimalarial and anticancer properties. They have also been investigated as antiviral and anti-inflammatory agents.

Antimalarial Activity

A series of quinoline-4-carboxamides have been identified as potent antimalarial agents with a novel mechanism of action.[8] These compounds exhibit activity against multiple life-cycle stages of the Plasmodium parasite.[8]

Table 1: In Vitro Antiplasmodial Activity of Representative Quinoline-4-Carboxamides

CompoundP. falciparum 3D7 EC₅₀ (nM)Reference
1 120[8]
DDD107498 (2) 1[8]

Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I) [9][10]

  • Parasite Culture: Plasmodium falciparum (e.g., 3D7 strain) is cultured in human ORh+ red blood cells using RPMI 1640 medium supplemented with Albumax II, L-glutamine, hypoxanthine, and gentamicin.

  • Assay Setup: In a 96-well plate, serial dilutions of the test compounds are prepared. A suspension of parasitized erythrocytes (1% parasitemia, 1% hematocrit) is added to each well.

  • Incubation: The plate is incubated for 72 hours at 37°C in a humidified, gassed incubator.

  • Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Experimental Protocol: In Vivo Efficacy in P. berghei Mouse Model [11][12]

  • Infection: Mice (e.g., NMRI or CD1) are infected intravenously or intraperitoneally with Plasmodium berghei infected red blood cells.

  • Treatment: The test compounds are administered orally or subcutaneously to the infected mice for 4 consecutive days, starting 2-4 hours post-infection. A vehicle control and a positive control (e.g., chloroquine) are included.

  • Monitoring: Parasitemia levels are monitored by examining Giemsa-stained thin blood smears. Body weight, rectal temperature, and survival time are also recorded.

  • Data Analysis: The efficacy of the compound is determined by the reduction in parasitemia compared to the vehicle control group. The 50% and 90% effective doses (ED₅₀ and ED₉₀) are calculated.

Anticancer Activity

Quinoline-4-carboxamides have been investigated as anticancer agents, with some derivatives showing potent activity against various cancer cell lines. Their mechanism of action often involves the inhibition of topoisomerase II.[13]

Table 2: In Vitro Cytotoxicity of a Quinoline-4-Carboxamide Derivative

CompoundCell LineIC₅₀ (µM)Reference
Acridine-4-carboxamide L12100.28[13]

Experimental Protocol: MTT Assay for Cytotoxicity [13][14][15]

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to attach for 24 hours.

  • Compound Treatment: Serial dilutions of the test compounds are added to the wells, and the plate is incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.[15]

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

Other Biological Activities

Quinoline-4-carboxamides have also been explored for their antiviral and anti-inflammatory properties. Certain derivatives have shown activity against various viruses, including enterovirus D68.[5] Additionally, some compounds have demonstrated anti-inflammatory effects in animal models.

Mechanism of Action

The therapeutic effects of quinoline-4-carboxamides are attributed to their interaction with specific molecular targets.

Inhibition of Plasmodium falciparum Elongation Factor 2 (PfEF2)

The potent antimalarial activity of compounds like DDD107498 is due to the inhibition of Plasmodium falciparum elongation factor 2 (PfEF2).[8] PfEF2 is a crucial enzyme in the parasite's protein synthesis machinery, and its inhibition leads to the cessation of parasite growth.[16]

PfEF2_Inhibition Quinoline-4-carboxamide Quinoline-4-carboxamide PfEF2 PfEF2 Quinoline-4-carboxamide->PfEF2 Inhibits Ribosome Ribosome PfEF2->Ribosome Mediates tRNA Translocation tRNA Translocation Ribosome->tRNA Translocation Carries out Protein Synthesis Protein Synthesis tRNA Translocation->Protein Synthesis Is essential for Parasite Growth Parasite Growth Protein Synthesis->Parasite Growth Is required for

PfEF2 Inhibition Pathway
Inhibition of Topoisomerase II

The anticancer activity of several quinoline-4-carboxamides is linked to their ability to inhibit topoisomerase II.[13] These compounds act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex.[17] This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.[17][18]

Experimental Protocol: Topoisomerase II Inhibition Assay (kDNA Decatenation) [19][20]

  • Reaction Setup: A reaction mixture is prepared containing kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, and topoisomerase II reaction buffer.

  • Compound Addition: The test compound is added to the reaction mixture.

  • Enzyme Addition: Purified topoisomerase II enzyme is added to initiate the reaction.

  • Incubation: The reaction is incubated at 37°C for 30 minutes.

  • Analysis: The reaction products are separated by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of topoisomerase II results in a decrease in the amount of decatenated DNA.

Topoisomerase_II_Inhibition cluster_0 Normal Topoisomerase II Function cluster_1 Inhibition by Quinoline-4-carboxamide Topoisomerase_II Topoisomerase_II DNA_cleavage DNA_cleavage Topoisomerase_II->DNA_cleavage Cleavage_Complex Cleavage_Complex DNA_religation DNA_religation DNA_cleavage->DNA_religation Relaxed_DNA Relaxed_DNA DNA_religation->Relaxed_DNA Quinoline-4-carboxamide Quinoline-4-carboxamide Quinoline-4-carboxamide->Cleavage_Complex Stabilizes DNA_DSB DNA_DSB Cleavage_Complex->DNA_DSB Leads to Apoptosis Apoptosis DNA_DSB->Apoptosis Induces

Topoisomerase II Inhibition Mechanism

Conclusion

Quinoline-4-carboxamides represent a versatile and promising scaffold for the development of novel therapeutic agents. Their straightforward synthesis and diverse biological activities, particularly as antimalarial and anticancer agents, make them a focal point of ongoing research. Further optimization of this scaffold, guided by detailed structure-activity relationship studies and a deeper understanding of their mechanisms of action, holds the potential to deliver new and effective drugs for a range of diseases. This technical guide serves as a valuable resource for researchers in the field, providing a solid foundation of data and methodologies to advance the discovery and development of quinoline-4-carboxamide-based therapeutics.

References

The Therapeutic Landscape of Quinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential.[1] Its unique structure serves as a versatile pharmacophore, leading to the development of numerous drugs with a wide array of biological activities.[2] Quinoline derivatives have been successfully developed into agents for treating malaria, cancer, bacterial infections, and neurodegenerative diseases.[3][4] This technical guide provides an in-depth overview of the current therapeutic applications of quinoline compounds, focusing on their mechanisms of action, supported by quantitative data and experimental methodologies.

Antimalarial Applications

Quinolines are historically significant and clinically vital in the fight against malaria.[5] Drugs like chloroquine, quinine, mefloquine, and tafenoquine form the backbone of antimalarial chemotherapy.[6][7]

Mechanism of Action

The primary site of action for quinoline antimalarials is the acidic food vacuole of the Plasmodium parasite inside infected red blood cells.[8][9] During its lifecycle, the parasite digests hemoglobin, which releases large quantities of toxic heme.[10] The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[10][11]

Quinoline drugs, being weak bases, accumulate to high concentrations within the acidic environment of the food vacuole.[8][12] Here, they interfere with heme detoxification by forming a complex with heme, which prevents its polymerization into hemozoin.[9][11] The buildup of this drug-heme complex and free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[8][10]

Antimalarial_Mechanism cluster_parasite Plasmodium Parasite cluster_drug Quinoline Drug Action Hemoglobin Hemoglobin (from Host RBC) Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic Crystal) Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Accumulation & Oxidative Stress Quinoline_Heme_Complex Quinoline-Heme Complex Heme->Quinoline_Heme_Complex Quinoline Quinoline Drug (e.g., Chloroquine) Quinoline->Quinoline_Heme_Complex Binds to Quinoline_Heme_Complex->Heme Inhibits Polymerization

Mechanism of action for quinoline-based antimalarial drugs.
Quantitative Data: Antiplasmodial Activity

The efficacy of novel quinoline derivatives is often evaluated against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.

Compound SeriesP. falciparum StrainActivity MetricValue RangeReference
4-Aminoquinoline-piperidineNF54 (CQ-S)IC50Nanomolar (nM)[13]
4-Aminoquinoline-piperidineK1 (CQ-R)IC50Nanomolar (nM)[13]
Amino-quinoline derivativePf3D7 (CQ-S)IC500.25 µM[11]
Diethylamino side-chain quinoline-IC502.2 µM[11]
Dimethylamino side-chain quinoline-IC501.2 µM[11]
Experimental Protocol: In Vitro Antiplasmodial Assay

Objective: To determine the 50% inhibitory concentration (IC50) of quinoline compounds against P. falciparum.

Methodology (SYBR Green I-based fluorescence assay):

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES. Cultures are incubated at 37°C under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted with culture medium to achieve final concentrations, typically ranging from 0.01 to 100 µM.

  • Assay Plate Setup: In a 96-well plate, 100 µL of parasite culture (2% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the diluted compounds. Chloroquine is used as a positive control, and wells with infected and uninfected red blood cells serve as controls.

  • Incubation: The plate is incubated for 72 hours under the conditions described in step 1.

  • Lysis and Staining: 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for 1 hour.

  • Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: The fluorescence values are corrected by subtracting the background fluorescence of uninfected erythrocytes. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Anticancer Applications

The quinoline scaffold is a privileged structure in oncology, with several derivatives approved for cancer treatment and many more under investigation.[3][14] They act on various targets, including protein kinases, topoisomerases, and tubulin.[14][15]

Mechanism of Action: Kinase Inhibition

A significant number of quinoline-based anticancer agents function as inhibitors of protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[14][16] For example, compounds have been designed as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two kinases often overexpressed in solid tumors.[17] Inhibition of these receptors blocks downstream signaling pathways (e.g., MAPK, PI3K/Akt), leading to cell cycle arrest and apoptosis.[15][17]

Anticancer_Signaling EGFR/HER2 Signaling Inhibition Ligand Growth Factor (e.g., EGF) Receptor EGFR/HER2 Receptor Ligand->Receptor Binds & Activates Downstream Downstream Signaling (Ras/Raf/MEK/ERK, PI3K/Akt/mTOR) Receptor->Downstream Phosphorylates Apoptosis Apoptosis Induction Receptor->Apoptosis Inhibition leads to Quinoline Quinoline Inhibitor (e.g., Neratinib) Quinoline->Receptor Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Caspase Caspase Activation (Caspase-3, 8) Apoptosis->Caspase

Inhibition of EGFR/HER2 signaling by quinoline compounds.
Quantitative Data: Antiproliferative and Kinase Inhibitory Activity

CompoundTarget / Cell LineActivity MetricValueReference
5a EGFRIC5071 nM[17]
5a HER2IC5031 nM[17]
5a MCF-7 (Breast Cancer)GI5025-82 nM range[17]
5a A-549 (Lung Cancer)GI5025-82 nM range[17]
13e PC-3 / KG-1 (Cancer Cells)GI502.61 / 3.56 µM[18]
13f PC-3 / KG-1 (Cancer Cells)GI504.73 / 4.88 µM[18]
13h PC-3 / KG-1 (Cancer Cells)GI504.68 / 2.98 µM[18]
Q9 MDA-MB-468 (Breast Cancer)IC502.7 µM[19]
Q9 HCT-116 (Colon Cancer)IC506.2 µM[19]
Experimental Protocol: MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of quinoline compounds on cancer cell lines and determine the 50% growth inhibition concentration (GI50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A range of concentrations of the test quinoline compounds are added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are incubated for an additional 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, viable cells metabolize the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Applications

The quinoline core is also present in a class of synthetic antibiotics known as quinolones. However, non-quinolone quinoline derivatives have also shown significant promise as antibacterial and antifungal agents, particularly against drug-resistant strains.[20][21]

Mechanism of Action

While the exact mechanisms can vary, many antibacterial quinoline derivatives are thought to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, similar to fluoroquinolones.[4][22] These enzymes are crucial for DNA replication, recombination, and repair. Inhibition leads to a breakdown in DNA integrity and bacterial cell death. Other proposed mechanisms include targeting the proton pump of ATP synthase.[20]

Drug_Discovery_Workflow General Drug Discovery Workflow for Quinoline Derivatives Design Compound Design (e.g., QSAR, Docking) Synthesis Chemical Synthesis Design->Synthesis Purify Purification & Characterization (NMR, MS, Elemental Analysis) Synthesis->Purify InVitro In Vitro Biological Evaluation (Antiproliferative, Antimicrobial, Kinase Assays) Purify->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR SAR->Design Optimization Loop Lead Lead Compound Identification SAR->Lead InVivo In Vivo Studies (Animal Models) Lead->InVivo Clinical Clinical Trials InVivo->Clinical

A generalized workflow for the discovery of therapeutic quinolines.
Quantitative Data: Antibacterial and Antifungal Activity

CompoundTarget OrganismActivity MetricValueReference
Unnamed Quinoline C. difficileMIC1.0 µg/mL[20]
4g S. aureus (ATCC 6538)MIC7.81 µg/mL[22]
4m S. aureus (ATCC 6538)MIC7.81 µg/mL[22]
4d, 4i, 4k, 4l, 4m Candida speciesMIC90<0.06 - 0.24 µg/mL[22]
5d Gram-positive & Gram-negative strainsMIC0.125–8 µg/mL[23]
Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of quinoline compounds against bacterial and fungal strains.

Methodology (as per CLSI guidelines):

  • Inoculum Preparation: A suspension of the microbial strain is prepared in a sterile saline solution and adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution: The test compounds are serially diluted (two-fold) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microbe, no compound) and a negative control (broth, no microbe) are included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.

Applications in Neurodegenerative Diseases

Quinoline derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's.[24][25] Their mode of action in this context is often multifaceted. Certain derivatives have been shown to be effective inhibitors of Acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[24][26] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a key strategy in managing Alzheimer's symptoms. Additionally, the quinoline structure can be designed to chelate metal ions and interact with amyloid-beta and tau protein aggregates, which are pathological hallmarks of the disease.[27]

The quinoline scaffold remains an exceptionally fruitful platform for drug discovery.[2] Its derivatives have demonstrated potent and diverse therapeutic activities, from clearing parasitic infections to inhibiting cancer cell growth and combating microbial pathogens. The versatility of the quinoline ring allows for extensive structural modifications, enabling chemists to fine-tune activity, selectivity, and pharmacokinetic properties.[3][28] Future research will undoubtedly continue to unlock new therapeutic applications for this remarkable class of compounds, leveraging advanced techniques like QSAR and computational modeling to guide the rational design of the next generation of quinoline-based drugs.[29][30][31]

References

Methodological & Application

Application Notes and Protocols for 2-Methylquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the synthesis and biological evaluation of 2-methylquinoline-4-carboxamide and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimalarial, anticancer, and P2X7 receptor antagonism.

Data Presentation

The following tables summarize the quantitative data for the biological activity of various quinoline-4-carboxamide derivatives as reported in the literature.

Table 1: Antimalarial Activity of Quinoline-4-carboxamide Derivatives

CompoundP. falciparum (3D7) EC50 (nM)P. berghei in vivo ED90 (mg/kg)Putative Target
1 120-PfEF2
2 (DDD107498) <1<1PfEF2[1][2][3]
27 4<1PfEF2[4]
Qs17 --Falcipain-2 (IC50: 4.78 µM)[5]
Qs20 --Falcipain-2 (IC50: 2.14 µM)[5]
Qs21 --Falcipain-2 (IC50: 2.64 µM)[5]

Table 2: P2X7R Antagonist Activity of Quinoline-6-carboxamide Derivatives

CompoundAssay TypeCell LineSpeciesAgonistIC50 (µM)
2e (4-fluoro) Calcium Influxh-P2X7R-MCF-7HumanBzATP0.624
2f (4-iodo) Calcium Influxh-P2X7R-MCF-7HumanBzATP0.566
2g (4-chloro) Calcium Influxh-P2X7R-MCF-7HumanBzATP0.813

Table 3: STAT3 Inhibition by Quinoline Derivatives

CompoundAssayCell LineActivity
2-phenylquinoline-4-carboxylic acid (5a) STAT3 SH2 domain binding-Kᵢ = 17.53 µM[6]
4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (4) STAT3-Y705 phosphorylationU266EC50 = 170 nM[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core structure and relevant biological assays.

Synthesis of this compound

The synthesis is a two-stage process: first, the synthesis of the 2-methylquinoline-4-carboxylic acid intermediate, followed by amide coupling.

Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Isatin/Aniline + Pyruvic Acid/Acetone) intermediate 2-Methylquinoline-4-carboxylic Acid start->intermediate Pfitzinger or Doebner Reaction coupling Amide Coupling (EDC, HOBt) intermediate->coupling product This compound Derivatives coupling->product antimalarial Antimalarial Assays (P. falciparum culture) product->antimalarial anticancer Anticancer Assays (STAT3 inhibition, Cell viability) product->anticancer p2x7r P2X7R Antagonist Assays (Calcium flux) product->p2x7r

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid via Pfitzinger Reaction [8][9][10]

This protocol describes the condensation of isatin with acetone in the presence of a base.

  • Materials:

    • Isatin

    • Acetone

    • Potassium hydroxide (KOH)

    • Ethanol

    • Water

    • Acetic acid or Hydrochloric acid (for acidification)

  • Procedure:

    • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

    • Add isatin to the basic solution and stir until it dissolves. The color may change, indicating the opening of the isatin ring.

    • Gradually add acetone to the reaction mixture.

    • Reflux the mixture with continuous stirring for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

    • Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove unreacted acetone.

    • Cool the aqueous layer in an ice bath and acidify with acetic acid or dilute hydrochloric acid to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude 2-methylquinoline-4-carboxylic acid.

    • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of 2-Methylquinoline-4-carboxylic Acid via Doebner Reaction [11][12][13]

This protocol involves the reaction of an aniline, an aldehyde (in this case, acetaldehyde formed in situ from pyruvic acid), and pyruvic acid.

  • Materials:

    • Aniline

    • Pyruvic acid

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve the aniline in ethanol.

    • Slowly add pyruvic acid to the aniline solution while stirring at room temperature.

    • Continue stirring the mixture at room temperature. The product will precipitate out of the solution over time.

    • The reaction time can vary, and the progress can be monitored by TLC.

    • Collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry to yield 2-methylquinoline-4-carboxylic acid. This method often produces a product of high purity.

Protocol 3: Amide Coupling to form this compound [14][15][16][17][18]

This protocol describes the coupling of the carboxylic acid intermediate with an amine using EDC and HOBt.

  • Materials:

    • 2-Methylquinoline-4-carboxylic acid

    • Desired amine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • To a solution of 2-methylquinoline-4-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add HOBt (1.1 - 1.5 equivalents) and the desired amine (1.0 - 1.2 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC (1.1 - 1.5 equivalents) portion-wise to the reaction mixture.

    • Add DIPEA or TEA (2.0 - 3.0 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Biological Evaluation Protocols

Protocol 4: In Vitro Antimalarial Assay (SYBR Green I-based) [19]

This protocol is for assessing the in vitro antiplasmodial activity against P. falciparum.

  • Materials:

    • P. falciparum culture (e.g., 3D7 strain)

    • Human erythrocytes

    • RPMI 1640 medium supplemented with Albumax

    • SYBR Green I nucleic acid stain

    • 96-well microplates

    • Test compounds dissolved in DMSO

  • Procedure:

    • Maintain a continuous culture of P. falciparum in human erythrocytes.

    • Synchronize the parasite culture to the ring stage.

    • Prepare serial dilutions of the test compounds in culture medium in a 96-well plate.

    • Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.

    • Incubate the plates for 72-96 hours under standard culture conditions (37 °C, 5% CO₂, 5% O₂).

    • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the EC50 values by plotting the fluorescence intensity against the compound concentration.

Protocol 5: P2X7R Antagonist Calcium Influx Assay [20][21][22][23][24]

This protocol measures the ability of a compound to inhibit agonist-induced calcium influx in cells expressing the P2X7 receptor.

  • Materials:

    • A cell line expressing the P2X7 receptor (e.g., h-P2X7R-MCF-7)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

    • P2X7R agonist (e.g., ATP or BzATP)

    • Assay buffer (e.g., Hank's Balanced Salt Solution)

    • 96-well black-walled, clear-bottom microplates

    • Test compounds dissolved in DMSO

  • Procedure:

    • Plate the P2X7R-expressing cells in the 96-well plates and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle control.

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Add the P2X7R agonist to stimulate the receptor and immediately begin recording the change in fluorescence over time.

    • The inhibition of the calcium influx by the test compound is used to calculate the IC50 value.

Protocol 6: STAT3 Inhibition Assay (Western Blot for Phospho-STAT3)

This protocol assesses the effect of a compound on the phosphorylation of STAT3, a key step in its activation.

  • Materials:

    • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-468)

    • Cell lysis buffer

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • Western blot transfer system

    • Primary antibodies against phospho-STAT3 (Tyr705) and total STAT3

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat the cancer cells with various concentrations of the test compound for a specified time.

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against phospho-STAT3.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

    • Quantify the band intensities to determine the inhibition of STAT3 phosphorylation.

Signaling Pathways

STAT3 Signaling Pathway

G cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak Activation stat3_inactive STAT3 (inactive) jak->stat3_inactive Phosphorylation (Y705) stat3_active p-STAT3 (active) stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (e.g., c-Myc, Survivin) compound 2-Methylquinoline- 4-carboxamide Derivative compound->stat3_inactive Inhibition of Phosphorylation

Caption: Simplified STAT3 signaling pathway and the inhibitory action of quinoline-4-carboxamide derivatives.[6][7][25][26][27]

P2X7 Receptor Signaling Pathway

G atp ATP p2x7r P2X7 Receptor atp->p2x7r Activation ca_influx Ca²⁺ Influx p2x7r->ca_influx Channel Opening downstream Downstream Signaling (e.g., Inflammation) ca_influx->downstream compound 2-Methylquinoline- 4-carboxamide Derivative (Antagonist) compound->p2x7r Blockade

Caption: Simplified P2X7 receptor signaling pathway and the antagonistic action of quinoline-4-carboxamide derivatives.

References

Application Notes and Protocols for 2-Methylquinoline-4-carboxamide in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 2-Methylquinoline-4-carboxamide is limited in publicly available literature. The following application notes and protocols are based on the activities and assays reported for structurally related quinoline-4-carboxamide derivatives. Researchers should consider these as a starting point and optimize the protocols for their specific experimental setup.

Introduction

Quinoline-4-carboxamides are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities. Derivatives of this scaffold have been reported to exhibit anticancer, antimalarial, antimicrobial, and enzyme inhibitory properties. This compound, as a member of this family, is a promising candidate for investigation in various in vitro assays to elucidate its biological potential. These application notes provide an overview of potential applications and detailed protocols for in vitro evaluation.

Potential In Vitro Applications

Based on the activities of analogous compounds, this compound could be investigated for the following in vitro applications:

  • Anticancer Activity: Evaluation of cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibition: Screening for inhibitory activity against enzymes implicated in diseases, such as acetylcholinesterase (AChE) in neurodegenerative disorders or topoisomerase II in cancer.

  • Antimalarial Activity: Assessing the efficacy against different life cycle stages of Plasmodium falciparum.

  • Antimicrobial Activity: Determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Ion Channel Modulation: Investigating the antagonistic or agonistic effects on ion channels like the P2X7 receptor.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on activities reported for similar quinoline-4-carboxamide derivatives.

Table 1: Hypothetical Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer15.5
A549Lung Cancer22.8
HCT116Colon Cancer18.2
HeLaCervical Cancer25.1

Table 2: Hypothetical Enzyme Inhibition Data for this compound

Enzyme TargetDisease RelevanceIC₅₀ (µM)
Acetylcholinesterase (AChE)Alzheimer's Disease8.9
Topoisomerase IICancer12.3

Table 3: Hypothetical Antiplasmodial and Antimicrobial Activity of this compound

OrganismAssayValue
Plasmodium falciparum (3D7)EC₅₀5.7 µM
Staphylococcus aureusMIC32 µg/mL
Escherichia coliMIC64 µg/mL
Candida albicansMIC45 µg/mL

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B C Add 2-Methylquinoline- 4-carboxamide B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 4h E->F G Add DMSO F->G H Measure Absorbance at 570nm G->H I Calculate IC50 H->I

MTT Assay Experimental Workflow

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for AChE inhibitors.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Donepezil (positive control)

  • 96-well plate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and Donepezil in DMSO.

    • Prepare working solutions by diluting the stock solutions in phosphate buffer.

    • Prepare a 1.5 mM ATCI solution in deionized water.

    • Prepare a 3 mM DTNB solution in phosphate buffer.

    • Prepare a 0.2 U/mL AChE solution in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well in the specified order:

      • 25 µL of phosphate buffer

      • 25 µL of test compound solution (or buffer for control, or Donepezil for positive control)

      • 25 µL of AChE solution

    • Incubate the plate at 37°C for 15 minutes.

    • To initiate the reaction, add 25 µL of ATCI solution and 125 µL of DTNB solution to each well.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each well.

    • Calculate the percentage of inhibition using the following formula:

      • % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_inhibition Inhibition AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate ATCI Acetylthiocholine (ATCI) ATCI->AChE Substrate DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB TNB TNB (Yellow Product) (Absorbance at 412 nm) DTNB->TNB Inhibitor 2-Methylquinoline- 4-carboxamide Inhibitor->AChE Inhibits

AChE Inhibition Assay Principle

Signaling Pathway Diagrams

P2X7 Receptor Signaling Pathway

Quinoline-4-carboxamide derivatives have been identified as antagonists of the P2X7 receptor, an ATP-gated ion channel. Antagonism of P2X7R can modulate downstream signaling pathways involved in inflammation and cell death.

P2X7R_Signaling cluster_downstream Downstream Signaling ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Inhibitor 2-Methylquinoline- 4-carboxamide (Antagonist) Inhibitor->P2X7R Blocks NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release (Inflammation) Caspase1->IL1b

P2X7R Antagonism by this compound

Topoisomerase II Inhibition Pathway

Certain quinoline derivatives exert their anticancer effects by inhibiting Topoisomerase II, an enzyme crucial for DNA replication and repair.

TopoII_Inhibition cluster_process Cellular Process TopoII Topoisomerase II DNA_Replication DNA Replication & Transcription TopoII->DNA_Replication Enables DNA_Breaks DNA Double-Strand Breaks TopoII->DNA_Breaks Stabilizes Cleavage Complex Inhibitor 2-Methylquinoline- 4-carboxamide Inhibitor->TopoII Inhibits Apoptosis Apoptosis (Cell Death) DNA_Breaks->Apoptosis

Topoisomerase II Inhibition Mechanism

Inhibition of Plasmodium falciparum Elongation Factor 2 (PfEF2)

A novel antimalarial mechanism for some quinoline-4-carboxamides is the inhibition of PfEF2, a key enzyme in parasite protein synthesis.[1]

PfEF2_Inhibition cluster_process Protein Synthesis Ribosome Ribosome Translocation Ribosome Translocation Ribosome->Translocation mRNA mRNA mRNA->Ribosome PfEF2 PfEF2 PfEF2->Translocation Catalyzes Inhibitor 2-Methylquinoline- 4-carboxamide Inhibitor->PfEF2 Inhibits Protein Protein Elongation Translocation->Protein Parasite_Growth Parasite Growth Arrest Protein->Parasite_Growth

Inhibition of PfEF2 in Malaria Parasites

References

Application Notes and Protocols: 2-Methylquinoline-4-carboxamide as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Within this class, quinoline-4-carboxamides have emerged as promising candidates for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. This document provides detailed application notes and protocols for the investigation of 2-Methylquinoline-4-carboxamide and its analogs as kinase inhibitors, with a particular focus on the PI3K/Akt/mTOR signaling pathway. While specific inhibitory data for this compound is not extensively available in public literature, the provided information on closely related analogs offers a strong foundation for research and development.

Kinase Inhibition Profile of Structurally Related Quinoline-4-Carboxamide Derivatives

The inhibitory activity of several quinoline-4-carboxamide derivatives against various kinases, particularly within the PI3K/Akt/mTOR pathway, has been reported. The following tables summarize the half-maximal inhibitory concentration (IC50) values for these analogs. It is important to note that these values are for structurally related compounds and not for this compound itself.

Table 1: Inhibitory Activity of Quinoline-4-Carboxamide Analogs against PI3K/mTOR Kinases

Compound IDTarget KinaseIC50 (nM)Reference Cell Line / Assay Conditions
PQQ mTOR64Cell-based and cell-free mTOR assay.[1]
Compound 39 mTOR1400Biochemical Assay.[2]
Compound 39 PI3Kα900Biochemical Assay.[2]
Compound 40 PI3Kδ1.9Biochemical Assay.[2]
Compound 8i PI3Kα0.50 - 2.03Biochemical Assay.[3]

Table 2: Antiproliferative Activity of Quinoline-4-Carboxamide Analogs in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Cancer Type
HA-2g MDA-MB-2310.610 - 0.780Breast Cancer
HA-2l HCT-1160.610 - 0.780Colon Cancer
HA-3d MDA-MB-2310.610 - 0.780Breast Cancer
Benzoquinone derivative 68 U87MG23.6Glioblastoma[4]

Signaling Pathway

Quinoline-4-carboxamide derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3][5][6] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor 2-Methylquinoline- 4-carboxamide (Analog) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline-4-carboxamides.

Experimental Protocols

Synthesis of 2-Methylquinoline-4-carboxylic acid

A common method for the synthesis of 2-methylquinoline-4-carboxylic acids is the Doebner reaction. The following is a representative protocol.

Materials:

  • Substituted aromatic amine

  • Pyruvic acid

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve the substituted aromatic amine and pyruvic acid in ethanol in a round-bottom flask.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product, 2-methylquinoline-4-carboxylic acid, can be isolated by filtration and purified by recrystallization.

Amide Coupling to form this compound

The carboxylic acid can be converted to the corresponding carboxamide via standard amide coupling techniques.

Synthesis_Workflow Start 2-Methylquinoline- 4-carboxylic acid Step1 Acyl Chloride Formation (e.g., SOCl₂) Start->Step1 Intermediate 2-Methylquinoline- 4-carbonyl chloride Step1->Intermediate Step2 Amine Coupling Intermediate->Step2 Product 2-Methylquinoline- 4-carboxamide Step2->Product

Caption: General synthesis workflow for this compound.

Materials:

  • 2-Methylquinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or other coupling agents (e.g., EDC, HOBt)

  • Ammonia solution or an appropriate amine

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure (via Acyl Chloride):

  • Suspend 2-Methylquinoline-4-carboxylic acid in an anhydrous solvent like DCM.

  • Add thionyl chloride dropwise at 0 °C and then stir at room temperature until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in an anhydrous solvent and add it dropwise to a cooled solution of ammonia or the desired amine.

  • Stir the reaction mixture until completion.

  • The product can be isolated by extraction and purified by column chromatography or recrystallization.

In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 value of a test compound against a purified kinase.

Kinase_Assay_Workflow Prep Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Reaction Kinase Reaction: Incubate Kinase, Substrate, ATP, and Inhibitor Prep->Reaction Detection Signal Detection: Add Detection Reagent (e.g., ADP-Glo™) Reaction->Detection Readout Measure Luminescence Detection->Readout Analysis Data Analysis: Calculate % Inhibition and Determine IC50 Readout->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified target kinase (e.g., PI3K, mTOR)

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compound (this compound)

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted test compound or DMSO (vehicle control).

    • Add the kinase enzyme solution to each well.

    • Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[7]

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the detection reagent as per the manufacturer's protocol (e.g., ADP-Glo™ Reagent).

    • Incubate to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Cell-Based Kinase Inhibition Assay (Cell Viability)

This protocol assesses the effect of the inhibitor on the viability of cancer cells that are dependent on the target kinase pathway.

Materials:

  • Cancer cell line known to have an activated target kinase pathway (e.g., a cell line with a PIK3CA mutation)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom plates

  • Plate reader with luminescence detection

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting to a dose-response curve.

Conclusion

This compound belongs to a class of compounds with demonstrated potential as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway. The protocols and data presented for its close analogs provide a comprehensive framework for researchers to synthesize, characterize, and evaluate the inhibitory activity of this compound. Further investigation is warranted to determine its specific kinase targets, potency, and therapeutic potential.

References

Application of 2-Methylquinoline-4-carboxamide in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the emerging applications of 2-Methylquinoline-4-carboxamide and its derivatives in the field of cancer research. The quinoline scaffold, a heterocyclic aromatic compound, has been a focal point in medicinal chemistry due to its presence in various pharmacologically active molecules.[1][2][3] Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various cancer-specific pathways and molecular machinery.[2][4] This report details their cytotoxic activities against a range of cancer cell lines, outlines their mechanisms of action, provides structured protocols for key experimental assays, and visualizes relevant biological pathways and workflows.

Overview of Anticancer Activity

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives have shown selective anticancer properties.[5] In particular, derivatives of the 2-(quinoline-4-carbonyl)hydrazide scaffold have exhibited potent cytotoxic effects against breast carcinoma (MCF-7) cells, with some compounds being more potent than the standard reference drug, Doxorubicin.[6] These compounds often exert their effects through the inhibition of critical enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) kinase, or by inducing apoptosis through the upregulation of tumor suppressor proteins like p53.[4][6]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various this compound derivatives against different human cancer cell lines.

Table 1: Cytotoxic Activity of 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives

CompoundCell LineIC50 (μM)Reference
Quinoline 13HeLa (Cervical Carcinoma)8.3[5]
Tetrahydroquinoline 18HeLa (Cervical Carcinoma)13.15[5]
Quinoline 12PC3 (Prostate Sarcoma)31.37[5]
Quinoline 11PC3 (Prostate Sarcoma)34.34[5]

Table 2: Cytotoxic Activity of 2-(Quinoline-4-carbonyl)hydrazide-acrylamide Hybrids against MCF-7 (Breast Carcinoma)

CompoundIC50 (μM)Reference Drug (Doxorubicin) IC50 (μM)Reference
6a3.396.18[6]
6b5.946.18[6]
6h2.716.18[6]

Table 3: EGFR Kinase Inhibitory Activity

CompoundEGFR IC50 (μM)Reference Drug (Lapatinib) IC50 (μM)Reference
6a0.310.18[6]
6h0.220.18[6]

Key Signaling Pathways and Mechanisms of Action

Derivatives of this compound have been shown to interfere with several critical signaling pathways in cancer cells.

  • EGFR Signaling Pathway: Certain derivatives act as potent inhibitors of EGFR kinase, a key regulator of cell proliferation and survival.[4][6][7] Inhibition of EGFR can block downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.[3][8]

  • Apoptosis Induction: Compound 6h, a 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide, has been shown to trigger apoptosis by upregulating the tumor suppressor protein p53 and the initiator caspase-9.[6] This suggests that these compounds can reactivate the intrinsic apoptotic pathway in cancer cells.

  • DNA Methyltransferase (DNMT) Inhibition: Some quinoline compounds have been identified as inhibitors of DNA methyltransferases (DNMTs), particularly DNMT3A.[9] By inhibiting DNMTs, these compounds can lead to the re-expression of tumor suppressor genes that were epigenetically silenced, thereby inhibiting cancer cell growth.[9]

  • Pyruvate Kinase M2 (PKM2) Modulation: Quinoline-8-sulfonamide derivatives have been investigated as modulators of the M2 isoform of pyruvate kinase (PKM2), which is specifically upregulated in tumor cells and plays a role in cancer metabolism and proliferation.[10]

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K P Quinoline 2-Methylquinoline-4- carboxamide Derivative Quinoline->EGFR Inhibition p53 p53 Upregulation Quinoline->p53 Induction Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Caspase9 Caspase-9 Activation p53->Caspase9 Caspase9->Apoptosis Experimental_Workflow cluster_assays Downstream Assays Start Start: Cancer Cell Culture Treatment Treat with 2-Methylquinoline-4- carboxamide Derivative Start->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation MTT Cell Viability (MTT Assay) Incubation->MTT Flow Cell Cycle Analysis & Apoptosis (Flow Cytometry) Incubation->Flow WB Protein Expression (Western Blot) Incubation->WB Result_MTT Determine IC50 MTT->Result_MTT Result_Flow Quantify Apoptotic Cells & Cell Cycle Phases Flow->Result_Flow Result_WB Analyze Protein Levels (e.g., p53, Caspase-9) WB->Result_WB

References

Application Notes and Protocols for 2-Methylquinoline-4-carboxamide in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial studies involving 2-methylquinoline-4-carboxamide and its derivatives. This document includes a summary of their antimicrobial activity, detailed experimental protocols for susceptibility testing, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects. The quinoline scaffold is a key component of several established antimicrobial agents. The introduction of a carboxamide moiety at the 4-position and a methyl group at the 2-position of the quinoline ring has been explored as a strategy to enhance antimicrobial efficacy and modulate pharmacokinetic properties. This document focuses on the application of this compound and its analogues in antimicrobial research.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The antimicrobial efficacy of this compound derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for various N-substituted this compound derivatives against a panel of clinically relevant bacterial and fungal strains. It is important to note that the specific activity can vary significantly based on the nature of the substituent on the carboxamide nitrogen.

Table 1: Antibacterial Activity of N-Aryl-2-methylquinoline-4-carboxamide Derivatives

Compound IDSubstituent on CarboxamideStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Klebsiella pneumoniae (MIC in µg/mL)
3f p-Tolyl-Good ActivityGood ActivityGood Activity
3j Pyridin-2-ylGood ActivityGood ActivityGood ActivityGood Activity
5a4 Varied Phenyl Substitution64---
5a7 Varied Phenyl Substitution--128-

Note: "Good Activity" indicates reported potent inhibition, though specific MIC values were not provided in the cited source.[1] MIC values for compounds 5a4 and 5a7 are from a study on 2-phenyl-quinoline-4-carboxylic acid derivatives, which share a similar core structure.[2]

Table 2: Antifungal Activity of this compound Derivatives

Compound IDSubstituent on CarboxamideAspergillus niger (Activity)Candida albicans (MIC in µg/mL)
3f p-TolylGood Activity-
3j Pyridin-2-ylGood Activity-
- Quinoline-based amides-Potent Activity Observed

Note: "Good Activity" indicates reported potent inhibition.[1] The activity against Candida albicans is for a broader class of quinoline-based amides.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of this compound derivatives.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacterial strains and is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB)

  • Test compound (this compound derivative)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile saline or broth

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.

    • Transfer the colonies into a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[3]

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.

    • Ensure to include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only, no inoculum).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions and the positive control well. The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation:

    • Seal the microtiter plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Protocol 2: Disc Diffusion Method for Antimicrobial Susceptibility Screening

This method is used for preliminary screening of the antimicrobial activity of a compound.[5]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Test compound solution of known concentration (e.g., 200 µg/mL)[5]

  • Sterile filter paper discs

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Standard antibiotic discs (e.g., Ciprofloxacin)[5]

  • Incubator

Procedure:

  • Plate Preparation:

    • Using a sterile cotton swab, evenly streak the surface of an MHA plate with the standardized bacterial suspension to create a lawn of bacteria.

  • Disc Application:

    • Impregnate sterile filter paper discs with a known concentration of the test compound solution.

    • Aseptically place the impregnated discs onto the surface of the inoculated MHA plate.

    • Place a standard antibiotic disc as a positive control.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

    • A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Visualizations

Diagram 1: General Synthesis Workflow for N-Aryl-2-methylquinoline-4-carboxamides

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Aniline Aniline CarboxylicAcid 2-Methylquinoline-4-carboxylic Acid Aniline->CarboxylicAcid Doebner Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->CarboxylicAcid ArylAmine Aryl Amine FinalProduct N-Aryl-2-methylquinoline-4-carboxamide ArylAmine->FinalProduct AcidChloride 2-Methylquinoline-4-carbonyl Chloride CarboxylicAcid->AcidChloride Chlorinating Agent (e.g., SOCl2) AcidChloride->FinalProduct Amidation

Caption: General synthetic route for N-Aryl-2-methylquinoline-4-carboxamides.

Diagram 2: Proposed Mechanism of Action for Quinolone Antimicrobials

G cluster_bacterial_cell Bacterial Cell cluster_dna_replication DNA Replication & Segregation cluster_cell_death Cellular Processes Quinolone Quinolone Derivative DNAGyrase DNA Gyrase (Topoisomerase II) Quinolone->DNAGyrase Inhibits TopoisomeraseIV Topoisomerase IV Quinolone->TopoisomeraseIV Inhibits DNA_Supercoiling DNA Supercoiling/ Decatenation DNAGyrase->DNA_Supercoiling Mediates Inhibition Inhibition of DNA Synthesis DNAGyrase->Inhibition ChromosomeSegregation Chromosome Segregation TopoisomeraseIV->ChromosomeSegregation Mediates TopoisomeraseIV->Inhibition ReplicationFork Replication Fork Progression DNA_Supercoiling->ReplicationFork ReplicationFork->ChromosomeSegregation CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by quinolone derivatives.[6]

Diagram 3: Experimental Workflow for Broth Microdilution MIC Assay

G Start Start: Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Wells Start->Inoculate PrepareCompound Prepare Serial Dilutions of This compound PrepareCompound->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadResults Visually Inspect for Turbidity Incubate->ReadResults DetermineMIC Determine MIC: Lowest Concentration with No Growth ReadResults->DetermineMIC End End of Assay DetermineMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols for the Analytical Determination of 2-Methylquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylquinoline-4-carboxamide is a heterocyclic compound belonging to the quinoline carboxamide class of molecules. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. Notably, the quinoline-4-carboxamide core is found in novel antimalarial agents, such as the clinical candidate M5717 (formerly DDD107498), which exhibit a novel mechanism of action by inhibiting protein synthesis in Plasmodium falciparum. The analysis of this compound and its derivatives is crucial for pharmacokinetic studies, metabolism profiling, and quality control during drug discovery and development processes.

These application notes provide a comprehensive overview of the analytical techniques for the detection and quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). The provided protocols are based on established methods for structurally related quinoline derivatives and are intended to serve as a detailed guide for researchers.

Analytical Techniques Overview

The primary analytical method for the sensitive and selective quantification of this compound in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high specificity by monitoring unique precursor-to-product ion transitions and high sensitivity, enabling the detection of low concentrations of the analyte.

High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, particularly for the analysis of bulk material or in simpler matrices where high sensitivity is not required. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) is a suitable approach[1].

For structural confirmation and characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry are indispensable. The mass spectra of quinoline-4-carboxamide derivatives typically show fragmentation patterns involving the loss of the carboxamide group[2].

Data Presentation: Quantitative Performance of a Representative LC-MS/MS Method

The following table summarizes the typical quantitative performance parameters for a validated LC-MS/MS method for the analysis of a quinoline-4-carboxamide derivative in a biological matrix like plasma. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical ValueDescription
Linearity (r²) > 0.99The coefficient of determination for the calibration curve.
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ) 1000 - 5000 ng/mLThe highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Intra-day Precision (%CV) < 15%The relative standard deviation of replicate measurements within the same day.
Inter-day Precision (%CV) < 15%The relative standard deviation of replicate measurements on different days.
Accuracy (%Bias) ± 15%The closeness of the measured value to the true value.
Recovery (%) 80 - 110%The efficiency of the extraction procedure.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Plasma by LC-MS/MS

This protocol describes a representative method for the quantification of this compound in plasma using protein precipitation for sample preparation followed by LC-MS/MS analysis.

1. Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d7 (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma (e.g., human, rat, or mouse)

2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and the SIL-IS. Dissolve each in 1 mL of methanol in separate volumetric flasks.

  • Working Stock Solutions: Prepare a series of working solutions of this compound by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the SIL-IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

  • Pipette 50 µL of the appropriate biological matrix (e.g., plasma) into the labeled tubes.

  • For calibration standards and QCs, spike 5 µL of the corresponding working solution. For blank and unknown samples, add 5 µL of 50:50 acetonitrile:water.

  • Add 150 µL of the IS working solution (in acetonitrile) to all tubes except the blank. To the blank, add 150 µL of acetonitrile without the IS.

  • Vortex all tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

4. LC-MS/MS Conditions

  • HPLC System: A UPLC or HPLC system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 5
    2.5 95
    3.0 95
    3.1 5

    | 4.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined by infusing the standard solution. A plausible transition would be [M+H]+ → fragment ion.

    • Internal Standard (SIL-IS): To be determined by infusing the standard solution.

5. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Spike Spike with Standard/IS Plasma->Spike 1 Precipitate Protein Precipitation (Acetonitrile with IS) Spike->Precipitate 2 Vortex Vortex Precipitate->Vortex 3 Centrifuge Centrifuge Vortex->Centrifuge 4 Supernatant Transfer Supernatant Centrifuge->Supernatant 5 Inject Inject into LC-MS/MS Supernatant->Inject 6 LC HPLC Separation (C18 Column) Inject->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition and Processing MS->Data

Experimental workflow for the bioanalysis of this compound.

G cluster_parasite Plasmodium falciparum Ribosome Ribosome Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Translocation mRNA mRNA eEF2 Elongation Factor 2 (eEF2) eEF2->Ribosome facilitates GTP GTP GTP->eEF2 hydrolysis Protein Functional Protein Polypeptide->Protein Analyte 2-Methylquinoline- 4-carboxamide (or analog) Analyte->eEF2 Inhibits

Inhibition of protein synthesis in P. falciparum by quinoline-4-carboxamides.

References

Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Pfitzinger reaction for the synthesis of quinoline-4-carboxamides, a key structural motif in many biologically active compounds. This document outlines two primary synthetic strategies: a traditional two-step approach involving the synthesis of a quinoline-4-carboxylic acid intermediate followed by amidation, and a modern, one-pot modified Pfitzinger reaction for direct carboxamide formation. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the practical application of these methods in a research and development setting.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids.[3] This reaction typically involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[4] The resulting quinoline-4-carboxylic acids are valuable intermediates that can be further functionalized, most notably to quinoline-4-carboxamides, which are themselves a class of compounds with significant therapeutic potential. For instance, the drug Talnetant, a neurokinin 3 (NK3) receptor antagonist, features a quinoline-4-carboxamide core.[2]

This document details the synthetic pathways to quinoline-4-carboxamides via the Pfitzinger reaction, providing both traditional and contemporary protocols, along with quantitative data to guide substrate selection and reaction optimization.

Reaction Mechanisms and Workflows

The synthesis of quinoline-4-carboxamides can be approached in two primary ways, each with its own workflow and mechanistic considerations.

Two-Step Synthesis: Pfitzinger Reaction followed by Amidation

This classical approach first constructs the quinoline-4-carboxylic acid core, which is then converted to the desired carboxamide in a separate step.

Pfitzinger Reaction Mechanism:

The Pfitzinger reaction proceeds through a series of well-established steps:[3]

  • Base-Catalyzed Ring Opening: The reaction is initiated by the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate.

  • Condensation: The aniline moiety of the intermediate then condenses with the carbonyl group of the α-methylene-containing compound to form an imine (Schiff base).

  • Tautomerization: The imine tautomerizes to its more stable enamine form.

  • Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid.

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid  Ring Opening Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine Base Base (e.g., KOH) Base->Isatin KetoAcid->Imine Condensation Enamine Enamine Imine->Enamine Tautomerization Product_Acid Quinoline-4-carboxylic Acid Enamine->Product_Acid Cyclization & Dehydration

Pfitzinger Reaction Mechanism for Quinoline-4-carboxylic Acid Synthesis.

Amidation Workflow:

The resulting quinoline-4-carboxylic acid is then coupled with a desired amine to form the final carboxamide. This typically involves the activation of the carboxylic acid using a coupling agent.

Amidation_Workflow Input_Acid Quinoline-4-carboxylic Acid Activated_Intermediate Activated Intermediate Input_Acid->Activated_Intermediate Activation Coupling_Agent Coupling Agent (e.g., EDC, HATU) Coupling_Agent->Input_Acid Product_Amide Quinoline-4-carboxamide Activated_Intermediate->Product_Amide Nucleophilic Acyl Substitution Amine Amine Amine->Product_Amide

General workflow for the amidation of quinoline-4-carboxylic acid.
One-Pot Synthesis: Modified Pfitzinger Reaction

A more recent development allows for the direct synthesis of quinoline-4-carboxamides in a single step from N-vinylisatins and primary amines. This modified Pfitzinger reaction offers a more streamlined and efficient route to the target compounds.

Modified Pfitzinger Reaction for Direct Carboxamide Synthesis:

This reaction proceeds through a rearrangement of the N-vinylisatin promoted by the amine.

Modified_Pfitzinger_Workflow N_vinylisatin N-Vinylisatin Product_Amide Quinoline-4-carboxamide N_vinylisatin->Product_Amide Rearrangement & Cyclization Primary_Amine Primary Amine Primary_Amine->Product_Amide Solvent_Heat Solvent, Heat Solvent_Heat->N_vinylisatin

Workflow for the one-pot synthesis of quinoline-4-carboxamides.

Data Presentation

Table 1: Representative Yields for the Pfitzinger Synthesis of Quinoline-4-carboxylic Acids
Isatin DerivativeCarbonyl CompoundBaseSolventReaction Time (h)Yield (%)Reference
IsatinAcetoneKOHEthanol/Water880[5]
IsatinAcetophenoneKOHEthanol2494[5]
5-MethylisatinPhenoxyacetoneKOHEthanol--[1]
5-Chloroisatin5,6-DimethoxyindanoneKOHEthanol1636[1]
5,6-DifluoroisatinAcetoneKOHEthanol-79[5]
α-NaphthisatinAcetoneKOHEthanol/Water-70[5]
α-AcenaphthisatinAcetoneKOHEthanol/Water-81[5]
Table 2: Representative Yields for the Amidation of Quinoline-4-carboxylic Acids
Quinoline-4-carboxylic AcidAmineCoupling ReagentSolventYield (%)Reference
2-(p-Tolyl)quinoline-4-carboxylic acidVarious aminesEDC, HOBtDMF22-43[6]
8-Hydroxy-2-methylquinoline-7-carboxylic acidBenzylamineDCCCH₂Cl₂86.4[7]
2-(2-Nitrophenyl)quinoline-4-carboxylic acid3-(Dimethylamino)-1-propylamineSOCl₂, then amine--[8]
Boc-valine4-Amino-N-(4-methoxybenzyl)benzamideEDC, DMAP, HOBtAcetonitrile91[3]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Two-Step Synthesis of 2-Phenyl-N-(propyl)quinoline-4-carboxamide

Step A: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Pfitzinger Reaction [9]

Materials:

  • Isatin (5.0 g)

  • Acetophenone (approx. 4.1 mL)

  • Potassium Hydroxide (KOH) (10 g)

  • 95% Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is exothermic.

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The mixture will typically change color from orange to pale yellow. Continue stirring at room temperature for 30-45 minutes.

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of water. Acidify the solution to a pH of approximately 4-5 with concentrated HCl. The product will precipitate out of solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Step B: Amidation of 2-Phenylquinoline-4-carboxylic Acid (General procedure based on[6][10])

Materials:

  • 2-Phenylquinoline-4-carboxylic acid (1.0 equiv)

  • Propylamine (1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a solution of 2-phenylquinoline-4-carboxylic acid (1.0 equiv) in DMF, add EDC (1.2 equiv) and HOBt (1.2 equiv).

  • Amine Addition: Add propylamine (1.2 equiv) followed by DIPEA (3.0 equiv) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for completion by TLC.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-N-(propyl)quinoline-4-carboxamide.

Protocol 2: One-Pot Synthesis of Quinoline-4-carboxamides via Modified Pfitzinger Reaction (Based on the work of Mijangos et al.[11])

Materials:

  • N-Vinylisatin (1.0 equiv)

  • Primary amine (e.g., benzylamine) (1.2 equiv)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-vinylisatin (1.0 equiv) in ethanol.

  • Amine Addition: Add the primary amine (1.2 equiv) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 5 hours. Monitor the reaction for completion by TLC.

  • Work-up and Isolation: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired quinoline-4-carboxamide.

Application in Drug Development: Synthesis of a Talnetant Intermediate

The Pfitzinger reaction is a key step in the synthesis of precursors to complex drug molecules like Talnetant. The synthesis of the core intermediate, (S)-3-hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide, involves the formation of a quinoline-4-carboxylic acid derivative, which is then subjected to amidation.[4]

A plausible synthetic route involves the Pfitzinger reaction of an appropriate isatin derivative with a suitable carbonyl compound to generate a 3-alkoxy-2-phenylquinoline-4-carboxylic acid. This intermediate is then activated (e.g., with oxalyl chloride) and reacted with (S)-1-phenylpropylamine to form the corresponding amide. A final deprotection step would then yield the Talnetant core.

Conclusion

The Pfitzinger reaction remains a powerful and relevant tool for the synthesis of quinoline-4-carboxylic acids and, by extension, quinoline-4-carboxamides. The traditional two-step approach is robust and widely applicable, while modern modifications, such as the one-pot synthesis from N-vinylisatins, offer increased efficiency. The protocols and data presented in these application notes provide a practical guide for researchers to effectively utilize the Pfitzinger reaction in their synthetic endeavors, particularly in the context of drug discovery and development where the quinoline-4-carboxamide scaffold is of significant interest.

References

Application Notes: High-Resolution Mass Spectrometry of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives are a critical class of heterocyclic compounds widely utilized in drug discovery and development due to their broad range of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] Accurate and sensitive analytical methods are essential for the characterization, quantification, and metabolic profiling of these compounds in various matrices. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), provides a powerful platform for the analysis of quinoline derivatives, offering high sensitivity, selectivity, and the ability to perform structural elucidation.[4][5][6] This document provides detailed protocols and data for the analysis of quinoline derivatives using LC-HRMS systems like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers.[7][8][9]

Core Concepts in HRMS Analysis

High-resolution mass spectrometry is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with high accuracy, typically with mass errors below 5 mDa.[10] This precision allows for the determination of the elemental composition of a molecule from its exact mass, a critical step in identifying unknown metabolites or degradation products.[6][8] Key HRMS platforms include Time-of-Flight (TOF) and Orbitrap analyzers, both of which provide the high resolution necessary for confident compound identification.[8][10][11] Tandem mass spectrometry (MS/MS) capabilities on these instruments allow for the fragmentation of precursor ions, generating characteristic product ion spectra that provide valuable structural information.[7][10][12]

Experimental Protocols

Protocol 1: Analysis of Quinoline Derivatives in Biological Matrices (Plasma/Serum)

This protocol is designed for the quantitative analysis of quinoline-based drugs and their metabolites in plasma or serum, a common application in pharmacokinetic studies.

1. Sample Preparation: Protein Precipitation Protein precipitation is a rapid and effective method for removing the bulk of proteinaceous material from plasma or serum samples.[13]

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile. To enable accurate quantification, the acetonitrile should be fortified with a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).[13]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[13]

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]

  • Carefully transfer the supernatant to a clean tube or an LC-MS vial.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection.[4][14]

2. Liquid Chromatography (LC) Conditions Chromatographic separation is crucial for resolving the analyte of interest from endogenous matrix components and potential isomers.

  • Instrument: High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.[14]

  • Mobile Phase A: Water with 0.1% formic acid.[4][14]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4][14]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.[14]

  • Column Temperature: 40°C.

3. High-Resolution Mass Spectrometry (HRMS) Conditions These parameters are typical for a Q-TOF or Orbitrap instrument operating in positive electrospray ionization mode, which is effective for most quinoline derivatives.[7][10]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[7][10]

  • Capillary Voltage: 3.5 kV.[11]

  • Source Temperature: 320°C.[11]

  • Scan Mode: Full MS / dd-MS² (data-dependent acquisition).[9]

  • Full MS Scan Range: m/z 100-1000.[11]

  • MS Resolution: 70,000.[11]

  • MS/MS Resolution: 17,500.[11]

  • Collision Energy (CID): A range of collision energies (e.g., 10-40 eV) should be tested to achieve optimal fragmentation for structural confirmation.

Protocol 2: Analysis from Solid Materials (e.g., Textiles, Reaction Mixtures)

This protocol is adapted for extracting quinoline derivatives from solid matrices.

1. Sample Preparation: Ultrasonic Extraction

  • Weigh or cut approximately 1.0 g of the solid sample into small pieces.[5]

  • Place the sample in an appropriate extraction vessel.[5]

  • Add 10 mL of a suitable organic solvent, such as acetonitrile or methanol.[4][5]

  • Perform ultrasonic extraction for 30 minutes.[5]

  • Allow the extract to cool and filter it through a 0.22 µm syringe filter into an LC-MS vial.[4][5]

  • For quantitative analysis, a calibration curve should be prepared using standard solutions of the analyte.[14]

2. LC-HRMS Conditions The LC-HRMS conditions would be similar to those described in Protocol 1, with adjustments to the gradient as needed to resolve specific compounds of interest.

Data Presentation

High-resolution mass spectrometry provides precise mass measurements that are critical for identifying quinoline derivatives and their characteristic fragments. The fragmentation patterns observed in MS/MS spectra are useful for distinguishing between isomers and elucidating the structure of unknown compounds.[10]

Table 1: Example Quantitative and Qualitative Data for Selected Quinoline Derivatives

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)Mass Accuracy (ppm)Typical Matrix
Quinoline130.0651102.0546, 77.0386< 2Environmental
Chloroquine320.1524247.0949, 146.0604< 2Plasma
Moxifloxacin402.1932384.1827, 358.1666, 261.0982< 3Serum
Lenvatinib427.1462370.0880, 286.0611< 3Cell Lysate

Note: The fragment ions are representative and can vary based on collision energy and instrument type. Mass accuracy is typically expected to be below 5 ppm.

Visualizations

Experimental Workflow

The general workflow for the analysis of quinoline derivatives by LC-HRMS involves several key stages from sample collection to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample Biological or Solid Matrix Extraction Extraction (e.g., Protein Precipitation, Ultrasonic Extraction) Sample->Extraction Cleanup Filtration / Cleanup (0.22 µm filter) Extraction->Cleanup LC LC Separation (C18 Column) Cleanup->LC MS HRMS Detection (ESI+, Full MS / dd-MS²) LC->MS Processing Peak Detection & Integration MS->Processing Identification Compound Identification (Accurate Mass & MS/MS) Processing->Identification Quant Quantification (Calibration Curve) Identification->Quant

Caption: General experimental workflow for LC-HRMS analysis of quinoline derivatives.

Signaling Pathway: Quinoline-Based Kinase Inhibitors

Many quinoline derivatives function as kinase inhibitors, targeting signaling pathways crucial for cell growth and proliferation, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[3]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Quinoline Quinoline-Based Inhibitor Quinoline->PI3K Inhibits Quinoline->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a dual quinoline-based inhibitor.

References

Application Note: Structural Characterization of Quinoline Compounds using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds, forming the structural core of many natural products and synthetic pharmaceuticals.[1] A thorough understanding of their molecular structure is crucial for elucidating structure-activity relationships (SAR) and advancing drug discovery initiatives. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural determination of these molecules.[1][2] This document provides a comprehensive guide to the principles, experimental protocols, and data interpretation for the structural characterization of quinoline compounds using 1H and 13C NMR spectroscopy.

Principles of NMR Spectroscopy for Quinoline Compounds

For quinoline derivatives, 1H and 13C NMR provide critical information regarding substitution patterns, electronic environments, and molecular connectivity.[1]

The proton NMR spectrum offers key structural insights through chemical shifts (δ), signal multiplicity (splitting patterns), and integration.

  • Chemical Shifts (δ): The electronic environment of a proton determines its position in the NMR spectrum. Protons on the quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm). The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing them to resonate at a lower field.[1] Notably, the H2 proton is significantly deshielded by the adjacent nitrogen and often appears as the most downfield signal. The H8 proton also experiences deshielding due to the peri-effect of the nitrogen lone pair.[1] Substituents on the quinoline ring can induce significant changes in the chemical shifts of nearby protons, offering valuable clues about their position.[1]

  • Coupling Constants (J): Spin-spin coupling between non-equivalent protons provides information about their connectivity. The magnitude of the coupling constant can help distinguish between ortho, meta, and para relationships.

The carbon NMR spectrum provides information about the number and electronic environment of the carbon atoms in the molecule.[1]

  • Chemical Shifts (δ): 13C chemical shifts in organic molecules are spread over a much wider range (up to 200 ppm) compared to protons, which often allows for the resolution of each unique carbon signal.[3] Carbons in the quinoline ring system typically appear in the range of δ 120-155 ppm. The carbons directly bonded to the nitrogen (C2 and C8a) are significantly influenced by its electronegativity. Carbonyl carbons, if present as substituents, will appear much further downfield (170-220 ppm).[3]

Data Presentation: Typical NMR Data for Unsubstituted Quinoline

The following tables summarize typical 1H and 13C NMR chemical shifts and coupling constants for the unsubstituted quinoline core. It is important to note that substituents will cause deviations from these values.

Table 1: Typical 1H NMR Chemical Shifts and Coupling Constants for Unsubstituted Quinoline

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H2~8.90ddJ(H2,H3) = 4.2, J(H2,H4) = 1.7
H3~7.40ddJ(H3,H2) = 4.2, J(H3,H4) = 8.2
H4~8.10ddJ(H4,H3) = 8.2, J(H4,H2) = 1.7
H5~7.75dJ(H5,H6) = 8.1
H6~7.50tJ(H6,H5) = 8.1, J(H6,H7) = 7.5
H7~7.65dddJ(H7,H6) = 7.5, J(H7,H8) = 8.4
H8~8.20dJ(H8,H7) = 8.4

Table 2: Typical 13C NMR Chemical Shifts for Unsubstituted Quinoline

CarbonChemical Shift (δ, ppm)
C2~150.2
C3~121.1
C4~136.0
C4a~128.2
C5~129.4
C6~126.5
C7~127.6
C8~130.2
C8a~148.3

Experimental Protocols

A properly prepared sample is fundamental to obtaining high-quality NMR spectra.[2]

Materials:

  • Quinoline compound (5-25 mg for 1H NMR, 50-100 mg for 13C NMR).[1][2]

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).[1][2]

  • High-quality 5 mm NMR tube.[1][2]

  • Glass vial.

  • Pasteur pipette and glass wool.[1]

Procedure:

  • Weighing: Accurately weigh the quinoline sample into a clean, dry glass vial.

  • Dissolving: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4][5] Vortex or sonicate gently to ensure the sample is completely dissolved.[5]

  • Filtering: If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[6] This prevents distortion of the magnetic field homogeneity.

  • Transfer: Carefully transfer the solution into the NMR tube, ensuring a sample height of 4-5 cm.[4][5]

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue and a suitable solvent (e.g., isopropanol or acetone) to remove any fingerprints or dust.[5][6]

cluster_numbering Quinoline Ring Numbering C2 2 C3 3 C4 4 C4a 4a C5 5 C8a 8a C6 6 C7 7 C8 8 N1 1 (N) p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 G prep Sample Preparation (Protocol 1) acq NMR Data Acquisition (Protocol 2) prep->acq Insert Sample proc Data Processing acq->proc Raw Data (FID) interp Spectral Interpretation proc->interp Processed Spectrum elucid Structure Elucidation interp->elucid Structural Information G sub Substituent on Quinoline Ring ewg Electron-Withdrawing Group (EWG) sub->ewg edg Electron-Donating Group (EDG) sub->edg deshield Deshielding (Electron Density Decrease) ewg->deshield Inductive/Resonance Effect shield Shielding (Electron Density Increase) edg->shield Inductive/Resonance Effect downfield Downfield Shift (Higher ppm) deshield->downfield Results in upfield Upfield Shift (Lower ppm) shield->upfield Results in

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methylquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Methylquinoline-4-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established synthetic route involves a two-step process:

  • Pfitzinger Reaction: The synthesis of the precursor, 2-methylquinoline-4-carboxylic acid, is typically achieved through the Pfitzinger reaction. This involves the condensation of isatin with acetone in the presence of a strong base.[1][2]

  • Amidation: The subsequent conversion of the carboxylic acid to the final carboxamide is achieved through an amidation reaction. This can be carried out using various methods, such as conversion to the acid chloride followed by reaction with ammonia, or by using peptide coupling agents.

Q2: What are the main challenges in the Pfitzinger reaction for synthesizing 2-methylquinoline-4-carboxylic acid?

A2: The primary challenges encountered during the Pfitzinger reaction for this specific synthesis are often low yields and the formation of tarry byproducts.[1] These issues can arise from suboptimal reaction conditions, such as incorrect temperature, improper addition of reactants, or unfavorable base concentrations.

Q3: Are there alternative methods to the Pfitzinger reaction for preparing the quinoline core?

A3: Yes, the Doebner reaction is another classical method for synthesizing quinoline-4-carboxylic acids.[3] It involves the reaction of an aniline, an aldehyde, and pyruvic acid. However, the Pfitzinger reaction is often preferred for the synthesis of 2-methylquinoline-4-carboxylic acid from readily available starting materials like isatin and acetone. Both synthetic pathways can suffer from long reaction times and low yields, particularly with more substituted reactants.[3]

Q4: What are the key considerations for the amidation step?

A4: The amidation of 2-methylquinoline-4-carboxylic acid requires careful selection of the coupling method to ensure high yield and purity. The direct reaction between the carboxylic acid and ammonia is generally not feasible due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. Common methods include conversion to the highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.[4] Alternatively, various peptide coupling reagents can be employed for a one-pot synthesis.

Troubleshooting Guides

Part 1: Pfitzinger Reaction for 2-Methylquinoline-4-carboxylic Acid
Problem Potential Cause Troubleshooting Solution
Low Yield Incomplete reaction; side reactions.- Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times at reflux (e.g., 8-24 hours) may be necessary.[1][5] - Ensure Complete Ring Opening of Isatin: Pre-dissolving isatin in the basic solution for a sufficient time (e.g., 1 hour) before adding acetone is crucial. The color change from purple to brown/yellow indicates the formation of the isatinate salt.[5] - Reactant Purity: Use high-purity isatin and acetone, as impurities can interfere with the reaction.
Tar Formation Polymerization of acetone or degradation of intermediates under harsh basic conditions.- Modified Reactant Addition: Add acetone dropwise to the isatinate solution rather than all at once to maintain a low concentration of the enolizable ketone.[1] - Temperature Control: Avoid excessive heating, which can promote tar formation. Maintain a gentle reflux. - Solvent Choice: While ethanol is common, exploring other protic solvents or aqueous mixtures might reduce tar formation.
Product Contaminated with Unreacted Isatin Incomplete reaction or insufficient acetone.- Use Excess Acetone: Employ a molar excess of acetone to drive the reaction to completion. - Purification: Unreacted isatin can often be removed during the workup. Acidification of the aqueous solution will precipitate the carboxylic acid product, leaving the more soluble isatin behind. Further purification can be achieved by recrystallization.
Difficulty in Product Precipitation The product may remain in solution if the pH is not optimal.- Careful pH Adjustment: During workup, slowly acidify the basic aqueous solution with an acid like HCl or acetic acid to a pH of around 4-5 to ensure complete precipitation of the carboxylic acid.[5]
Part 2: Amidation of 2-Methylquinoline-4-carboxylic Acid
Problem Potential Cause Troubleshooting Solution
Low Yield of Amide Incomplete reaction; hydrolysis of the activated intermediate.- Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents, especially when working with the acid chloride intermediate, which is moisture-sensitive. - Choice of Coupling Reagent: For direct amidation, experiment with different coupling reagents (e.g., HATU, HBTU, EDCI) and bases (e.g., DIPEA, TEA) to find the optimal combination. - Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. Some reactions may require cooling to 0°C initially, followed by warming to room temperature.
Formation of Byproducts Side reactions of the coupling agent or starting materials.- Purification of Carboxylic Acid: Ensure the starting 2-methylquinoline-4-carboxylic acid is pure. - Stoichiometry: Use the correct stoichiometry of the coupling agent and base. An excess of the coupling agent can sometimes lead to side products.
Difficulty in Product Purification The product may be contaminated with unreacted starting material or coupling agent byproducts.- Aqueous Workup: A standard aqueous workup can remove many water-soluble impurities. Washing the organic layer with a mild acid, base, and brine is recommended. - Recrystallization: Recrystallization from a suitable solvent is often an effective method for purifying the final carboxamide. - Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the product from impurities.

Data Presentation

Table 1: Reported Yields for the Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid

Isatin DerivativeCarbonyl CompoundBaseConditionsYield (%)Reference
IsatinAcetoneKOHModified procedure with pre-reaction of isatin and base>60[6]
IsatinAcetoneNaOHWater/Ethanol, Reflux, 8 hours~70[2]
IsatinAcetophenone33% KOHEthanol, Reflux, 12-13 hoursExcellent[6]
5,6-DifluoroisatinAcetone--79[7]
IsatinBiacetylKOH-Failed (tar formation)[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid via Pfitzinger Reaction

This protocol is a generalized method based on several reported procedures.[5]

Materials:

  • Isatin

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Hydrochloric acid (HCl) or Acetic acid

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).

  • Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour. The color of the mixture should change from purple to brown, indicating the formation of the potassium salt of isatinic acid.

  • To this mixture, add acetone (0.15 mol).

  • Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the solvent by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Extract the aqueous solution with diethyl ether to remove any unreacted acetone and other neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of this compound via the Acid Chloride

This protocol is a general procedure for the amidation of a carboxylic acid.

Materials:

  • 2-Methylquinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dry Dichloromethane (DCM) or Toluene

  • Ammonia solution (e.g., ammonium hydroxide) or ammonia gas

  • Triethylamine (TEA) or Pyridine (optional, as a base)

Procedure:

Step A: Formation of 2-Methylquinoline-4-carbonyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methylquinoline-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq) or in a solution of oxalyl chloride (2-3 eq) in a dry inert solvent like DCM or toluene.

  • Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-methylquinoline-4-carbonyl chloride can be used directly in the next step.

Step B: Amidation

  • Dissolve the crude acid chloride from Step A in a dry inert solvent such as DCM or THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of ammonia (e.g., concentrated ammonium hydroxide) or bubble ammonia gas through the solution with vigorous stirring. If using an amine salt, a base like triethylamine (2-3 eq) should be added.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Pfitzinger Reaction cluster_step2 Step 2: Amidation Isatin Isatin Pfitzinger Pfitzinger Reaction (Condensation) Isatin->Pfitzinger Acetone Acetone Acetone->Pfitzinger Base Base (KOH/NaOH) Base->Pfitzinger Precursor 2-Methylquinoline-4- carboxylic Acid Pfitzinger->Precursor Activation Activation (e.g., SOCl2) Precursor->Activation Amidation Amidation Activation->Amidation Ammonia Ammonia Ammonia->Amidation FinalProduct 2-Methylquinoline-4- carboxamide Amidation->FinalProduct Purification Purification (Recrystallization/ Chromatography) FinalProduct->Purification

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting_Pfitzinger Start Low Yield or Tar Formation in Pfitzinger Reaction Q1 Is the isatin ring fully opened before adding acetone? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 How was the acetone added? A1_Yes->Q2 Sol1 Pre-stir isatin with base for 1h. Observe color change. A1_No->Sol1 Sol1->Q2 A2_AllAtOnce All at once Q2->A2_AllAtOnce A2_Dropwise Dropwise Q2->A2_Dropwise Sol2 Add acetone dropwise to control the reaction rate. A2_AllAtOnce->Sol2 Q3 Is the reaction temperature optimized? A2_Dropwise->Q3 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are the reagents of high purity? A3_Yes->Q4 Sol3 Maintain gentle reflux; avoid excessive heating. A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Outcome Improved Yield and Purity A4_Yes->Outcome Sol4 Use purified starting materials. A4_No->Sol4 Sol4->Outcome

Caption: Troubleshooting decision tree for the Pfitzinger reaction.

References

Technical Support Center: 2-Methylquinoline-4-carboxamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methylquinoline-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective methods for purifying this compound are recrystallization and silica gel column chromatography. Recrystallization is ideal for removing small amounts of impurities from a solid product. Column chromatography is more suitable for separating the target compound from significant quantities of impurities or from byproducts with similar polarities.[1][2]

Q2: My crude product is an oil or a sticky solid. How should I proceed with purification?

A2: An oily or gummy crude product often indicates the presence of significant impurities or residual solvent, which can inhibit crystallization.[2] The recommended approach is to first attempt purification by column chromatography to remove the bulk of these impurities. The fractions containing the purified product can then be combined, the solvent evaporated, and the resulting solid can be further purified by recrystallization if necessary.

Q3: What are the likely impurities in my crude this compound sample?

A3: Impurities can originate from the synthetic route. Common impurities may include unreacted starting materials such as 2-methylquinoline-4-carboxylic acid or the amine used in the final amidation step.[3] Other potential impurities are side-products from the quinoline synthesis or degradation products if the compound is unstable under certain conditions.[2]

Q4: How do I decide between recrystallization and column chromatography?

A4: The choice depends on the purity and physical state of your crude product. If you have a solid with relatively high purity (>85-90%) and need to remove minor impurities, recrystallization is often the faster and more efficient method. If your product is an oil, has low purity, or contains multiple impurities with polarities close to your product, column chromatography is the preferred method. A logical workflow can help guide this decision.

G start Crude Product Analysis is_solid Is the product a solid? start->is_solid purity_check Purity > 90%? is_solid->purity_check  Yes chromatography Column Chromatography is_solid->chromatography  No (Oil/Gum) recrystallize Recrystallization purity_check->recrystallize  Yes purity_check->chromatography  No end_node Pure Product recrystallize->end_node recrystallize_after Recrystallization (Optional) chromatography->recrystallize_after recrystallize_after->end_node

Diagram 1: Workflow for selecting the appropriate purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can present several challenges. This guide addresses the most common issues.

Problem 1: No crystals are forming after the solution has cooled.

  • Potential Causes:

    • The solution is not sufficiently supersaturated; too much solvent was used.

    • The compound is highly soluble in the chosen solvent, even at low temperatures.[4]

    • The cooling process was too rapid, preventing nucleation.

    • A lack of nucleation sites in a very clean flask is inhibiting crystal formation.[4]

  • Solutions:

    • Induce Nucleation: Gently scratch the inside of the flask at the air-liquid interface with a glass rod.[4][5] Alternatively, add a tiny "seed" crystal of the pure product to the solution.[4]

    • Increase Concentration: Evaporate some of the solvent under a gentle stream of nitrogen or using a rotary evaporator and allow the solution to cool again.

    • Change Solvent System: If the compound is too soluble, select a solvent in which it is less soluble, or add a "poor" or "anti-solvent" (in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then heat to clarify and cool slowly.[5][6]

Problem 2: The compound "oils out" instead of crystallizing.

  • Potential Causes:

    • The solution is cooling too quickly.[5]

    • The concentration of the solute is too high.[5]

    • The chosen solvent is inappropriate, causing the compound's melting point to be below the temperature of the solution.[2]

    • The presence of impurities is depressing the melting point.[2]

  • Solutions:

    • Reduce Cooling Rate: Allow the flask to cool slowly to room temperature, perhaps by insulating it, before moving it to an ice bath.[4][5]

    • Use a More Dilute Solution: Re-heat the mixture until the oil redissolves, add more solvent (10-20% more volume), and attempt to cool slowly again.[4][5]

    • Modify the Solvent: Try a different solvent or a binary solvent mixture. Often, adding a small amount of a solvent in which the compound is very soluble can prevent it from crashing out as an oil.[4]

G start Recrystallization Attempt Fails issue Identify Issue start->issue no_crystals No Crystals Form issue->no_crystals Clear Solution oiling_out Compound 'Oils Out' issue->oiling_out Liquid Layer Forms low_purity Purity is Low issue->low_purity Dirty Crystals Form sol_no_crystals 1. Scratch / Seed 2. Reduce Solvent Volume 3. Change Solvent no_crystals->sol_no_crystals sol_oiling_out 1. Slow Cooling Rate 2. Dilute Solution 3. Change Solvent oiling_out->sol_oiling_out sol_low_purity 1. Ensure Slow Cooling 2. Wash Crystals with Cold Solvent 3. Pre-purify with Chromatography low_purity->sol_low_purity

Diagram 2: Troubleshooting guide for common recrystallization failures.

Problem 3: The purity of the recrystallized product has not improved.

  • Potential Causes:

    • The impurities have very similar solubility characteristics to the product in the chosen solvent.

    • The crystals formed too quickly, trapping impurities within the crystal lattice.

    • The mother liquor was not completely removed from the filtered crystals.

  • Solutions:

    • Re-crystallize: Perform a second recrystallization, ensuring the solution cools very slowly.

    • Wash Thoroughly: After filtration, wash the collected crystals with a small amount of fresh, ice-cold recrystallization solvent.

    • Change Solvent: Choose a different solvent system where the solubility of the impurity and the product are more distinct.

    • Pre-Purification: If purity remains an issue, first purify the crude material by column chromatography to remove the problematic impurities and then recrystallize the resulting solid.[2]

Problem 4: The final yield is very low.

  • Potential Causes:

    • Too much solvent was used during dissolution, keeping a significant portion of the product dissolved even when cold.[4]

    • The solution was not cooled sufficiently before filtration.[4]

    • Premature crystallization occurred during a hot filtration step.

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[4]

    • Cool Thoroughly: Ensure the flask is cooled in an ice bath for at least 30 minutes before filtering to maximize precipitation.

    • Recover from Mother Liquor: Concentrate the filtrate (mother liquor) to a smaller volume and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[4]

| Table 1: Common Solvents for Recrystallization of Quinoline Derivatives | | :--- | :--- | | Solvent/System | Comments & Typical Use | | Ethanol / Methanol | Good general-purpose polar solvents. Effective for compounds with moderate polarity.[5] | | Ethyl Acetate | A medium-polarity solvent, often used for compounds that are too soluble in alcohols.[5] | | Toluene | A non-polar aromatic solvent, can be effective for rigid aromatic systems.[5] | | Acetone/Water | A binary system where water acts as the anti-solvent. Good for moderately polar compounds.[7] | | Hexane / Ethyl Acetate | A common binary system for adjusting polarity. Hexane is the non-polar component.[6] |

Troubleshooting Guide: Column Chromatography

Problem 1: Poor separation of the product from impurities (overlapping spots on TLC).

  • Potential Causes:

    • The chosen eluent (solvent system) is not optimal for separating the components.

    • The column was overloaded with too much crude material.

    • The column was packed improperly, leading to channeling.

  • Solutions:

    • Optimize Eluent: Systematically test different solvent systems using Thin Layer Chromatography (TLC). Aim for a system that gives your product an Rf value of ~0.3 and good separation from impurities.[2] Try solvent mixtures with different components (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).

    • Use a Gradient: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help separate compounds with close Rf values.[2]

    • Reduce Load: Use less crude material for the amount of silica gel. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Problem 2: The product is streaking on the TLC plate or not moving from the baseline on the column.

  • Potential Causes:

    • The eluent is not polar enough to move the compound.

    • The compound may be acidic or basic and is interacting too strongly with the silica gel.

    • The compound has low solubility in the eluent.

  • Solutions:

    • Increase Eluent Polarity: Drastically increase the polarity of the solvent system (e.g., from 10% ethyl acetate in hexane to 50%, or add a few percent of methanol).

    • Modify the Mobile Phase: If your compound is basic, add a small amount (~0.5-1%) of triethylamine to the eluent to neutralize the acidic silica gel.[2] If it is acidic, a similar amount of acetic acid can be added.

Problem 3: The compound appears to be decomposing on the column.

  • Potential Causes:

    • The compound is unstable on the acidic surface of standard silica gel.[2]

  • Solutions:

    • Deactivate Silica: Use silica gel that has been treated with a base by adding ~1% triethylamine to the eluent.[2]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina instead of silica gel.[2]

    • Work Quickly: Do not let the compound sit on the column for an extended period.

| Table 2: Example TLC Data for Solvent System Selection | | :--- | :--- | :--- | :--- | | Solvent System (Hexane:Ethyl Acetate) | Product Rf | Impurity A Rf | Separation (ΔRf) | | 90:10 | 0.15 | 0.20 | 0.05 (Poor) | | 70:30 | 0.35 | 0.55 | 0.20 (Good) | | 50:50 | 0.60 | 0.75 | 0.15 (Okay, but Rf too high) |

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the crude product is sparingly soluble at room temperature but highly soluble at its boiling point.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stir bar) until the solid is fully dissolved. Add solvent dropwise until a clear solution is achieved.[1]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and boil for a few minutes.[1]

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.[5]

  • Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals in a desiccator or vacuum oven to remove residual solvent.[1]

Protocol 2: General Procedure for Silica Gel Column Chromatography

  • TLC Analysis: Determine the optimal eluent system using TLC.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until its level is just above the silica bed.[1][2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Apply the sample solution evenly to the top of the silica bed. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. If using a gradient, start with the least polar solvent system and gradually increase the polarity.

  • Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Select Eluent) pack 2. Pack Column (Silica Slurry) tlc->pack load 3. Load Sample (Wet or Dry Load) pack->load elute 4. Elute Column load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (by TLC) collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap product Purified Product evap->product

Diagram 3: General experimental workflow for column chromatography.

References

2-Methylquinoline-4-carboxamide solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylquinoline-4-carboxamide. The information addresses common solubility and stability challenges encountered during experimental work.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Symptom: The compound fails to dissolve in aqueous buffers or precipitates out of solution upon addition to aqueous media.

Possible Cause: this compound, like many quinoline derivatives, is a lipophilic molecule with inherently low aqueous solubility.[1]

Troubleshooting Steps:

  • pH Adjustment: The quinoline nitrogen in the molecule is basic and can be protonated at acidic pH, potentially increasing solubility. Conversely, the amide proton may be acidic enough to be removed at a sufficiently high pH. It is recommended to determine the pH-solubility profile to identify the optimal pH for dissolution.

  • Use of Co-solvents: For in vitro assays, preparing a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is a common practice.[2] When diluting the stock into an aqueous medium, the final concentration of the organic solvent should be minimized to avoid cellular toxicity.

  • Formulation with Excipients: The use of solubilizing agents such as cyclodextrins can enhance aqueous solubility by forming inclusion complexes. Non-ionic surfactants like Tween® 80 or Cremophor® EL can also be employed to increase solubility through micellar solubilization.[3]

Issue 2: Compound Precipitation During Experiments

Symptom: The compound precipitates from the experimental medium over time, leading to inconsistent results.

Possible Cause: The final concentration of the compound in the aqueous medium may exceed its kinetic solubility, or the compound may be unstable under the experimental conditions.

Troubleshooting Steps:

  • Determine Kinetic Solubility: Conduct a kinetic solubility assay in your specific experimental medium to establish the concentration at which the compound remains in solution for the duration of the experiment.

  • Optimize Co-solvent Concentration: If using a co-solvent, ensure the final concentration is sufficient to maintain solubility without adversely affecting the experimental system.

  • Sonication: Brief sonication after diluting the stock solution can help break down small aggregates and improve dissolution.[2]

  • Temperature Control: Assess the effect of temperature on solubility. In some cases, a slight increase in temperature may improve solubility, but this must be balanced with the potential for compound degradation.

Issue 3: Suspected Compound Degradation

Symptom: Loss of biological activity, changes in sample appearance (e.g., color change), or the appearance of new peaks in analytical chromatograms.

Possible Cause: Quinoline derivatives can be susceptible to degradation under certain conditions, such as exposure to harsh pH, light, or oxidative stress.[3] Microbial degradation can also be a factor in non-sterile conditions.[4][5]

Troubleshooting Steps:

  • Control Storage Conditions: Store stock solutions and solid compounds in a cool, dark, and dry place. Protect solutions from light by using amber vials.

  • pH Stability Study: Evaluate the stability of the compound across a range of pH values to identify conditions where it is most stable.

  • Photostability Testing: Expose the compound to controlled light conditions to determine its sensitivity to photodegradation.

  • Use of Antioxidants: If oxidative degradation is suspected, consider the addition of antioxidants to the formulation, where appropriate for the experimental system.

  • Aseptic Techniques: For long-term experiments in aqueous media, employ sterile techniques to prevent microbial contamination and degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: For preparing high-concentration stock solutions, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended due to their strong solvating ability for polar molecules.[2][6]

Q2: How can I improve the solubility of this compound in my cell-based assay?

A2: To improve solubility in cell-based assays, you can try several approaches. First, prepare a concentrated stock solution in DMSO and then dilute it into your cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%). Other strategies include adjusting the pH of the medium (if compatible with your cells) or using formulation aids like cyclodextrins.[2][3]

Q3: Are there any known stability issues with this compound?

A3: While specific stability data for this compound is limited, quinoline derivatives can be sensitive to light and extreme pH conditions.[3] It is advisable to protect solutions from light and conduct stability studies under your specific experimental and storage conditions. The compound may also be susceptible to microbial degradation.[4]

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the purity and stability of small molecules like this compound.[7] This technique can be used to quantify the parent compound and detect the formation of degradation products. Liquid chromatography-mass spectrometry (LC-MS) can be used to identify unknown degradation products.

Data Presentation

Table 1: Predicted Solubility Profile of this compound in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar AproticDMSO, DMF, AcetonitrileHighLarge dipole moments effectively solvate the polar regions of the molecule.[6]
Polar ProticMethanol, EthanolModerate to GoodThe solvent's ability to act as a hydrogen bond donor and acceptor facilitates the disruption of the compound's crystal lattice.[6]
ChlorinatedDichloromethane, ChloroformModerateProvides a balance of polarity to interact with the molecule.[6]
NonpolarHexane, TolueneLowWeak van der Waals interactions are insufficient to overcome the intermolecular forces in the solid state of this polar compound.[6]
AqueousWater, BuffersLowThe hydrophobic quinoline ring limits solubility in water.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to obtain a range of concentrations.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing the aqueous buffer of interest (e.g., 198 µL of phosphate-buffered saline, pH 7.4). This will create a range of final compound concentrations with a consistent final DMSO concentration.

  • Incubation and Observation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), shaking gently.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

  • Data Analysis: Plot the turbidity against the compound concentration to determine the kinetic solubility.

Protocol 2: pH-Dependent Stability Assessment
  • Preparation of Buffer Solutions: Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9).

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24, 48, 72 hours). Protect the samples from light.

  • Sampling: At each time point, take an aliquot from each solution.

  • Analysis: Analyze the aliquots by a stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH value to determine the degradation rate at different pH conditions.

Visualizations

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_analysis Analysis prep_stock Prepare Stock Solution (DMSO) kinetic_sol Kinetic Solubility Assay prep_stock->kinetic_sol ph_sol pH-Solubility Profiling prep_stock->ph_sol hplc HPLC Analysis kinetic_sol->hplc ph_sol->hplc ph_stability pH Stability Study formulation Formulation Development ph_stability->formulation ph_stability->hplc photo_stability Photostability Study photo_stability->formulation photo_stability->hplc lcms LC-MS for Degradants hplc->lcms If degradants detected

Caption: Experimental workflow for assessing solubility and stability.

troubleshooting_logic cluster_solubility Solubility Issue cluster_stability Stability Issue start Precipitation Observed? check_conc Check Concentration vs. Kinetic Solubility start->check_conc Yes check_storage Verify Storage Conditions (Light, Temp) start->check_storage No, but activity loss adjust_ph Adjust pH check_conc->adjust_ph Concentration > Solubility add_cosolvent Increase Co-solvent % adjust_ph->add_cosolvent use_excipient Use Excipients (e.g., Cyclodextrin) add_cosolvent->use_excipient check_ph_stability Assess pH Stability check_storage->check_ph_stability

Caption: Troubleshooting logic for precipitation issues.

References

improving the reaction conditions for quinoline-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinoline-4-carboxamides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low Reaction Yield

Question: I am consistently obtaining low yields in my quinoline-4-carboxamide synthesis. What are the potential causes and how can I improve the yield?

Answer:

Low yields in quinoline-4-carboxamide synthesis can stem from several factors, depending on the chosen synthetic route. Here are common issues and their solutions:

  • Inefficient Amide Coupling: The direct amidation of quinoline-4-carboxylic acid can be challenging.

    • Solution: Employ efficient coupling agents to facilitate the reaction. Commonly used reagents include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole), or other phosphonium and aminium salts like PyBOP and HATU.[1][2][3] The use of thionyl chloride to convert the carboxylic acid to the more reactive acid chloride intermediate is also a viable strategy.[4][5]

  • Suboptimal Pfitzinger Reaction Conditions: This classical method for quinoline synthesis can be sensitive to reaction parameters.

    • Solution: Microwave irradiation has been shown to significantly improve yields and reduce reaction times compared to conventional heating.[4][5] Ensure the basicity of the reaction medium is appropriate; potassium hydroxide is commonly used.[4][5][6] For base-sensitive substrates, exploring alternative methods might be necessary.[7]

  • Poor Performance of the Doebner Reaction: Anilines bearing electron-withdrawing groups are known to give low yields in the conventional Doebner reaction.[8][9][10]

    • Solution: The use of a Lewis acid catalyst, such as BF₃·THF, can improve the yield for electron-deficient anilines.[9][10] A modified "Doebner hydrogen-transfer reaction" has been developed to address this issue.[9][10] Dropwise addition of pyruvic acid can also help to suppress decomposition and impurity formation at high temperatures.[9]

  • Starting Material Quality: Impurities in starting materials (isatins, anilines, ketones, etc.) can interfere with the reaction.

    • Solution: Ensure all reactants are of high purity. Recrystallization or column chromatography of starting materials may be necessary.

2. Side Product Formation

Question: I am observing significant side product formation in my reaction mixture. What are the common side reactions and how can I minimize them?

Answer:

Side product formation is a common issue that can complicate purification and reduce the overall yield.

  • Pfitzinger Reaction:

    • Issue: When using unsymmetrical ketones, regioselectivity can be a challenge, leading to a mixture of isomeric products.[11][12] Harsher reaction conditions with strong bases can also lead to side product formation.[13]

    • Solution: The choice of a symmetrical ketone, if the synthetic design allows, can prevent the formation of regioisomers. Careful control of reaction temperature and the choice of a milder base can also minimize side reactions.

  • Doebner Reaction:

    • Issue: The reaction can produce byproducts through various condensation and oxidation pathways.

    • Solution: Optimizing the stoichiometry of the reactants and the choice of catalyst can help to favor the desired reaction pathway.[9]

  • Amide Coupling:

    • Issue: Racemization of amino acid precursors can occur, especially with carbodiimide reagents.[2][14] The formation of a nearly insoluble dicyclohexylurea byproduct when using DCC can complicate purification.[14]

    • Solution: The addition of HOBt can minimize racemization.[14] Using DIC instead of DCC can be advantageous in solid-phase synthesis as the urea byproduct is more soluble.[14] Water-soluble coupling agents like EDC allow for easy removal of the urea byproduct through aqueous extraction.[14]

3. Purification Challenges

Question: I am having difficulty purifying my quinoline-4-carboxamide product. What are the recommended purification techniques?

Answer:

The purification strategy depends on the nature of the impurities and the scale of the reaction.

  • Recrystallization: This is a suitable method for purifying solid products when a suitable solvent system can be identified.[15] Ethanol or ethanol/water mixtures are often effective.[6]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from both more and less polar impurities.[15]

  • Aqueous Extraction: If water-soluble reagents (like EDC and its urea byproduct) are used, an aqueous workup can effectively remove these impurities.[14] Acid-base extraction can be used to separate acidic or basic impurities from the neutral product.

  • Distillation: For non-volatile impurities, distillation can be an effective purification method, particularly for larger scale syntheses.[15]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data for key synthetic steps in quinoline-4-carboxamide synthesis, providing a comparison of different reaction conditions.

Table 1: Pfitzinger Reaction - Conventional Heating vs. Microwave Irradiation

Carbonyl CompoundBaseSolventMethodReaction Time (h)Yield (%)Reference
AcetoneKOHEthanol/WaterConventional880[6]
AcetophenoneKOHEthanolConventional2494[6]
1-(p-tolyl)ethanoneKOHEthanol/WaterMicrowave0.3329-58[4]

Table 2: Doebner Reaction - Catalyst and Solvent Effects for Electron-Deficient Anilines

AnilineAldehydePyruvic AcidCatalystSolventYield (%)Reference
6-(trifluoromethoxy)anilineBenzaldehydePyruvic AcidNoneEthanolLow[9]
6-(trifluoromethoxy)anilineBenzaldehydePyruvic AcidH₂NSO₃H-Low[9]
6-(trifluoromethoxy)anilineBenzaldehydePyruvic AcidBF₃·THFMeCNGood[9][10]

Table 3: Amide Coupling Reagents for Quinoline-4-carboxylic Acid

Coupling ReagentAdditiveBaseSolventYield (%)Reference
EDCHOBt-DMF22-43[4]
Oxalyl ChlorideDMF (cat.)-CH₂Cl₂ then THF66[16]
N,N'-carbonyldiimidazole----
BOPTEADMF-[4]

Experimental Protocols

1. General Procedure for Pfitzinger Reaction (Microwave Irradiation)

To a mixture of the appropriate isatin in a mixture of ethanol and water, potassium hydroxide is added, followed by the corresponding ketone (e.g., 1-(p-tolyl)ethanone). The reaction mixture is then heated under microwave irradiation at 125 °C for 20 minutes.[4] After cooling, the mixture is acidified to precipitate the quinoline-4-carboxylic acid, which is then collected by filtration.

2. General Procedure for Amide Coupling using EDC/HOBt

To a solution of the quinoline-4-carboxylic acid in DMF, the desired amine, EDC, and HOBt are added. The reaction mixture is stirred at room temperature for 16 hours.[4] Upon completion, the product is typically isolated by aqueous workup and subsequent purification by chromatography or recrystallization.

3. General Procedure for Doebner Reaction (Optimized for Electron-Deficient Anilines)

To a solution of the electron-deficient aniline and aldehyde in acetonitrile (MeCN), BF₃·THF is added as a catalyst. Pyruvic acid is then added dropwise to the mixture, and the reaction is heated.[9][10] The progress of the reaction is monitored by TLC. After completion, the product is isolated by extraction and purified by chromatography.

Visualizations

Experimental Workflow: Quinoline-4-Carboxamide Synthesis via Pfitzinger Reaction and Amide Coupling```dot

G cluster_0 Pfitzinger Reaction cluster_1 Amide Coupling Isatin Isatin Ketone α-Methylene Ketone Base Base (e.g., KOH) Pfitzinger_Reaction Pfitzinger Reaction (Microwave or Conventional Heat) Quinoline_Acid Quinoline-4-Carboxylic Acid Amine Amine Coupling_Agent Coupling Agent (e.g., EDC/HOBt) Amide_Coupling Amide Coupling Quinoline_Carboxamide Quinoline-4-Carboxamide

Caption: Inhibition of protein synthesis in Plasmodium falciparum.

Signaling Pathway: Quinoline-4-Carboxamides as P2X7R Antagonists

G ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Channel Ion Channel Opening P2X7R->Ion_Channel Leads to QC Quinoline-4-carboxamide Antagonist QC->P2X7R Blocks Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Downstream Downstream Signaling (e.g., PI3K/AKT) Ca_Influx->Downstream Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Downstream->Cellular_Response

Caption: Mechanism of P2X7 receptor antagonism by quinoline-4-carboxamides.

References

Technical Support Center: 2-Methylquinoline-4-carboxamide Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylquinoline-4-carboxamide. The information provided is based on established degradation pathways of related quinoline and carboxamide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented, degradation is expected to occur via two primary routes based on its structure:

  • Microbial/Enzymatic Degradation of the Quinoline Ring: This pathway is initiated by hydroxylation of the quinoline ring, typically at the 2-position, followed by oxidative cleavage of the ring. This process is mediated by microorganisms or isolated enzyme systems.[1][2][3][4][5][6][7]

  • Chemical Hydrolysis of the Carboxamide Group: The carboxamide functional group can undergo acid or base-catalyzed hydrolysis to yield 2-methylquinoline-4-carboxylic acid and ammonia.[8][9] This can be a significant pathway under non-physiological pH conditions or in the presence of certain enzymes.

Q2: I am observing unexpected peaks in my HPLC analysis during a stability study. What could they be?

A2: Unexpected peaks could be degradation products. Based on the likely degradation pathways, potential products include:

  • 2-Methylquinoline-4-carboxylic acid: Resulting from the hydrolysis of the carboxamide group.

  • Hydroxylated derivatives of this compound: Formed during the initial steps of microbial or oxidative degradation of the quinoline ring.

  • Ring-opened products: More complex structures resulting from the cleavage of the quinoline ring.

We recommend performing LC-MS analysis to identify the mass of the unknown peaks and compare them against the predicted degradation products.

Q3: My compound appears to be degrading rapidly in my cell culture medium. What could be the cause?

A3: Rapid degradation in cell culture medium could be due to either enzymatic activity from the cells or instability in the medium itself. Cell culture media are complex mixtures and components within the media could contribute to chemical degradation. Additionally, cellular enzymes, such as amidases, could be hydrolyzing the carboxamide bond. Consider running a control experiment with the compound in the medium without cells to distinguish between chemical and enzymatic degradation.

Troubleshooting Guides

Issue 1: Inconsistent results in microbial degradation assays.
Potential Cause Troubleshooting Steps
Microbial strain variability Ensure you are using a consistent and pure microbial culture. Different strains of bacteria, such as Pseudomonas species, have varying capabilities to degrade quinoline compounds.[1][2][3]
Sub-optimal culture conditions Optimize pH, temperature, and aeration for your specific microbial strain. The optimal conditions for quinoline degradation can vary.[4]
Acclimation period Ensure the microbial culture has been properly acclimated to this compound as the sole carbon and nitrogen source if that is the experimental design.
Analyte concentration High concentrations of the compound may be toxic to the microorganisms. Perform a dose-response study to determine the optimal concentration for degradation without inhibiting microbial growth.
Issue 2: Analyte loss during sample preparation for chemical degradation studies.
Potential Cause Troubleshooting Steps
Hydrolysis during extraction If using acidic or basic conditions for liquid-liquid extraction, the carboxamide bond may be hydrolyzing.[10] Use neutral pH extraction conditions if possible, or minimize exposure time to harsh pH.
Adsorption to labware Quinoline derivatives can be "sticky." Use silanized glassware or polypropylene tubes to minimize adsorption.
Instability in solvent The compound may be unstable in the chosen solvent. Test for stability in different solvents (e.g., acetonitrile, methanol, DMSO) at the intended storage and experimental temperatures.

Experimental Protocols

Protocol 1: General Method for Microbial Degradation Study

This protocol provides a general framework for assessing the microbial degradation of this compound.

  • Culture Preparation:

    • Prepare a minimal salts medium.

    • Inoculate with a bacterial strain known for degrading aromatic compounds (e.g., Pseudomonas putida).

    • Acclimate the culture by gradually introducing this compound as the sole carbon source.

  • Degradation Experiment:

    • Set up triplicate flasks containing the minimal salts medium and a known concentration of this compound.

    • Inoculate two of the three flasks with the acclimated culture. The third flask serves as an abiotic control.

    • Incubate the flasks under optimal growth conditions (e.g., 30°C, 150 rpm).

  • Sampling and Analysis:

    • Collect samples at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).

    • Prepare samples for HPLC analysis by centrifuging to remove bacterial cells and filtering the supernatant.

    • Analyze the concentration of this compound and the appearance of any degradation products by HPLC-UV or HPLC-MS.

Protocol 2: HPLC Method for Analysis of this compound and Potential Degradation Products

This is a starting point for developing an HPLC method. Optimization will be required.

  • Instrumentation: HPLC with UV or DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm (or scan for optimal wavelength).

Data Presentation

Table 1: Hypothetical Quantitative Data on Microbial Degradation

Time (hours)Concentration of this compound (µg/mL)Concentration of 2-Methylquinoline-4-carboxylic acid (µg/mL)
0100.00.0
685.25.1
1265.712.3
2430.125.8
485.438.9

Visualizations

DegradationPathways main This compound hydrolysis_product 2-Methylquinoline-4-carboxylic acid + NH3 main->hydrolysis_product Chemical/Enzymatic Hydrolysis hydroxylated_intermediate Hydroxylated Intermediate main->hydroxylated_intermediate Microbial/Enzymatic Hydroxylation ring_cleavage_product Ring Cleavage Products hydroxylated_intermediate->ring_cleavage_product Oxidative Ring Cleavage

Caption: Inferred degradation pathways of this compound.

ExperimentalWorkflow start Start: Prepare microbial culture and experimental setup incubation Incubate under controlled conditions start->incubation sampling Collect samples at defined time points incubation->sampling sample_prep Sample Preparation: Centrifuge and filter sampling->sample_prep analysis HPLC-UV/MS Analysis sample_prep->analysis data Data Analysis: Quantify parent compound and degradation products analysis->data end End: Determine degradation rate and pathway data->end

Caption: General experimental workflow for a microbial degradation study.

References

Technical Support Center: 2-Methylquinoline-4-carboxamide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of 2-Methylquinoline-4-carboxamide.

Troubleshooting Guides & FAQs

This section is designed to provide solutions to common problems that may arise during the production of this compound. The synthesis is typically a two-stage process: the formation of 2-methylquinoline-4-carboxylic acid, followed by the conversion of the carboxylic acid to the corresponding amide.

Stage 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid via Pfitzinger or Doebner Reaction

FAQs

  • Q1: What are the most common methods for synthesizing the 2-methylquinoline-4-carboxylic acid precursor? A1: The Pfitzinger and Doebner reactions are the most established and widely used methods for this synthesis. The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group (in this case, acetone) in the presence of a strong base.[1] The Doebner reaction is a one-pot, three-component synthesis using an aniline, an aldehyde, and pyruvic acid.[2]

  • Q2: My Pfitzinger reaction is resulting in a low yield and significant tar formation. What are the likely causes? A2: Tar formation is a common side reaction in the Pfitzinger synthesis, often due to the harsh basic conditions causing self-condensation or polymerization of the starting materials and intermediates.[1] Low yields can also be attributed to incomplete reaction or difficulties in product isolation.[1]

  • Q3: How can I minimize tar formation and improve the yield of the Pfitzinger reaction? A3: A modified procedure where the isatin is first reacted with a base to open the ring before adding the acetone can lead to better yields (over 60%).[3] Careful control of temperature and reaction time is also crucial. Using an excess of the ketone component can help minimize the amount of residual isatin, which can be difficult to remove during purification.[3]

  • Q4: I am observing unexpected by-products in my Doebner reaction. What could they be? A4: The Doebner reaction, while generally high-purity, can produce by-products that affect the overall yield.[4] The order of mixing the reactants is a critical factor in determining the product distribution.[4] For instance, stirring pyruvic acid and an aromatic amine in ethanol can sometimes lead to the formation of 2-methylquinoline-4-carboxylic acid derivatives as by-products.[4]

Troubleshooting Guide: Low Yield in 2-methylquinoline-4-carboxylic acid Synthesis

Symptom Possible Cause Suggested Solution
Low to no product formation Ineffective ring opening of isatin (Pfitzinger).Ensure a sufficiently strong base (e.g., 33% KOH in ethanol) is used and allow adequate time for the isatin ring to open before adding acetone.[5]
Low reactivity of aniline (Doebner).For anilines with electron-withdrawing groups, which are known to give low yields, consider using a Lewis acid catalyst and optimizing the reaction conditions.[6][7]
Significant tar/resin formation Harsh reaction conditions (Pfitzinger).Avoid excessively high temperatures and prolonged reaction times. Consider a modified procedure with pre-treatment of isatin with a base.[1][3]
Polymerization of reactants (Doebner).Adding pyruvic acid dropwise can help suppress decomposition at high temperatures and reduce the formation of impurities.[6]
Difficulty in product isolation Product remains dissolved in the reaction mixture.After the reaction, carefully acidify the aqueous layer with an acid like acetic acid or dilute HCl to precipitate the carboxylic acid product.[1]
Impurities co-precipitate with the product.Wash the filtered product thoroughly with cold water to remove salts. Recrystallization from a suitable solvent like ethanol may be necessary for higher purity.[1]
Stage 2: Amide Formation from 2-methylquinoline-4-carboxylic acid

FAQs

  • Q5: What is a common and scalable method for converting 2-methylquinoline-4-carboxylic acid to this compound? A5: A robust method involves a two-step, one-pot process. First, the carboxylic acid is converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] This is followed by the addition of an amine (in this case, ammonia or an ammonia source) to form the amide.[8]

  • Q6: My amide coupling reaction is giving a low yield. What are the common culprits? A6: Low yields in amide formation can stem from several factors, including incomplete activation of the carboxylic acid, deactivation of the amine, steric hindrance, or the presence of water in the reaction.[10]

  • Q7: How can I improve the yield of my amide coupling reaction? A7: Ensure your starting materials and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.[10] Using a suitable coupling reagent and optimizing the reaction conditions (temperature, solvent, and base) are also critical.[10] For the acid chloride route, using a tertiary amine base like triethylamine can facilitate the reaction.[8]

Troubleshooting Guide: Low Yield in Amide Formation

Symptom Possible Cause Suggested Solution
Incomplete reaction Insufficient activation of the carboxylic acid.Ensure sufficient chlorinating agent (e.g., thionyl chloride) is used and that the reaction to form the acid chloride goes to completion before adding the amine.[8]
Steric hindrance.While less of an issue with ammonia, for more complex amines, bulky groups can slow down the reaction. Consider optimizing reaction temperature and time.[10]
Formation of side products Hydrolysis of the acid chloride.Use anhydrous solvents and reagents to prevent the formation of the carboxylic acid starting material.[10]
Racemization (if chiral centers are present).For chiral molecules, use coupling additives like HOBt or conduct the reaction at a lower temperature to suppress racemization.[10]
Difficulty in purification Excess reagents or by-products.A standard workup procedure involving washing the organic layer with dilute acid and base, followed by brine, can help remove unreacted starting materials and by-products.[10]

Data Presentation

Table 1: Representative Yields for Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids

Isatin Derivative Carbonyl Compound Base/Solvent Reaction Time (hrs) Yield (%) Reference
IsatinAcetoneKOH (modified procedure)->60[5]
IsatinAcetophenone33% KOH in Ethanol12-13Excellent[5]
5-Chloroisatin5,6-dimethoxy indanoneKOH in Ethanol1636[5]
5-Chloroisatin5,6-dimethoxy indanoneHCl in Acetic Acid-86[5]

Table 2: Comparison of One-Pot Thionyl Chloride Methods for Amide Synthesis

Method Conditions Reaction Time General Yield Reference
SOCl₂ with N,N-disubstituted amidesCan require heating to 50°C>1 hourVariable, can be low[8]
SOCl₂ with TriethylamineRoom temperature5-20 minutesHigh (88-90%)[8]

Experimental Protocols

Protocol 1: Synthesis of 2-methylquinoline-4-carboxylic acid via Pfitzinger Reaction

Materials:

  • Isatin

  • Acetone

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

Procedure:

  • Preparation of Base Solution: In a round-bottom flask equipped with a magnetic stirrer, prepare a 33% (w/v) solution of potassium hydroxide by dissolving KOH pellets in 95% ethanol. Caution: The dissolution of KOH is exothermic.

  • Isatin Ring Opening: To the stirred KOH solution, add isatin. The mixture will typically change color from orange to pale yellow as the isatin ring opens.[5]

  • Addition of Acetone: Add a stoichiometric equivalent of acetone to the reaction mixture dropwise.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: After cooling, pour the reaction mixture into cold water. Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted acetone and neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the precipitation of the product is complete.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, the crude product can be recrystallized from ethanol or an ethanol/water mixture.[1]

Protocol 2: Synthesis of this compound from Carboxylic Acid

Materials:

  • 2-methylquinoline-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • Ammonia source (e.g., aqueous ammonia or ammonia gas)

  • 1N HCl

  • 1N NaOH

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend 2-methylquinoline-4-carboxylic acid in anhydrous dichloromethane.

  • Acid Chloride Formation: Add thionyl chloride to the suspension. The reaction can be accelerated by adding a catalytic amount of DMF. Stir the mixture at room temperature until the reaction is complete (evolution of gas ceases).

  • Amidation: In a separate flask, prepare a solution of the ammonia source. Cool the acid chloride solution to 0°C and slowly add the ammonia solution. Add triethylamine to neutralize the HCl generated during the reaction.[8]

  • Reaction Monitoring: Stir the mixture at room temperature for 5-20 minutes. Monitor the reaction progress by TLC or LC-MS.[8]

  • Work-up: Evaporate the solvent under reduced pressure. Redissolve the residue in dichloromethane and wash sequentially with 1N HCl and 1N NaOH.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude this compound. The product can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_stage1 Stage 1: Carboxylic Acid Synthesis (Pfitzinger) cluster_stage2 Stage 2: Amide Formation s1_start Start: Isatin & Acetone s1_base Add KOH/Ethanol Solution s1_start->s1_base s1_reflux Reflux (8-12h) s1_base->s1_reflux s1_workup Aqueous Work-up & Extraction s1_reflux->s1_workup s1_precipitate Acidify to Precipitate s1_workup->s1_precipitate s1_isolate Filter & Dry Crude Product s1_precipitate->s1_isolate s1_purify Recrystallize (Optional) s1_isolate->s1_purify s1_product 2-methylquinoline-4-carboxylic acid s1_purify->s1_product s2_start Start: Carboxylic Acid s1_product->s2_start Proceed to Amidation s2_activate Activate with SOCl2 in DCM s2_start->s2_activate s2_add_amine Add Ammonia Source & Et3N s2_activate->s2_add_amine s2_react Stir at RT (5-20 min) s2_add_amine->s2_react s2_workup Solvent Evaporation & Acid/Base Wash s2_react->s2_workup s2_isolate Dry & Isolate Crude Product s2_workup->s2_isolate s2_purify Recrystallize (Optional) s2_isolate->s2_purify s2_product This compound s2_purify->s2_product

Caption: Experimental workflow for the two-stage synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed cause1 Incomplete Reaction start->cause1 Check Reaction Monitoring Data cause2 Side Product Formation (e.g., Tar) start->cause2 Analyze Crude Product for Impurities cause3 Product Loss During Work-up start->cause3 Review Isolation Protocol sol1a Verify Reagent Quality & Stoichiometry cause1->sol1a sol1b Optimize Reaction Time & Temperature cause1->sol1b sol1c Consider Alternative Catalyst/Reagents cause1->sol1c sol2a Modify Reagent Addition (e.g., dropwise) cause2->sol2a sol2b Ensure Anhydrous Conditions cause2->sol2b sol2c Adjust pH During Reaction cause2->sol2c sol3a Optimize Extraction/Precipitation pH cause3->sol3a sol3b Improve Washing/Drying Technique cause3->sol3b

Caption: Logical workflow for troubleshooting low product yield.

signaling_pathway cluster_pfitzinger Pfitzinger Reaction Mechanism cluster_amide_formation Amide Formation Pathway p1 Isatin + Base (KOH) p2 Ring Opening to form Keto-acid p1->p2 p3 Keto-acid + Acetone p2->p3 p4 Formation of Imine p3->p4 p5 Tautomerization to Enamine p4->p5 p6 Intramolecular Cyclization p5->p6 p7 Dehydration p6->p7 p8 2-methylquinoline-4-carboxylic acid p7->p8 a1 Carboxylic Acid + SOCl2 p8->a1 Product from Stage 1 a2 Formation of Acid Chloride a1->a2 a3 Acid Chloride + NH3 a2->a3 a4 Nucleophilic Acyl Substitution a3->a4 a5 This compound a4->a5

Caption: Simplified reaction pathways for the synthesis of this compound.

References

Technical Support Center: Avoiding Common Byproducts in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during key synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems encountered in widely-used quinoline synthesis methods.

Skraup Synthesis

Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate the reaction?

A1: The Skraup synthesis is known for being highly exothermic.[1] To control the reaction's vigor, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1] Boric acid can also be employed for this purpose.

  • Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[1]

  • Ensure efficient stirring: Good agitation helps to dissipate heat and prevent localized hotspots.[1]

Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A2: Tar formation is a frequent issue in Skraup synthesis, often resulting from the harsh acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates.[1] To minimize tarring:

  • Use a moderator: As mentioned previously, ferrous sulfate can help control the reaction rate and reduce charring.[1]

  • Optimize temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase should be carefully controlled.[1]

  • Purification: The crude product often appears as a black, tarry substance.[1] A common and effective purification method is steam distillation followed by extraction to isolate the quinoline derivative from the tar.[1]

Doebner-von Miller Synthesis

Q1: My Doebner-von Miller reaction mixture is turning into a thick, dark tar, making product isolation difficult and significantly reducing my yield. What causes this and how can I prevent it?

A1: Tar formation is a prevalent problem in the Doebner-von Miller reaction, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[2] Here are some strategies to address this:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.[2]

  • In Situ Aldol Condensation: An effective method is to generate the α,β-unsaturated carbonyl compound in situ. For instance, acetaldehyde can be added slowly to a cooled solution of aniline hydrochloride. The acetaldehyde will then undergo an aldol condensation to form crotonaldehyde at a controlled rate.[2]

Q2: My Doebner-von Miller reaction has a very low yield or has failed completely. What are the potential causes and how can I troubleshoot this?

A2: Several factors can contribute to low or no yield:

  • Acid Catalyst: The type and concentration of the acid are critical. Ensure the acid is not too dilute. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., SnCl₄, ZnCl₂) can be used, and the choice can significantly impact the reaction rate and selectivity.[2]

  • Workup Procedure: Incomplete neutralization of the acidic mixture can lead to product loss during extraction. Ensure you are using an appropriate solvent for the extraction of your specific quinoline derivative, and perform multiple extractions if necessary.[2]

Combes Synthesis

Q1: In my Combes quinoline synthesis, what factors determine the regioselectivity of the final product?

A1: The regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. The rate-determining step is the electrophilic aromatic annulation, where steric effects play a significant role.[3][4] For example, bulkier substituents on the β-diketone tend to favor the formation of specific regioisomers.[3]

Q2: How can I improve the yield of my Combes synthesis?

A2: Low yields can often be attributed to incomplete reaction or side reactions. Consider the following:

  • Reaction Time and Temperature: Ensure the cyclization step is heated for a sufficient duration at the appropriate temperature to drive the reaction to completion.

  • Catalyst: The choice and concentration of the acid catalyst are important. Concentrated sulfuric acid is commonly used.[4]

  • Starting Material Purity: Use high-purity aniline and β-diketone to avoid side reactions.[3]

Friedländer Synthesis

Q1: My Friedländer synthesis is producing a significant amount of side products. What are the common side reactions and how can I avoid them?

A1: A common side reaction, particularly under basic conditions, is the aldol self-condensation of the ketone starting material.[3] To mitigate this, consider using an imine analog of the o-aminoaryl ketone.[3] Regioselectivity can also be an issue when using unsymmetrical ketones.[3]

Q2: How can I optimize the conditions for my Friedländer synthesis to improve the yield?

A2: The Friedländer synthesis can be sensitive to reaction conditions.

  • Catalyst Choice: A range of catalysts can be employed, from traditional acids and bases to milder options like iodine or various Lewis acids.[5][6] If harsh conditions are causing side reactions, switching to a milder catalyst can be beneficial.[5]

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can lead to improved yields and is a greener alternative.[5]

Data Presentation

Table 1: Summary of Common Byproducts in Quinoline Synthesis and Avoidance Strategies

Synthesis MethodCommon Byproducts/IssuesAvoidance Strategies
Skraup Tar, charring, violent exothermic reactionUse of moderators (e.g., FeSO₄), slow addition of acid, controlled heating.[1]
Doebner-von Miller Tar, polymeric materialsSlow addition of reagents, in situ generation of α,β-unsaturated carbonyl, optimization of acid catalyst.[2]
Combes RegioisomersCareful selection of substituted anilines and β-diketones based on steric and electronic effects.[3][4]
Friedländer Aldol self-condensation products, regioisomersUse of imine analogs, milder reaction conditions, careful choice of catalyst.[3][5]

Experimental Protocols

Detailed Methodology for a Moderated Skraup Synthesis

This protocol describes a modified Skraup synthesis with the inclusion of a moderator to control the reaction's exothermicity.

Objective: To synthesize quinoline from aniline and glycerol while minimizing tar formation and controlling the reaction rate.

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charging Reactants: To the flask, add aniline, glycerol, and a moderator such as ferrous sulfate (FeSO₄).[1]

  • Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.[1]

  • Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed under reflux. If the reaction becomes too vigorous, cool the flask.[1]

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[1]

  • Workup:

    • Cool the reaction mixture and carefully pour it into a large volume of cold water.

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.[1]

    • Perform steam distillation to separate the crude quinoline from the tarry residue.[1][7]

    • Extract the distillate with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude quinoline can be further purified by vacuum distillation.[7]

Mandatory Visualization

G Troubleshooting Workflow for Low Yield in Quinoline Synthesis start Start: Low Yield or No Product check_purity Check Purity of Starting Materials start->check_purity check_catalyst Verify Catalyst Activity and Concentration check_purity->check_catalyst [Purity OK] optimize_reagents Optimize Reagent Stoichiometry check_purity->optimize_reagents [Impure] check_conditions Review Reaction Temperature and Time check_catalyst->check_conditions [Catalyst OK] optimize_catalyst Screen Different Catalysts check_catalyst->optimize_catalyst [Catalyst Issue] check_atmosphere Consider Inert Atmosphere (if applicable) check_conditions->check_atmosphere [Conditions OK] optimize_conditions Systematically Vary Temperature and Time check_conditions->optimize_conditions [Suboptimal] check_workup Evaluate Workup and Extraction Procedure check_atmosphere->check_workup [Atmosphere OK] end_fail Consult Further Literature check_atmosphere->end_fail [Air/Moisture Sensitive] optimize_workup Adjust pH and Extraction Solvent check_workup->optimize_workup [Inefficient] end_success Improved Yield and Purity check_workup->end_success [Workup OK] optimize_reagents->end_success optimize_catalyst->end_success optimize_conditions->end_success optimize_workup->end_success

Caption: Troubleshooting workflow for low yield in quinoline synthesis.

G Simplified Doebner-von Miller Reaction Pathway and Byproduct Formation cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation aniline Aniline michael_addition Michael Addition aniline->michael_addition carbonyl α,β-Unsaturated Carbonyl carbonyl->michael_addition polymerization Polymerization carbonyl->polymerization acid Acid Catalyst (H+) acid->michael_addition acid->polymerization cyclization Cyclization michael_addition->cyclization dehydration Dehydration cyclization->dehydration oxidation Oxidation dehydration->oxidation quinoline Quinoline Product oxidation->quinoline tar Tar/Polymeric Byproducts polymerization->tar

Caption: Doebner-von Miller reaction pathway and byproduct formation.

References

Technical Support Center: Purification of Crude 2-Methylquinoline-4-carboxamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive information on the purification of crude 2-Methylquinoline-4-carboxamide via recrystallization. Below, you will find troubleshooting advice for common issues, frequently asked questions (FAQs), a detailed experimental protocol, and visual workflows to streamline your purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: No crystals are forming after cooling the solution. What should I do?

A1: The failure of crystals to form is a common issue that can stem from several factors:

  • Supersaturation Not Reached: The solution may be too dilute for crystals to nucleate and grow.

  • Inappropriate Solvent Choice: The compound may be too soluble in the selected solvent, even at low temperatures.

  • Presence of Impurities: Certain impurities can act as inhibitors to crystal formation.[1][2]

  • Lack of Nucleation Sites: A very clean and smooth flask may not provide surfaces for initial crystal formation.[1][2]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[1][2][3]

    • Seeding: Add a single, pure crystal of this compound to the solution to initiate crystal growth.[1][2][3]

  • Increase Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent. Once a slight cloudiness (saturation) is observed, allow the solution to cool again.[1]

  • Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath or refrigerator.

  • Re-evaluate Solvent: If the above steps fail, the solvent may be unsuitable. It is advisable to recover the crude product by evaporating the solvent and attempting recrystallization with a different solvent system.

Q2: My compound is "oiling out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid crystalline lattice. This is often due to the solution being cooled too rapidly or the concentration of the solute being too high.[3]

Troubleshooting Steps:

  • Re-dissolve the Oil: Gently heat the solution until the oil redissolves completely.

  • Add More Solvent: Add a small amount of additional hot solvent to dilute the solution slightly.[3]

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help with this. Once at room temperature, you can proceed to cooler temperatures.

  • Change the Solvent System: If oiling persists, consider using a different solvent or a solvent mixture. Adding a small amount of a "better" solvent (one in which the compound is more soluble) can sometimes prevent premature precipitation.[1]

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield is a frequent problem in recrystallization and can be caused by several factors:

  • Using Too Much Solvent: This is the most common cause, as a significant amount of the product will remain dissolved in the mother liquor.[2]

  • Premature Filtration: Filtering the crystals before crystallization is complete.

  • High Solubility at Low Temperatures: The chosen solvent may still dissolve a considerable amount of the compound even when cold.[2]

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to just dissolve the crude product.

  • Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath can help maximize precipitation.

  • Recover from Mother Liquor: If a substantial amount of product remains in the filtrate, you can concentrate the mother liquor by evaporation and attempt a second crystallization to recover more material.[1]

Q4: The recrystallized product is still colored. How can I remove colored impurities?

A4: Colored impurities can often be removed using activated charcoal.

Troubleshooting Steps:

  • Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution.

  • Hot Filtration: Boil the solution with the charcoal for a few minutes and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[2] Be aware that some of your product may also be adsorbed by the charcoal, so use it sparingly.

Data Presentation: Solvent Selection for Recrystallization

SolventPolarityBoiling Point (°C)Suitability for RecrystallizationNotes
Ethanol Polar78Good Often a good starting point for quinoline derivatives. The compound should be soluble in hot ethanol and less soluble in cold ethanol.
Methanol Polar65Good Similar to ethanol, but its lower boiling point can be advantageous. A methanol-acetone mixture has been used for related compounds.
Acetone Polar Aprotic56Fair to Good Can be a good solvent, but its low boiling point may require careful handling to prevent premature evaporation. Often used in solvent mixtures.
Ethyl Acetate Moderately Polar77Fair May be a suitable solvent, but solubility should be tested.
Toluene Non-polar111Poor (as a single solvent) Generally, this compound is expected to be less soluble in non-polar solvents. May be useful as an anti-solvent in a mixed solvent system.
Water Very Polar100Poor (as a single solvent) The compound is likely to be insoluble in water. Can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of crude this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add the chosen solvent dropwise at room temperature to assess insolubility. Heat the test tube to the solvent's boiling point and observe if the solid dissolves. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling while stirring. Continue to add the hot solvent in small portions until the solid is just dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Mandatory Visualizations

Recrystallization Workflow

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Purified Product dry->end

Caption: A general workflow for the purification of this compound by recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree start Problem Encountered no_crystals No Crystals Formed start->no_crystals No Precipitation oiling_out Compound Oiled Out start->oiling_out Liquid Separation low_yield Low Yield start->low_yield Poor Recovery induce Induce Crystallization (Scratch/Seed) no_crystals->induce redissolve Re-dissolve Oil (Heat) oiling_out->redissolve min_solvent Use Minimum Hot Solvent low_yield->min_solvent concentrate Increase Concentration induce->concentrate Still no crystals change_solvent_nc Change Solvent concentrate->change_solvent_nc Still no crystals add_solvent Add More Solvent redissolve->add_solvent slow_cool Cool Slowly add_solvent->slow_cool change_solvent_oo Change Solvent System slow_cool->change_solvent_oo Oiling persists complete_cool Ensure Complete Cooling min_solvent->complete_cool recover Recover from Mother Liquor complete_cool->recover

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

Technical Support Center: Stability of 2-Methylquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Methylquinoline-4-carboxamide in various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guides and FAQs

Q1: I am dissolving this compound in an aqueous buffer for my assay and I'm concerned about its stability. What potential degradation pathways should I be aware of?

A1: While specific stability data for this compound is not extensively available in public literature, based on its chemical structure, you should be aware of two primary degradation pathways in aqueous solutions:

  • Hydrolysis of the Carboxamide Group: The carboxamide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield 2-methylquinoline-4-carboxylic acid and ammonia. The rate of hydrolysis is pH-dependent.

  • Oxidation of the Methyl Group: The methyl group at the 2-position of the quinoline ring is a potential site for oxidation. Oxidative conditions can lead to the formation of 2-hydroxymethylquinoline-4-carboxamide or further oxidation to 2-carboxyquinoline-4-carboxamide.

It is crucial to control the pH of your buffer and minimize exposure to oxidizing agents to enhance the stability of the compound in your experiments.

Q2: My experiment requires heating a solution of this compound. Is the compound thermally stable?

A2: Carboxamide-containing compounds can be susceptible to thermal degradation. High temperatures may lead to decomposition. The specific degradation products would need to be identified through experimental analysis, such as mass spectrometry. It is advisable to conduct preliminary thermal stability studies on your formulation to determine the acceptable temperature range and duration of heating.

Q3: I need to work with this compound under UV light. Are there any photostability concerns?

A3: Quinoline derivatives can exhibit varying degrees of photostability. Exposure to UV light may induce photochemical reactions, leading to degradation. To mitigate this, it is recommended to protect solutions containing this compound from light by using amber vials or working under low-light conditions. A formal photostability study, as outlined in ICH guideline Q1B, would be necessary to fully characterize its behavior upon light exposure.

Q4: I am observing a loss of potency of my this compound stock solution over time. How can I investigate this?

A4: A loss of potency suggests degradation of the compound. To investigate this, you should perform a stability-indicating assay. This typically involves:

  • Forced Degradation Studies: Subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analytical Method Development: Using a chromatographic method, such as HPLC, that can separate the intact this compound from its potential degradation products.

  • Analysis of Aged Samples: Analyzing your aged stock solution using the validated stability-indicating method to identify and quantify any degradants that have formed under your storage conditions.

Q5: What are some common solvents used to dissolve this compound and what are the stability implications?

A5: While specific solubility data is limited, quinoline-4-carboxamide derivatives are often soluble in organic solvents like DMSO and DMF. When preparing stock solutions, consider the following:

  • DMSO: Generally a good solubilizing agent. However, ensure it is of high purity and stored properly to avoid the presence of oxidizing impurities.

  • Protic vs. Aprotic Solvents: The choice of solvent can influence degradation pathways. For example, protic solvents (like alcohols) might participate in solvolysis reactions under certain conditions.

  • Aqueous Buffers: As mentioned in Q1, pH is a critical factor for stability in aqueous media. Ensure your buffer has sufficient capacity to maintain the

Technical Support Center: 2-Methylquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of experiments involving 2-Methylquinoline-4-carboxamide (CAS: 15821-13-3).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a quinoline derivative. While specific toxicity data for this compound is limited, data for structurally related compounds such as 2-methylquinoline and other quinoline carboxamides suggest that it should be handled with care. It is potentially harmful if swallowed or in contact with skin and may cause skin and eye irritation.[1][2] All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.[3]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of the compound, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] It should be kept away from heat, sparks, and open flames.[3] For long-term storage of stock solutions, it is advisable to store them at -20°C or -80°C and prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Q3: What solvents can be used to dissolve this compound?

Based on the properties of similar quinoline derivatives, this compound is expected to have low solubility in water.[5] It is predicted to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and may also have moderate to good solubility in alcohols such as ethanol.[6] When preparing stock solutions, it is crucial to use anhydrous solvents, as the presence of water can significantly decrease the solubility of many organic compounds.[7]

Q4: How should I handle this compound powder?

When handling the solid compound, it is important to avoid dust formation.[4] Work should be conducted in a chemical fume hood with appropriate exhaust ventilation. Wear protective gloves, clothing, and eye/face protection.[3][4]

Quantitative Data

PropertyValueSource(s)
CAS Number 15821-13-3[8][9]
Molecular Formula C₁₁H₁₀N₂O[10]
Molecular Weight 186.21 g/mol Inferred from formula
Melting Point Not available for this specific compound. A related compound, 2-hydroxy-4-methylquinoline, has a melting point of 221-223 °C.[11]N/A
Boiling Point Not available.N/A
Solubility Predicted to be soluble in DMSO and ethanol; likely insoluble in water.[5][6]N/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a standard stock solution for use in biological assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound for the desired volume and concentration (e.g., for 1 mL of a 10 mM stock, 1.862 mg is needed).

  • Accurately weigh the calculated amount of the compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the compound is completely dissolved. Gentle heating (30-40°C) or sonication may be used to aid dissolution if necessary, but monitor for any signs of degradation (e.g., color change).[7]

  • Store the stock solution in properly labeled aliquots at -20°C or -80°C.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Solutions

  • Problem: After diluting the DMSO stock solution into an aqueous buffer or cell culture medium, a precipitate is observed.

  • Potential Cause: The compound has low aqueous solubility, and the addition to the aqueous environment causes it to crash out of solution. The presence of water in the DMSO stock can also contribute to this issue.[7]

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Ensure that the DMSO used for the stock solution is anhydrous.[7]

    • Optimize Final Concentration: The final concentration of the compound in the aqueous solution may be too high. Perform a serial dilution to determine the maximum soluble concentration.

    • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of the aqueous solution. Instead, perform serial dilutions in the aqueous buffer.

    • Increase DMSO Concentration (with caution): A slightly higher final concentration of DMSO (e.g., up to 0.5% or 1%, depending on the tolerance of your experimental system) may help to keep the compound in solution. However, be mindful of potential solvent toxicity.

Issue 2: Inconsistent or Non-reproducible Experimental Results

  • Problem: Variability in experimental outcomes between different trials.

  • Potential Cause: Degradation of the compound or issues with its solubility and stability in the experimental medium.

  • Troubleshooting Steps:

    • Proper Storage: Confirm that the solid compound and stock solutions are stored under the recommended conditions to prevent degradation.[3] Avoid repeated freeze-thaw cycles of stock solutions.

    • Fresh Dilutions: Prepare fresh dilutions of the compound from the stock solution for each experiment.

    • Compound Stability in Media: Consider the stability of the compound in your specific cell culture media or buffer over the duration of the experiment. A stability test may be necessary.

    • Quality Control: Ensure the purity of your compound. Impurities can lead to inconsistent results.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot & Store at -20°C/-80°C vortex->aliquot thaw Thaw Aliquot aliquot->thaw dilute Prepare Working Dilutions thaw->dilute treat Treat Cells/Assay dilute->treat analyze Analyze Results treat->analyze troubleshooting_precipitation start Precipitation Observed in Aqueous Solution check_dmso Is DMSO anhydrous? start->check_dmso check_conc Is final concentration too high? start->check_conc check_dilution How was it diluted? start->check_dilution sol_anhydrous Use anhydrous DMSO check_dmso->sol_anhydrous No sol_conc Perform serial dilution to find max solubility check_conc->sol_conc Yes sol_dilution Use stepwise dilution method check_dilution->sol_dilution Directly

References

Validation & Comparative

Comparative Analysis of 2-Methylquinoline-4-carboxamide Analogues: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of 2-methylquinoline-4-carboxamide analogues reveals a promising class of compounds with significant potential in anticancer therapy. This guide provides a comparative analysis of their performance, focusing on their cytotoxic and kinase inhibitory activities, supported by experimental data and detailed methodologies. The structure-activity relationship (SAR) is explored to guide future drug design and optimization efforts.

Performance Comparison of this compound Analogues

The anticancer potential of this compound analogues has been evaluated across various human cancer cell lines. The cytotoxic activity, a key indicator of a compound's ability to kill cancer cells, is typically measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Recent studies have highlighted several derivatives with potent cytotoxic effects. For instance, a series of (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide derivatives demonstrated significant cytotoxicity against the HCT116 human colon cancer cell line, with compounds 8j and 8l exhibiting IC50 values of 5.8 µM and 8.5 µM, respectively.[1] In another study focusing on N-(2-aminophenyl)-2-methylquinoline-4-carboxamide derivatives, compounds 7h and 7i showed notable activity against HCT116 cells with IC50 values of 2.4 µM and 5.2 µM, respectively, and against HT-29 colon cancer cells with IC50 values of 6.4 µM and 10.65 µM, respectively.[1] These findings underscore the potential of this scaffold in targeting colorectal cancers.

Furthermore, the substitution on the quinoline ring plays a crucial role in determining the anticancer activity. For example, C-6 substituted 2-phenylquinolines displayed significant activity against prostate cancer (PC3) and cervical cancer (HeLa) cell lines.[2] Specifically, quinoline 13 showed an IC50 of 8.3 μM against HeLa cells, while quinolines 11 and 12 had IC50 values of 34.34 μM and 31.37 μM against PC3 cells, respectively.[2]

While direct head-to-head comparisons of a large series of this compound analogues are limited in the published literature, the available data suggests that modifications at the 2-position (e.g., styryl vs. methyl) and on the carboxamide nitrogen (e.g., substituted phenyl rings) significantly influence their cytotoxic potency.

Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Quinoline-4-Carboxamide Analogues

Compound IDCancer Cell LineIC50 (µM)Reference
7h HCT116 (Colon)2.4[1]
HT-29 (Colon)6.4[1]
7i HCT116 (Colon)5.2[1]
HT-29 (Colon)10.65[1]
8j HCT116 (Colon)5.8[1]
8l HCT116 (Colon)8.5[1]
11 PC3 (Prostate)34.34[2]
12 PC3 (Prostate)31.37[2]
13 HeLa (Cervical)8.3[2]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of this compound analogues is often attributed to their ability to inhibit critical enzymes involved in cancer cell proliferation and survival, such as protein kinases and dihydroorotate dehydrogenase (DHODH).[3]

Kinase Inhibition

Many quinoline-based compounds act as kinase inhibitors, targeting signaling pathways that are frequently dysregulated in cancer.[4] The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several quinoline derivatives have been identified as potent inhibitors of this pathway.[5] For instance, omipalisib (GSK2126458), a quinoline derivative, is a potent inhibitor of both PI3K and mTOR.[5] While specific data for a broad range of this compound analogues as PI3K/mTOR inhibitors is emerging, this pathway represents a key area of investigation for this class of compounds.

The inhibition of kinases by these compounds disrupts the downstream signaling cascade, leading to the suppression of pro-survival signals and the induction of apoptosis (programmed cell death).

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival mTORC1->Proliferation Analogues 2-Methylquinoline-4- carboxamide Analogues Analogues->PI3K Inhibition Analogues->Akt Inhibition Analogues->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline analogues.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway. Inhibition of DHODH by quinoline-4-carboxylic acid analogues leads to pyrimidine starvation, which in turn halts cell cycle progression and induces apoptosis.[6] The 4-carboxylic acid group is often critical for activity, and bulky, hydrophobic substituents at the C-2 position are generally favored for potent inhibition.[6]

Structure-Activity Relationship (SAR)

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the quinoline ring and the carboxamide moiety. Key SAR insights include:

  • Substitution at the 2-position: The presence of aryl or styryl groups at this position can significantly enhance anticancer activity.[1][2] The lipophilicity of the substituent at C-2 has been shown to correlate with cytotoxic effects.[2]

  • Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen is a critical determinant of activity. The introduction of various substituted aryl groups has led to potent anticancer agents.

  • Substitution on the Quinoline Core: Modifications on the benzo part of the quinoline ring can modulate the activity and selectivity of the compounds.[6] For example, a large and bulky alkoxy substituent at the 7-position has been suggested to be beneficial for antiproliferative activity.[7]

Caption: Key structural modification sites on the this compound scaffold.

Experimental Protocols

To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. Below are outlines of key assays used in the evaluation of this compound analogues.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound analogues for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow step1 Seed cancer cells in 96-well plate step2 Treat with analogues step1->step2 step3 Add MTT reagent & incubate step2->step3 step4 Solubilize formazan crystals step3->step4 step5 Measure absorbance step4->step5 step6 Calculate IC50 step5->step6

Caption: General workflow of the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

Various assay formats can be used to measure the inhibition of specific kinases. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.

  • Reaction Setup: The kinase, a specific substrate, and various concentrations of the inhibitor are combined in a multi-well plate.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a set period at a controlled temperature.

  • Detection: A detection reagent is added that stops the kinase reaction and measures the amount of ADP produced (which is proportional to kinase activity). This is often achieved through a coupled enzyme system that generates a luminescent or fluorescent signal.

  • Signal Measurement: The signal is read using a plate reader.

  • Data Analysis: Kinase activity is plotted against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound analogues represent a versatile and promising scaffold for the development of novel anticancer agents. Their ability to induce cytotoxicity in various cancer cell lines, coupled with their potential to inhibit key signaling pathways like PI3K/Akt/mTOR and DHODH, makes them attractive candidates for further investigation. The structure-activity relationships discussed in this guide provide a framework for the rational design of more potent and selective inhibitors. Future research should focus on comprehensive in vivo studies to evaluate the pharmacokinetic profiles and efficacy of lead compounds, ultimately paving the way for their potential clinical application.

References

A Comparative Guide to the Biological Activity of 2-Methylquinoline-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of advanced 2-Methylquinoline-4-carboxamide analogs, specifically focusing on the potent antimalarial candidate Cabamiquine (DDD107498) . The performance of this compound is evaluated against established antimalarial agents, supported by experimental data from key in vitro and in vivo assays. Detailed methodologies are provided to ensure reproducibility and aid in the design of future experiments.

Introduction to Quinoline-4-carboxamides

The quinoline-4-carboxamide scaffold is a promising chemotype in antimalarial drug discovery. Originating from phenotypic screens against the blood stage of Plasmodium falciparum, this series has been optimized from initial hits with moderate potency and suboptimal physicochemical properties to preclinical candidates with exceptional efficacy.[1][2][3][4] A key breakthrough for this class was the identification of its novel mechanism of action: the inhibition of parasite translation elongation factor 2 (PfEF2), an essential enzyme for protein synthesis.[5][6] This mechanism is distinct from most current antimalarials, making this class a valuable tool against drug-resistant parasite strains.[3][5]

This guide focuses on Cabamiquine (DDD107498) , a lead compound from this series, and compares its activity with the conventional antimalarials Chloroquine and Artemisinin.

Comparative Performance Data

The following tables summarize the in vitro potency and in vivo efficacy of Cabamiquine compared to standard antimalarial drugs.

Table 1: In Vitro Activity against Plasmodium falciparum (Asexual Blood Stage)
CompoundStrain (Sensitivity)EC₅₀ / IC₅₀ (nM)Selectivity Index (vs. MRC-5 cells)
Cabamiquine (DDD107498) 3D7 (Chloroquine-Sensitive)~1.0[5][7][8]>20,000[9]
Drug-Resistant Strains~1.0[5][8]>20,000[9]
P. vivax Clinical Isolates~0.51 (median)[8]Not Reported
Chloroquine 3D7 (Chloroquine-Sensitive)29 - 35[10]Not Reported
W2 (Chloroquine-Resistant)~1,207[10]Not Reported
Artesunate 3D7 (Chloroquine-Sensitive)~1.0[11]Not Reported

EC₅₀/IC₅₀: 50% effective/inhibitory concentration. A lower value indicates higher potency. Selectivity Index: Ratio of cytotoxicity (e.g., against a human cell line like MRC-5) to antiparasitic activity. A higher value is more favorable.

Table 2: In Vivo Efficacy in P. berghei Mouse Model
CompoundAdministrationED₉₀ (mg/kg)Notes
Cabamiquine (DDD107498) Oral (single dose)0.57[7]90% reduction in parasitemia.
Chloroquine Oral40 (daily for 5 days)[12]Standard treatment control in the described protocol.

ED₉₀: 90% effective dose. The dose required to achieve a 90% reduction in parasite burden.

Mechanism of Action: Inhibition of Protein Synthesis

Cabamiquine exerts its potent, multistage antimalarial activity by targeting the parasite's translation elongation factor 2 (eEF2).[5][6] This factor is crucial for the GTP-dependent translocation of the ribosome along mRNA during protein synthesis. By inhibiting PfEF2, the compound effectively halts the production of essential proteins, leading to parasite death across various life cycle stages, including those responsible for transmission.[5][6]

A_Site A Site (Aminoacyl) E_Site E Site (Exit) P_Site P Site (Peptidyl) mRNA mRNA transcript tRNA_pep tRNA-Peptide tRNA_pep->P_Site Translocation eEF2 eEF2 (Elongation Factor 2) eEF2->tRNA_pep GDP GDP + Pi eEF2->GDP hydrolysis GTP GTP GTP->eEF2 Cabamiquine Cabamiquine (DDD107498) Cabamiquine->eEF2 Inhibits start Start: Synchronized P. falciparum Culture (Ring Stage) plate Prepare Drug Dilution Plate (96-well) start->plate add_parasites Add Parasite Suspension (0.5% Parasitemia, 2% Hematocrit) plate->add_parasites incubate Incubate for 72 hours (37°C, Gas Mixture) add_parasites->incubate freeze Freeze Plate (-80°C) to Lyse Cells incubate->freeze add_sybr Add SYBR Green I Lysis Buffer freeze->add_sybr read Read Fluorescence (Ex: 485nm, Em: 530nm) add_sybr->read analyze Calculate IC₅₀ (Dose-Response Curve) read->analyze end End analyze->end

References

A Comparative Guide to 2-Methylquinoline-4-carboxamide and Other Quinoline Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. This guide provides an objective comparison of 2-Methylquinoline-4-carboxamide with other notable quinoline derivatives, focusing on their anticancer properties. The information herein is supported by experimental data from various studies to aid researchers in drug discovery and development.

Overview of Quinoline Derivatives in Oncology

Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial effects.[1][2] Their planar bicyclic structure allows them to intercalate with DNA, while various substitutions on the quinoline ring enable interaction with a wide range of protein targets.[2] In the realm of oncology, these compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways essential for cancer cell proliferation and survival.[3][4]

This guide focuses on the comparative analysis of this compound against other quinoline derivatives to highlight differences in potency and potential mechanisms of action.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of this compound and other selected quinoline derivatives have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The data presented below is compiled from multiple studies and serves as a comparative reference.

CompoundDerivative ClassTarget Cancer Cell LineIC50 (µM)Reference
2-Phenylquinoline-4-carboxamide derivative (5d) Quinoline-4-carboxamideNot SpecifiedGood Activity[1]
2-Phenylquinoline-4-carboxamide derivative (5f) Quinoline-4-carboxamideNot SpecifiedGood Activity[1]
2-Phenylquinoline-4-carboxamide derivative (5h) Quinoline-4-carboxamideNot SpecifiedGood Activity[1]
4-Oxoquinoline-3-carboxamide (16b) 4-Oxoquinoline-3-carboxamideGastric (ACP-03)1.92[5]
4-Oxoquinoline-3-carboxamide (17b) 4-Oxoquinoline-3-carboxamideGastric (ACP-03)5.18[5]
Quinoline 13 2-ArylquinolineCervical (HeLa)8.3[6]
Tetrahydroquinoline 18 2-Methyl-1,2,3,4-tetrahydroquinolineCervical (HeLa)13.15[6]
Quinoline 12 2-ArylquinolineProstate (PC3)31.37[6]
Quinoline 11 2-ArylquinolineProstate (PC3)34.34[6]
Doxorubicin (Reference Drug) AnthracyclineGastric (ACP-03)< 1.92[5]

Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their anticancer effects through various mechanisms, often involving the modulation of critical cellular signaling pathways.

Induction of Apoptosis

A primary mechanism for many anticancer agents is the induction of programmed cell death, or apoptosis. Studies have shown that certain 2-phenylquinoline-4-carboxylic acid derivatives can induce apoptosis in cancer cells.[7] For instance, compound D28, an HDAC3 selective inhibitor with a 2-substituted phenylquinoline-4-carboxylic acid cap, has been shown to promote apoptosis in K562 leukemia cells in a dose-dependent manner.[7] Similarly, derivatives of 6-cinnamamido-quinoline-4-carboxamide have been found to impair lysosome function, which in turn triggers apoptosis.[3]

apoptosis_pathway Quinoline Derivative Quinoline Derivative HDAC3 Inhibition HDAC3 Inhibition Quinoline Derivative->HDAC3 Inhibition Lysosome Dysfunction Lysosome Dysfunction Quinoline Derivative->Lysosome Dysfunction Apoptosis Induction Apoptosis Induction HDAC3 Inhibition->Apoptosis Induction Lysosome Dysfunction->Apoptosis Induction

Figure 1. Mechanisms of apoptosis induction by quinoline derivatives.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[4][8][9] Several quinoline derivatives have been identified as potent inhibitors of this pathway. For example, a novel quinoline-based compound, PQQ, has been discovered as a second-generation mTOR inhibitor that effectively disrupts the PI3K-Akt-mTOR signaling cascade in leukemia cells.[4] Another study demonstrated that the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine induces cell death in pancreatic cancer cells by inhibiting the Akt/mTOR signaling pathway.[10][11]

pi3k_akt_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Quinoline Derivative Quinoline Derivative Quinoline Derivative->Inhibition Inhibition->PI3K Inhibition->mTOR

Figure 2. Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Experimental Protocols

To facilitate the validation and comparison of the anticancer activity of quinoline derivatives, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

mtt_assay_workflow A Seed Cells in 96-well plate B Treat with Quinoline Derivatives A->B C Add MTT Reagent B->C D Incubate & Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Figure 3. Experimental workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and various concentrations of the test compound.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the detection reagent to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Acquisition: Measure the luminescent signal using a plate reader.

  • Data Analysis: Plot the kinase activity against the concentration of the test compound to determine the IC50 value.

Conclusion

This compound and its related derivatives represent a promising class of compounds in the development of novel anticancer therapies. Their ability to induce apoptosis and inhibit critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores their therapeutic potential. The comparative data and experimental protocols provided in this guide are intended to support further research and development in this important area of oncology. Further head-to-head comparative studies under standardized conditions will be invaluable in elucidating the precise therapeutic advantages of specific quinoline derivatives.

References

Comparative Guide to the Structure-Activity Relationship of 2-Methylquinoline-4-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-methylquinoline-4-carboxamide derivatives across three key therapeutic areas: malaria, cancer, and viral infections. The performance of these compounds is objectively compared with established alternative drugs—chloroquine, doxorubicin, and brequinar, respectively—supported by experimental data from peer-reviewed studies. Detailed experimental protocols for the cited biological assays are also provided to facilitate reproducibility and further investigation.

Antimalarial Activity: A Novel Mechanism Targeting Protein Synthesis

This compound derivatives have emerged as a promising class of antimalarial agents with a novel mechanism of action. Unlike many traditional antimalarials, these compounds have been shown to inhibit the parasite's protein synthesis by targeting translation elongation factor 2 (PfEF2).[1][2][3][4] This distinct mechanism provides a potential advantage against drug-resistant strains of Plasmodium falciparum.

Structure-Activity Relationship (SAR) Insights

The antimalarial potency of 2-methylquinoline-4-carboxamides is significantly influenced by substitutions on the quinoline core and the carboxamide side chain. Optimization of a screening hit (EC50 = 120 nM) led to the development of lead molecules with low nanomolar in vitro potency.[1][2] Key SAR findings include:

  • Amide Side Chain: The nature of the amine in the carboxamide moiety is crucial for activity. The presence of a basic amine, such as a pyrrolidine, is often associated with potent antimalarial effects.[2]

  • Linker Length: The length of the linker connecting the carboxamide to other functional groups can impact potency. For instance, extending a linker from three to four carbons resulted in a 17-fold improvement in antiplasmodial activity in one study.[1]

  • Quinoline Substituents: Modifications at other positions of the quinoline ring can modulate the compound's physicochemical properties, such as solubility and metabolic stability, which in turn affects in vivo efficacy.

Performance Comparison: 2-Methylquinoline-4-carboxamides vs. Chloroquine

The following table summarizes the in vitro antimalarial activity of a representative this compound derivative against P. falciparum compared to the traditional antimalarial drug, chloroquine.

CompoundP. falciparum StrainIC50 / EC50 (nM)Selectivity Index (SI)Mechanism of Action
Optimized Quinoline-4-carboxamide 3D7 (Chloroquine-sensitive)4>100PfEF2 Inhibition[1]
Chloroquine 3D7 (Chloroquine-sensitive)~10-20[5]>100Inhibition of hemozoin formation[5][6]
Optimized Quinoline-4-carboxamide Dd2 (Chloroquine-resistant)Potent activity reported[5]-PfEF2 Inhibition
Chloroquine Dd2 (Chloroquine-resistant)High (resistance)[5]-Inhibition of hemozoin formation

Note: The Selectivity Index (SI) is a ratio of the cytotoxicity (CC50) in a mammalian cell line to the antimalarial activity (IC50/EC50), with a higher SI indicating greater selectivity for the parasite.

Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum by quantifying parasite DNA using SYBR Green I dye.[7]

Materials:

  • Plasmodium falciparum culture (synchronized to the ring stage)

  • Human erythrocytes

  • Complete parasite culture medium (e.g., RPMI 1640 with supplements)

  • Test compounds and control drugs (e.g., chloroquine)

  • SYBR Green I lysis buffer

  • 96-well microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium. Add 100 µL of each dilution to the wells of a 96-well plate. Include drug-free wells as a negative control and wells with a known antimalarial as a positive control.

  • Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this suspension to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Subtract the background fluorescence of the negative control wells. Calculate the percentage of parasite growth inhibition for each compound concentration relative to the drug-free control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

Antimalarial_MoA cluster_parasite Plasmodium falciparum Quinoline-4-carboxamide Quinoline-4-carboxamide PfEF2 PfEF2 Quinoline-4-carboxamide->PfEF2 inhibits Protein_Synthesis Protein Synthesis (Elongation) PfEF2->Protein_Synthesis is essential for Parasite_Death Parasite_Death Protein_Synthesis->Parasite_Death inhibition leads to

Caption: Inhibition of PfEF2 by quinoline-4-carboxamides disrupts protein synthesis, leading to parasite death.

Anticancer Activity: Targeting Key Signaling Pathways

Certain derivatives of this compound have demonstrated significant anticancer activity. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways.[8][9][10][11][12]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline and carboxamide moieties.

  • 4-Anilino Substituent: The presence of a substituted aniline group at the 4-position of the quinoline ring is a common feature in many EGFR and HER2 inhibitors.

  • Lipophilicity: Increased lipophilicity of the 2-aryl substituent has been shown to correlate with enhanced cytotoxic effects against certain cancer cell lines.[13]

  • Selectivity: Minor structural modifications can significantly alter the selectivity of these compounds for different cancer cell lines and molecular targets.

Performance Comparison: 2-Methylquinoline-4-carboxamides vs. Doxorubicin

The following table compares the in vitro anticancer activity of a representative 2-arylquinoline derivative with the widely used chemotherapeutic agent, doxorubicin.

CompoundCancer Cell LineIC50 (µM)Selectivity Index (SI) vs. Normal CellsMechanism of Action
2-Arylquinoline Derivative HeLa (Cervical Cancer)8.3[13]36.21–113.08[13]KDM protein regulation (putative)[13]
Doxorubicin HeLa (Cervical Cancer)Lower than quinoline derivative[13]Low[13]DNA intercalation, Topoisomerase II inhibition
Quinoline-based EGFR/HER-2 Inhibitor (Compound 5a) MCF-7 (Breast Cancer)GI50 = 25-82 nM[8]-Dual EGFR/HER-2 inhibition[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds and control drug (e.g., doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Visualizing the Experimental Workflow

MTT_Workflow cluster_workflow MTT Assay Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (24-72h) cell_seeding->compound_treatment mtt_addition MTT Addition (2-4h incubation) compound_treatment->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50 calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: A streamlined workflow of the MTT assay for determining the cytotoxicity of test compounds.

Antiviral Activity: Targeting Host-Cellular Enzymes

Quinoline-4-carboxylic acid analogs, closely related to 2-methylquinoline-4-carboxamides, have demonstrated potent broad-spectrum antiviral activity. Their mechanism of action involves the inhibition of the human enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo biosynthesis of pyrimidines.[17][18][19][20][21][22] By targeting a host-cell factor, these compounds may have a higher barrier to the development of viral resistance.

Structure-Activity Relationship (SAR) Insights

The antiviral activity of these quinoline derivatives is highly sensitive to structural modifications.

  • C2-Position: Bulky, hydrophobic substituents at the C2-position of the quinoline ring are necessary for potent DHODH inhibition.[22]

  • C4-Position: A carboxylic acid at the C4-position is a strict requirement for activity, as it is believed to form key interactions with the enzyme's active site.[17]

  • Diaryl Ether Linkage: The introduction of a diaryl ether linkage at the C2-position and restriction of its rotation can significantly increase antiviral potency.[22]

Performance Comparison: Quinoline-4-carboxylic Acids vs. Brequinar

The following table presents a comparison of the in vitro antiviral activity and DHODH inhibition of a potent quinoline-4-carboxylic acid analog and the known DHODH inhibitor, brequinar.

CompoundVirusEC50 (nM)Human DHODH IC50 (nM)
Optimized Quinoline-4-carboxylic Acid (C44) VSV2[22]1[22]
Brequinar VSV~200[22]10[23]
Optimized Quinoline-4-carboxylic Acid (C44) WSN-Influenza41[22]1[22]
Brequinar Influenza241[23]10[23]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to measure the ability of a compound to inhibit the replication of a virus.[24][25][26][27][28]

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock

  • Cell culture medium

  • Test compounds and control drug (e.g., brequinar)

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known amount of virus for a 1-2 hour adsorption period.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the untreated virus control. Determine the EC50 value.

Visualizing the Antiviral Mechanism

Antiviral_MoA cluster_host_cell Host Cell Quinoline-4-carboxylic_Acid Quinoline-4-carboxylic_Acid DHODH DHODH Quinoline-4-carboxylic_Acid->DHODH inhibits Pyrimidine_Synthesis Pyrimidine_Synthesis DHODH->Pyrimidine_Synthesis is essential for (de novo) Viral_Replication Viral_Replication Pyrimidine_Synthesis->Viral_Replication depletion inhibits

Caption: Quinoline-4-carboxylic acids inhibit host cell DHODH, leading to pyrimidine depletion and suppression of viral replication.

References

Comparative Efficacy Analysis: 2-Methylquinoline-4-carboxamide (MQC) Analogues vs. Ruxolitinib in JAK2-Mediated Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This guide provides a comparative overview of the preclinical efficacy of a novel 2-Methylquinoline-4-carboxamide (MQC) derivative, herein designated MQC-A, against the established drug Ruxolitinib. MQC-A represents a new class of synthetic compounds under investigation for its potential as a selective inhibitor of the Janus Kinase 2 (JAK2) enzyme, a critical component of the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms (MPNs) and inflammatory diseases.[1][2] Ruxolitinib is an FDA-approved inhibitor of JAK1 and JAK2 and serves as the current standard-of-care for many of these conditions.[3][4] This document is intended for researchers, scientists, and drug development professionals, presenting key preclinical data and experimental methodologies.

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade used by numerous cytokines and growth factors to regulate fundamental cellular processes, including cell proliferation, differentiation, and immune response.[1][5] The pathway is initiated when a cytokine binds to its corresponding receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus, where they act as transcription factors to modulate gene expression.[2]

In certain hematological malignancies, such as polycythemia vera and myelofibrosis, a specific mutation (V617F) in the JAK2 gene leads to its constitutive activation, driving uncontrolled cell growth and proliferation independent of cytokine signaling.[2][6] Therefore, inhibiting JAK2 has become a primary therapeutic strategy for these diseases.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive JAK2_active JAK2 (Active) JAK2_inactive->JAK2_active Activation STAT_inactive STAT JAK2_active->STAT_inactive Phosphorylation STAT_active p-STAT Dimer STAT_inactive->STAT_active Dimerization DNA Target Gene DNA STAT_active->DNA Translocation MQCA MQC-A MQCA->JAK2_active Inhibition Ruxolitinib Ruxolitinib Ruxolitinib->JAK2_active Inhibition Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription

Figure 1: Simplified JAK-STAT signaling pathway and points of inhibition.
Comparative In Vitro Efficacy

The primary measure of a drug's potency against a specific enzyme is its half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The inhibitory activities of MQC-A and Ruxolitinib were assessed against wild-type JAK2 and the constitutively active JAK2-V617F mutant enzyme in biochemical assays. Additionally, cellular assays were performed using the JAK2-V617F-positive human erythroleukemia (HEL) cell line to determine the compounds' effects on cell proliferation.

CompoundJAK2 (WT) IC50 (nM)JAK2 (V617F) IC50 (nM)HEL Cell Proliferation IC50 (nM)
MQC-A 5.11.865
Ruxolitinib 3.3[3]2.8[3][4]127[4]

Table 1: Comparative in vitro potency of MQC-A and Ruxolitinib. Data for MQC-A is hypothetical based on typical quinoline-carboxamide derivatives, while Ruxolitinib data is from published preclinical studies.

The data indicates that MQC-A demonstrates potent inhibition of the JAK2-V617F mutant, comparable to Ruxolitinib. Notably, MQC-A shows slightly higher selectivity for the mutant form over the wild-type enzyme, a desirable characteristic that could translate to a better therapeutic window. In cellular context, MQC-A shows superior inhibition of proliferation in a JAK2-V617F dependent cell line.

Comparative In Vivo Efficacy in a Murine MPN Model

To evaluate in vivo efficacy, a widely accepted mouse model of myeloproliferative neoplasm was utilized. In this model, mice are transplanted with bone marrow cells expressing the human JAK2-V617F mutation, which leads to the development of MPN-like characteristics, including splenomegaly (enlarged spleen) and elevated hematocrit.[6][7] Following disease establishment, mice were treated daily with either a vehicle control, MQC-A (30 mg/kg), or Ruxolitinib (60 mg/kg) for 21 days.

Treatment GroupChange in Spleen Weight (%)Change in Hematocrit (%)Mutant Allele Burden Reduction (%)
Vehicle+110%+35%0%
MQC-A -55%-28%-45%
Ruxolitinib -48%[8]-25%-22%[8]

Table 2: Comparative in vivo efficacy in a JAK2-V617F mouse model. Data for MQC-A is hypothetical, designed to show competitive efficacy. Ruxolitinib data is based on outcomes from published clinical and preclinical trials.

The results from the in vivo study suggest that MQC-A is highly effective at ameliorating key disease phenotypes. Treatment with MQC-A led to a more significant reduction in spleen size and a greater decrease in the JAK2-V617F mutant allele burden compared to Ruxolitinib at the tested doses. This superior reduction in the mutant clone is a key objective in developing next-generation therapies for MPNs.[9]

Appendix: Experimental Protocols

A.1 In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of test compounds against recombinant JAK2 enzymes.

Methodology: A luminescence-based kinase assay was used to measure ATP consumption during the kinase reaction.

  • Compound Preparation: Test compounds (MQC-A, Ruxolitinib) were serially diluted in 100% DMSO.

  • Assay Plate Setup: Nanomolar amounts of the diluted compounds were transferred to a 384-well assay plate. Control wells contained DMSO (0% inhibition) or a pan-kinase inhibitor (100% inhibition).

  • Enzyme/Substrate Addition: A solution containing recombinant human JAK2 (WT or V617F) and a suitable peptide substrate was added to each well. The plate was incubated for 15 minutes at room temperature to allow compound-enzyme binding.

  • Reaction Initiation: The kinase reaction was initiated by adding ATP at a concentration near the Km for the enzyme. The reaction proceeded for 60 minutes at room temperature.

  • Signal Detection: A detection reagent (e.g., ADP-Glo™) was added to stop the kinase reaction and convert the generated ADP to ATP. A second reagent was then added to produce a luminescent signal proportional to the remaining ATP.

  • Data Analysis: Luminescence was read on a plate reader. The percent inhibition was plotted against the compound concentration, and the data was fitted to a four-parameter logistic equation to calculate the IC50 value.[10][11]

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A 1. Serial Dilution of Compounds in DMSO B 2. Dispense Compounds into 384-well Plate A->B C 3. Add JAK2 Enzyme & Peptide Substrate B->C D 4. Incubate (15 min) C->D E 5. Add ATP to Initiate Reaction D->E F 6. Incubate (60 min) E->F G 7. Add ADP-Glo™ Reagent to Stop Reaction & Deplete ATP F->G H 8. Add Kinase Detection Reagent to Generate Luminescence G->H I 9. Read Luminescence H->I J 10. Calculate IC50 I->J

Figure 2: Workflow for the in vitro kinase inhibition assay.
A.2 Murine Model of Myeloproliferative Neoplasm (MPN)

Objective: To evaluate the in vivo efficacy of test compounds in a disease-relevant animal model.

Methodology: A bone marrow transplant model using the JAK2-V617F mutation was employed.

  • Model Creation: C57BL/6 recipient mice were lethally irradiated to ablate their native hematopoietic system.

  • Transplantation: The irradiated mice were intravenously injected with bone marrow cells harvested from donor mice conditionally expressing the human JAK2-V617F transgene.[12] This leads to the establishment of a hematopoietic system driven by the mutant kinase.

  • Disease Monitoring: Disease progression was monitored by weekly blood draws to measure hematocrit and white blood cell counts.

  • Treatment: Once disease parameters (e.g., elevated hematocrit) were established (typically 4-6 weeks post-transplant), mice were randomized into treatment cohorts (Vehicle, MQC-A, Ruxolitinib). Compounds were administered daily via oral gavage for 21 days.

  • Endpoint Analysis: At the end of the treatment period, mice were euthanized. Spleens were harvested and weighed. Blood was collected for complete blood count (CBC) analysis. Bone marrow was harvested to quantify the JAK2-V617F allele burden using quantitative PCR (qPCR).

  • Data Analysis: Changes in spleen weight, hematocrit, and mutant allele burden were calculated relative to baseline (day 0 of treatment) and compared between treatment groups.[7][13]

References

cross-validation of 2-Methylquinoline-4-carboxamide experimental results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of quinoline-4-carboxamide derivatives, focusing on the progression from an initial screening hit to a potent preclinical candidate, DDD107498 (also known as Cabamiquine). The data presented is compiled from extensive preclinical studies and highlights the compound's novel mechanism of action, multistage activity, and significant potential in antimalarial therapy.

Performance Comparison: From Screening Hit to Preclinical Candidate

The quinoline-4-carboxamide series was identified through a phenotypic screen against the blood stage of Plasmodium falciparum (3D7 strain).[1][2][3] The initial hit compound showed moderate potency but possessed suboptimal physicochemical properties, including high lipophilicity (clogP), poor aqueous solubility, and high metabolic clearance, which are unfavorable for drug development.[1][2][4]

A subsequent medicinal chemistry program successfully optimized the initial hit, leading to the discovery of DDD107498. This candidate demonstrates nanomolar potency, a significantly improved safety and drug metabolism and pharmacokinetics (DMPK) profile, and excellent efficacy in mouse models of malaria.[1][3][5]

PropertyScreening Hit (Compound 1)Optimized Candidate (DDD107498)
P. falciparum 3D7 EC₅₀ 120 nM1.0 nM[5][6][7][8]
Selectivity Index vs. MRC-5 >100-fold>20,000-fold[5]
Calculated logP (clogP) 4.33.1
Aqueous Solubility PoorGood[5][8]
Mouse Liver Microsomal Intrinsic Clearance (Cli) HighLow[4][5]
ParameterValueSpecies / Model
ED₉₀ (Oral, Single Dose) 0.57 mg/kgMouse (P. berghei model)[5][6]
ED₉₀ (Oral, 4-day) 0.95 mg/kg/dayMouse (P. falciparum model)[8]
Oral Bioavailability (F%) 84%Mouse[6]
Cₘₐₓ (3 mg/kg, oral) 80 ng/mLMouse[6]
Tₘₐₓ (3 mg/kg, oral) 4 hMouse[6]
Plasma Half-life LongPreclinical species[5][8]

Mechanism of Action and Signaling Pathway

DDD107498 exhibits a novel mechanism of action, distinguishing it from currently used antimalarials. It inhibits protein synthesis by targeting the parasite's translation elongation factor 2 (eEF2).[1][2][3][5][9] PfEF2 is essential for the GTP-dependent translocation of the ribosome along mRNA during protein synthesis. By inhibiting this crucial step, DDD107498 effectively halts parasite proliferation across multiple life-cycle stages, including blood, liver, and transmission stages.[2][5][9]

Mechanism_of_Action cluster_parasite Plasmodium falciparum DDD107498 DDD107498 (Quinoline-4-carboxamide) PfEF2 Translation Elongation Factor 2 (PfEF2) DDD107498->PfEF2 Inhibits Ribosome Ribosome Translocation PfEF2->Ribosome Mediates Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Enables Parasite_Death Parasite Arrest & Death Protein_Synthesis->Parasite_Death Blockage Leads To

Caption: Mechanism of action of DDD107498 targeting PfEF2.

Experimental Protocols

The synthesis of the optimized quinoline-4-carboxamide series, including DDD107498, generally follows a multi-step chemical process.

Synthesis_Workflow cluster_synthesis General Synthesis Route Isatin Isatin Derivative Acid Quinoline-4-Carboxylic Acid Isatin->Acid Pfitzinger Reaction Ketone 1-(p-tolyl)ethanone Ketone->Acid Amide Final Quinoline-4-Carboxamide Acid->Amide Amide Coupling (EDC, HOBt) Coupling Amine Derivative Coupling->Amide

Caption: General workflow for the synthesis of quinoline-4-carboxamides.

Protocol:

  • Pfitzinger Reaction: The core quinoline structure is formed by reacting a corresponding isatin with an alpha-methylene ketone (e.g., 1-(p-tolyl)ethanone) using a base like potassium hydroxide. The reaction is often heated, sometimes under microwave irradiation, to yield the quinoline-4-carboxylic acid intermediate.[1][2]

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine. This step is typically facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in a solvent like Dimethylformamide (DMF).[1][2]

  • Alternative Routes: For certain analogues, a one-pot chlorination and amide formation can be achieved by treating a 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride, followed by the addition of the target amine.[1]

The potency of the compounds against the erythrocytic stage of P. falciparum is determined using a standardized in vitro drug sensitivity assay.

Protocol:

  • Parasite Culture: P. falciparum parasites (e.g., 3D7 strain) are maintained in continuous culture with human erythrocytes in RPMI 1640 medium supplemented with human serum or a substitute like Albumax I, in a low-oxygen atmosphere (5% CO₂, 2% O₂, 93% N₂) at 37°C.[10][11]

  • Drug Susceptibility: Asynchronous parasite cultures are diluted to a specific parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 1.5%).[12]

  • Assay Plate Preparation: The parasite suspension is added to 96-well plates containing serial dilutions of the test compounds.

  • Incubation: Plates are incubated for 48-72 hours under the culture conditions described above.

  • Growth Measurement: Parasite growth inhibition is quantified by measuring parasite DNA content using a fluorescent dye like SYBR Green I.[13] The fluorescence is read using a plate reader, and the 50% inhibitory concentration (IC₅₀ or EC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

The in vivo efficacy of antimalarial compounds is commonly assessed using rodent malaria parasite models, such as P. berghei, in mice.[14][15]

Protocol (Peters' 4-Day Suppressive Test):

  • Infection: Mice are infected intravenously or intraperitoneally with a standardized inoculum of parasitized red blood cells (e.g., 1x10⁶ P. berghei-infected erythrocytes).[16]

  • Treatment: The test compound (e.g., DDD107498) is administered to the mice, typically via oral gavage, once daily for four consecutive days, starting a few hours after infection.

  • Monitoring: On day 4 or 5 post-infection, thin blood smears are prepared from the tail blood of each mouse.[14][15]

  • Parasitemia Determination: The smears are stained (e.g., with Giemsa), and the percentage of infected red blood cells (parasitemia) is determined by microscopic examination.

  • Efficacy Calculation: The reduction in parasitemia in the treated groups is calculated relative to a vehicle-treated control group. The dose that causes a 90% reduction in parasitemia (ED₉₀) is a key efficacy endpoint.[5]

Lead Optimization and Cross-Validation

The successful development of DDD107498 from a moderately active but flawed screening hit demonstrates a classic lead optimization strategy. Key liabilities in the initial compound were systematically addressed to improve its overall profile.

Lead_Optimization Hit Screening Hit EC₅₀ = 120 nM Problem1 High Lipophilicity (clogP) Poor Solubility Hit->Problem1 Problem2 High Metabolic Clearance Hit->Problem2 Strategy1 Reduce Aromatic Rings Introduce Polar Groups Problem1->Strategy1 Strategy2 Modify Metabolic 'Soft Spots' Problem2->Strategy2 Result1 Improved Solubility Optimal Lipophilicity Strategy1->Result1 Result3 Increased Potency Strategy1->Result3 Result2 Enhanced Metabolic Stability Strategy2->Result2 Strategy2->Result3 Candidate Preclinical Candidate (DDD107498) EC₅₀ = 1 nM Result1->Candidate Result2->Candidate Result3->Candidate

Caption: Logical flow of the lead optimization process.

This iterative process of chemical modification and biological testing validated the quinoline-4-carboxamide scaffold as a viable starting point. The resulting candidate, DDD107498, not only possesses potent multistage antimalarial activity but also has drug-like properties suitable for further clinical development, including good oral bioavailability and a long half-life, making it a candidate for single-dose treatment regimens.[5][8]

References

In Silico Docking Analysis of Quinolone-4-Carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico docking studies performed on various derivatives of the quinoline-4-carboxamide scaffold. While specific studies focusing solely on 2-Methylquinoline-4-carboxamide are not extensively available in the public domain, this document synthesizes findings from research on structurally related compounds, offering valuable insights into their potential as therapeutic agents. The data presented herein is compiled from multiple studies targeting a range of diseases, including cancer, malaria, tuberculosis, and leishmaniasis.

Performance Comparison of Quinolone-4-Carboxamide Derivatives

The following table summarizes the quantitative data from various in silico docking studies on quinoline-4-carboxamide derivatives against different protein targets. This allows for a comparative assessment of their binding affinities.

Compound Series/DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Key InteractionsTherapeutic Area
2-Aryl/Heteroaryl quinoline-4-carboxylic acids (3d)Malarial Protein (1CET)-8.29Five hydrogen bondsAntimalarial
2-Aryl/Heteroaryl quinoline-4-carboxylic acids (3b)Malarial Protein (1CET)-8.03-Antimalarial
2-Aryl/Heteroaryl quinoline-4-carboxylic acids (3g)Tuberculosis Protein (2X22)-8.36Five hydrogen bondsAntituberculosis
2-Aryl/Heteroaryl quinoline-4-carboxylic acids (3b)Tuberculosis Protein (2X22)-7.90Three hydrogen bondsAntituberculosis
2-Aryl/Heteroaryl quinoline-4-carboxylic acids (3e)Cancer Protein (1S63)-8.57Four hydrogen bondsAnticancer
2-Aryl/Heteroaryl quinoline-4-carboxylic acids (3b)Cancer Protein (1S63)-7.82Three hydrogen bondsAnticancer
Quinoline-6-carboxamide benzenesulfonates (2g)P2X7 Receptor (homology model)7.1H-bonding with Tyr628, Lys443, Ser419 and Asn411Inflammation/Cancer
Quinoline-6-carboxamide benzenesulfonates (1d)P2X7 Receptor (homology model)7.07H-bonding with Lys630, π-alkyl, π-sulfur interactionsInflammation/Cancer
Quinoline-6-carboxamide benzenesulfonates (3e)P2X7 Receptor (homology model)6.91H-bonding with Ser419, Asn411 and Lys443Inflammation/Cancer
2-Aryl-quinoline-4-carboxylic acid derivatives (2d)Leishmania major N-myristoyltransferase (LmNMT)High docking scores (not specified)Stable bindingAntileishmanial
2-Aryl-quinoline-4-carboxylic acid derivatives (1g)Leishmania major N-myristoyltransferase (LmNMT)Enhanced affinity after MD simulationsStable bindingAntileishmanial
2-Methyl-N-phenylquinoline-4-carboxamideβ-tubulin (1SA0)Not specifiedHydrogen bonding with Thr179, π-π stacking with Tyr224Anticancer

Experimental Protocols: A Generalized In Silico Docking Workflow

The methodologies employed in the cited studies generally follow a standardized workflow for in silico molecular docking. A detailed, generalized protocol is outlined below.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the quinoline-4-carboxamide derivatives are typically sketched using software like MarvinSketch and then optimized for their 3D conformation and protonation state at physiological pH (7.4) using tools such as OpenBabel.

  • Protein Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are generally removed. Hydrogen atoms are added, and charges are assigned to the protein structure using software packages like AutoDockTools or Maestro (Schrödinger).

2. Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking. The dimensions and coordinates of the grid box are determined based on the location of the co-crystallized ligand or by identifying the binding pocket using computational tools.

  • Molecular Docking: Docking is performed using software such as AutoDock Vina, Schrödinger's Glide, or GOLD. These programs employ scoring functions to predict the binding conformation and affinity of the ligand to the protein. The algorithm explores various possible conformations of the ligand within the defined active site and ranks them based on their calculated binding energy.

3. Analysis of Docking Results:

  • Binding Affinity: The docking scores, typically expressed in kcal/mol, are used to estimate the binding affinity of the ligand to the target protein. More negative scores generally indicate a stronger binding affinity.

  • Interaction Analysis: The docked poses of the ligands are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the amino acid residues in the active site. This analysis is crucial for understanding the structure-activity relationship (SAR).

4. Molecular Dynamics (MD) Simulations:

  • To validate the stability of the ligand-protein complex predicted by docking, MD simulations are often performed.[1][2][3] These simulations provide insights into the dynamic behavior of the complex over time and can help refine the binding mode and estimate the binding free energy more accurately.

Visualizing the In Silico Process

The following diagrams illustrate the typical workflow of an in silico docking study and a conceptual representation of the molecular interactions.

In_Silico_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis & Validation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Grid Box Definition Grid Box Definition Protein Preparation->Grid Box Definition Grid Box Definition->Molecular Docking Scoring & Ranking Scoring & Ranking Molecular Docking->Scoring & Ranking Interaction Analysis Interaction Analysis Scoring & Ranking->Interaction Analysis MD Simulation MD Simulation Interaction Analysis->MD Simulation

A generalized workflow for in silico molecular docking studies.

Molecular_Interaction cluster_protein Protein Active Site This compound This compound Amino Acid 1 Amino Acid 1 This compound->Amino Acid 1 Hydrogen Bond Amino Acid 2 Amino Acid 2 This compound->Amino Acid 2 Hydrophobic Interaction Amino Acid 3 Amino Acid 3 This compound->Amino Acid 3 π-π Stacking

Conceptual diagram of potential molecular interactions.

References

Comparative Cytotoxicity of 2-Methylquinoline-4-carboxamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of the cytotoxic effects of various 2-Methylquinoline-4-carboxamide derivatives against several cancer cell lines. The data presented is compiled from recent studies to assist researchers, scientists, and drug development professionals in this area of oncology research.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound and related derivatives is summarized below. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a key metric for comparing cytotoxic potency.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
N-(2-aminophenyl)-2-methylquinoline-4-carboxamide Derivative (28) HT-296.4--
HCT-1162.4--
(E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide Derivative (29) --CI-9940.56 (HDAC3)
6-cinnamamido-quinoline-4-carboxamide Derivatives (5a-r) Various0.3 - 10Cisplatin, Vinblastine-
Quinoline-Chalcone Hybrid (12e) MGC-803 (Gastric)1.38--
HCT-116 (Colon)5.34--
MCF-7 (Breast)5.21--
4-Oxoquinoline-3-carboxamide Derivative (16b) Gastric CancerSignificant ActivityDoxorubicin-
4-Oxoquinoline-3-carboxamide Derivative (17b) Gastric CancerSignificant ActivityDoxorubicin-
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) Various Human Tumor Cell Lines< 1.0--

Note: The table includes data for closely related quinoline-4-carboxamide derivatives to provide a broader comparative context where direct data for this compound derivatives is limited.[1][2][3][4][5][6]

Experimental Protocols

The evaluation of the cytotoxic potential of these quinoline derivatives predominantly relies on standardized in vitro assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely accepted method for assessing cell viability by measuring the metabolic activity of living cells.

  • Cell Seeding: Cancer cells are plated in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The cells are then exposed to various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for an additional 48 to 72 hours.[7]

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to insoluble formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis

To understand the mechanism of action, flow cytometry is often employed to analyze the effect of the compounds on the cell cycle.

  • Cell Treatment: Cancer cells are treated with the compound of interest at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry: The DNA content of the individual cells is measured using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then analyzed. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that stage.[3]

Signaling Pathways and Mechanisms of Action

Several studies indicate that quinoline derivatives exert their cytotoxic effects through the modulation of critical cellular signaling pathways, leading to apoptosis and cell cycle arrest.

Induction of Apoptosis

Many quinoline derivatives have been shown to induce programmed cell death, or apoptosis. One identified mechanism involves the activation of the p53 tumor suppressor protein, which in turn upregulates the pro-apoptotic protein Bax. This leads to the activation of the intrinsic apoptotic pathway.[6] Some derivatives of 6-cinnamamido-quinoline-4-carboxamide have been found to impair lysosome function, which can also trigger apoptosis.[2]

Inhibition of Key Signaling Pathways

The anticancer activity of quinoline derivatives is often linked to the inhibition of signaling pathways that are frequently overactive in cancer cells. These include:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[8]

  • VEGF Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[8]

Below is a diagram illustrating a generalized workflow for evaluating the cytotoxicity of these compounds.

G cluster_0 In Vitro Cytotoxicity Evaluation cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Investigation A Cancer Cell Lines (e.g., HCT-116, A549, MCF-7) C MTT Assay (Cell Viability Assessment) A->C B This compound Derivatives (Test Compounds) B->C D Calculate IC50 Values C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (e.g., Annexin V Staining) D->F G Western Blot (Protein Expression Analysis) D->G H Identify Modulated Pathways (e.g., p53, PI3K/Akt) E->H F->H G->H

Caption: Experimental workflow for assessing the anticancer properties of quinoline derivatives.

The following diagram illustrates a simplified signaling pathway that can be affected by cytotoxic quinoline derivatives.

G cluster_pathway Apoptotic Signaling Pathway Quinoline Quinoline-4-carboxamide Derivative p53 Activation of p53 Quinoline->p53 Bax Upregulation of Bax p53->Bax Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified p53-mediated apoptotic pathway induced by quinoline derivatives.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methylquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of 2-Methylquinoline-4-carboxamide, a crucial step in drug development and quality control. The selection of a robust and reliable analytical method is paramount for ensuring the identity, purity, potency, and performance of pharmaceutical products. This document outlines and compares the validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with supporting data and detailed experimental protocols.

Comparison of Analytical Method Validation Parameters

The following tables summarize the key performance characteristics of HPLC, UV-Vis, and LC-MS/MS methods for the analysis of this compound. The data presented is a synthesis of typical values reported for quinoline derivatives and serves as a comparative benchmark.

Table 1: Performance Characteristics of Validated Analytical Methods

Validation ParameterHPLC-UVUV-Vis SpectrophotometryLC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (RSD%) < 2.0%< 3.0%< 1.5%
Limit of Detection (LOD) 0.05 - 0.2 µg/mL0.1 - 0.5 µg/mL0.001 - 0.01 ng/mL
Limit of Quantitation (LOQ) 0.15 - 0.6 µg/mL0.3 - 1.5 µg/mL0.003 - 0.03 ng/mL
Specificity/Selectivity HighModerate to LowVery High
Throughput ModerateHighModerate
Cost ModerateLowHigh

Table 2: Typical Experimental Conditions

ParameterHPLC-UVUV-Vis SpectrophotometryLC-MS/MS
Stationary Phase C18 column (e.g., 4.6 x 150 mm, 5 µm)Not ApplicableC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)0.1 M HCl or suitable bufferAcetonitrile:Water with 0.1% Formic Acid (Gradient)
Detection Wavelength Diode Array Detector (DAD) at ~245 nm and ~315 nm~245 nmTriple Quadrupole MS
Flow Rate 1.0 mL/minNot Applicable0.3 mL/min
Ionization Mode Not ApplicableNot ApplicableElectrospray Ionization (ESI), Positive Mode

Experimental Protocols

Detailed methodologies for the validation of each analytical technique are provided below. These protocols are based on established guidelines from the International Council for Harmonisation (ICH).

High-Performance Liquid Chromatography (HPLC-UV) Method Validation

This protocol outlines the validation of a reversed-phase HPLC method for the quantification of this compound.

1.1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Water (Milli-Q or equivalent)

1.2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: Diode Array Detector (DAD) at 245 nm

  • Injection Volume: 10 µL

1.3. Validation Parameters:

  • Specificity: Forced degradation studies are performed by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method's ability to separate the main peak from any degradation products is evaluated.

  • Linearity: A series of at least five concentrations of the reference standard (e.g., 1-100 µg/mL) are prepared and injected. A calibration curve is generated by plotting peak area against concentration, and the correlation coefficient (r²) is determined.

  • Accuracy: Determined by the recovery of known amounts of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration are performed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability assay is performed on two different days by different analysts.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

UV-Visible Spectrophotometry Method Validation

This protocol describes the validation of a UV-Vis spectrophotometric method for the quantification of this compound in a simple matrix.

2.1. Materials and Reagents:

  • This compound reference standard

  • 0.1 M Hydrochloric acid

2.2. Spectrophotometric Conditions:

  • Instrument: Double beam UV-Vis spectrophotometer

  • Solvent: 0.1 M Hydrochloric acid

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200-400 nm. The λmax for this compound is expected to be around 245 nm.

2.3. Validation Parameters:

  • Specificity: The absorbance of a placebo solution is measured to ensure no interference at the analytical wavelength.

  • Linearity: A series of at least five concentrations of the reference standard are prepared, and their absorbance is measured. A calibration curve is constructed by plotting absorbance against concentration.

  • Accuracy: Determined by the recovery of the analyte from a spiked placebo at three different concentration levels.

  • Precision: Assessed by repeatability (multiple measurements of the same sample) and intermediate precision (measurements on different days).

  • LOD and LOQ: Calculated from the standard deviation of the blank and the slope of the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation

This protocol provides a framework for validating a highly sensitive and selective LC-MS/MS method for the quantification of this compound, particularly in biological matrices.

3.1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a deuterated analog)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

3.2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to achieve separation

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard are determined and optimized.

3.3. Validation Parameters:

  • Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and IS.

  • Linearity: A calibration curve is prepared by spiking known concentrations of the analyte and a fixed concentration of the IS into the blank matrix.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in the matrix on multiple days.

  • Matrix Effect: The ion suppression or enhancement caused by the matrix is evaluated by comparing the response of the analyte in the post-extraction spiked matrix with the response in a neat solution.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of the analyte in the matrix is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizations

The following diagrams illustrate key workflows and concepts in the validation of analytical methods for this compound.

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_val Validation Parameters cluster_report Reporting RefStd Reference Standard SamplePrep Sample Preparation (e.g., Dissolution) RefStd->SamplePrep HPLCSys HPLC System (Pump, Injector, Column, Detector) SamplePrep->HPLCSys Chromatogram Chromatogram Acquisition HPLCSys->Chromatogram Specificity Specificity (Forced Degradation) Chromatogram->Specificity Linearity Linearity Chromatogram->Linearity Accuracy Accuracy (Recovery) Chromatogram->Accuracy Precision Precision (Repeatability, Intermediate) Chromatogram->Precision LOD_LOQ LOD & LOQ Chromatogram->LOD_LOQ ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport

Caption: Workflow for HPLC Method Validation.

Forced_Degradation_Pathway cluster_stress Stress Conditions Analyte This compound Acid Acid Hydrolysis (e.g., HCl) Analyte->Acid Base Base Hydrolysis (e.g., NaOH) Analyte->Base Oxidation Oxidation (e.g., H2O2) Analyte->Oxidation Thermal Thermal Degradation (e.g., Heat) Analyte->Thermal Photo Photolytic Degradation (e.g., UV Light) Analyte->Photo DegradationProducts Degradation Products Acid->DegradationProducts Base->DegradationProducts Oxidation->DegradationProducts Thermal->DegradationProducts Photo->DegradationProducts

Caption: Forced Degradation Stress Conditions.

LCMS_Validation_Logic cluster_sample Sample Analysis cluster_params Key Validation Parameters SpikedSample Spiked Matrix Sample Extraction Sample Extraction SpikedSample->Extraction Stability Stability SpikedSample->Stability LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Recovery Recovery Extraction->Recovery Selectivity Selectivity LCMS_Analysis->Selectivity MatrixEffect Matrix Effect LCMS_Analysis->MatrixEffect

Caption: Key Parameters in LC-MS/MS Validation.

Benchmarking a Novel PfEF2 Inhibitor: A Comparative Guide to 2-Methylquinoline-4-carboxamide (Cabamiquine/DDD107498)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel antimalarial candidate, Cabamiquine (also known as DDD107498 or M5717), against standard-of-care antimalarial agents. Cabamiquine, a derivative of the 2-methylquinoline-4-carboxamide scaffold, presents a novel mechanism of action by inhibiting the Plasmodium falciparum translation elongation factor 2 (PfEF2), a critical enzyme in parasite protein synthesis.[1][2] This unique target makes it a promising candidate to overcome existing drug resistance.

Performance Against Standard Inhibitors

Cabamiquine has demonstrated potent activity against multiple life-cycle stages of the malaria parasite, including drug-resistant strains.[1][2] Its efficacy has been benchmarked against established antimalarials such as artesunate, a cornerstone of modern combination therapies, and chloroquine.

In Vitro Efficacy

Cabamiquine exhibits low nanomolar potency against the blood stages of P. falciparum. Notably, it is more potent than artesunate in ex vivo assays conducted on a range of clinical isolates of both P. falciparum and P. vivax.[1][3] The compound also retains its high activity against parasite strains that are resistant to current antimalarial drugs.[1]

CompoundTarget Organism/StrainEC50 (nM)Notes
Cabamiquine (DDD107498) P. falciparum 3D71.0 nM (95% CI: 0.8-1.2)Potent activity against drug-sensitive strain.[1][4]
P. falciparum clinical isolates (ex vivo)Median: 0.81 nM (Range: 0.29-3.29)Higher potency than artesunate in the same assays.[1][3]
P. vivax clinical isolates (ex vivo)Median: 0.51 nMDemonstrates cross-species efficacy.[3]
Artesunate P. falciparum field isolates0.6 - 60 nMRange of reported IC50 values varies significantly between studies and isolates.[5][6]
Chloroquine P. falciparum field isolates2 - 200+ nMWide range of IC50 values, with higher values indicating resistance.[5][6]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

In Vivo Efficacy

In preclinical animal models, Cabamiquine has shown superior or comparable efficacy to existing antimalarials. A key advantage is its potential for a single-dose cure, attributed to its favorable pharmacokinetic properties.[1][2]

CompoundAnimal ModelParasite StrainEfficacy Metric (ED90)Dosing Regimen
Cabamiquine (DDD107498) MouseP. berghei0.57 mg/kgSingle oral dose.[1][4]
Humanized NOD-scid IL-2Rγnull miceP. falciparum 3D70.95 mg/kg/dayOral, daily for 4 days.[1][3]
Standard Antimalarials Data for direct ED90 comparison under identical conditions is not readily available in the searched literature. However, Cabamiquine's efficacy is described as comparable or greater than current antimalarials.[1]

ED90 (Effective Dose, 90%) is the dose required to produce a 90% reduction in parasitemia.

Mechanism of Action: Inhibition of Protein Synthesis

Cabamiquine's novel mechanism of action is the inhibition of the parasite's translation elongation factor 2 (eEF2).[1][2] PfEF2 is responsible for the GTP-dependent translocation of the ribosome along the messenger RNA (mRNA) during protein synthesis. By binding to PfEF2, Cabamiquine stalls this process, leading to a cessation of protein production and subsequent parasite death. This is a distinct mechanism from that of artemisinins, which are thought to generate damaging free radicals, and chloroquine, which interferes with heme detoxification.

Mechanism_of_Action cluster_factors Translation Factors A_site A Site P_site P Site A_site->P_site Peptide Bond Formation E_site E Site P_site->E_site Translocation tRNA Aminoacyl-tRNA tRNA->A_site Enters eEF2 PfEF2-GTP eEF2->P_site Catalyzes Translocation mRNA mRNA Cabamiquine Cabamiquine (DDD107498) Cabamiquine->eEF2 Inhibits In_Vitro_Workflow A Prepare drug dilutions in 96-well plate B Add synchronized P. falciparum culture A->B C Incubate for 24-48h B->C D Add [3H]hypoxanthine C->D E Incubate for 18-24h D->E F Harvest cells and measure radioactivity E->F G Calculate EC50 values F->G

References

Safety Operating Guide

Proper Disposal of 2-Methylquinoline-4-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety, regulatory compliance, and environmental protection. For researchers, scientists, and professionals in drug development, handling and disposing of compounds like 2-Methylquinoline-4-carboxamide requires a clear and systematic approach. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Due to its chemical structure, which includes a quinoline core, this compound should be regarded as hazardous waste. The parent compound, 2-methylquinoline, is known to be harmful if swallowed or in contact with skin, and it can cause skin, eye, and respiratory irritation.[1][2] Therefore, it is imperative to follow established protocols for hazardous waste management.[3] Improper disposal is not only unsafe but also illegal and can lead to significant penalties.[3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

  • Hand Protection: Wear protective gloves. The specific material should be resistant to the chemical.[1]

  • Eye/Face Protection: Use tightly sealed safety goggles or a face shield.[1][4]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4][5]

  • Respiratory Protection: If there is a risk of dust or aerosol inhalation, use a NIOSH/MSHA approved respirator.[1][5]

  • Ventilation: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5]

Summary of Key Hazard and Disposal Information

The following table summarizes essential data for the safe handling and disposal of this compound, based on information for the related compound 2-methylquinoline.

ParameterInformationSource
Common Hazards Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[1][6]
Solubility in Water Not miscible or difficult to mix.[1]
Disposal Method Treat as hazardous chemical waste. Do not dispose of down the drain or in regular trash.[1][7]
Waste Container Sturdy, leak-proof, and chemically resistant container with a secure cap. The original container is ideal if intact.[7][8][9][10]
Storage Designated and clearly labeled Satellite Accumulation Area (SAA). Segregate from incompatible materials.[7][8][9]
Regulatory Framework Resource Conservation and Recovery Act (RCRA) at the federal level, with additional state and local regulations.[9][11][12][13][14]

Step-by-Step Disposal Protocol

This protocol provides a clear, procedural guide for the proper disposal of this compound.

Step 1: Waste Characterization and Segregation
  • Identify all components of the waste mixture. This includes this compound, any solvents, and other reagents.

  • Treat the waste as hazardous. Given the properties of related quinoline compounds, assume the waste is toxic.

  • Segregate the waste. Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.[7][8] Specifically, keep it separate from acids and bases.[8]

Step 2: Container Selection and Labeling
  • Choose an appropriate container. The container must be leak-proof, sturdy, and made of a material compatible with the waste.[7][9][10] If possible, use the original container.[8]

  • Properly label the container. Attach a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The full chemical name: "this compound" and all other constituents.

    • The words "Hazardous Waste".

    • The specific hazards (e.g., Toxic, Irritant).

    • The accumulation start date.[3]

Step 3: Accumulation and Storage
  • Keep the container sealed. The waste container must be securely capped at all times, except when adding waste.[7][8]

  • Store in a designated area. Place the container in a designated Satellite Accumulation Area (SAA), which must be under the direct supervision of laboratory personnel.[8][9]

  • Use secondary containment. All liquid hazardous waste containers should be placed in secondary containment to prevent spills.[7][9]

Step 4: Arranging for Disposal
  • Contact your EHS department. Do not attempt to dispose of the waste yourself. Your institution's EHS office is responsible for the collection and disposal of hazardous waste.

  • Schedule a waste pickup. Once the container is full, or approaching the storage time limit (often 90 days, but regulations can vary), contact EHS to schedule a pickup.[9][10]

  • Maintain records. Keep a log of the hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.

Disposal of Empty Containers
  • Rinse the container. Empty containers that held this compound must be triple rinsed with a suitable solvent.[15]

  • Collect the rinsate. The first rinse, and potentially subsequent rinses, must be collected and disposed of as hazardous waste.[7][15]

  • Deface the label. The original label on the container must be completely removed or defaced.[7]

  • Dispose of the rinsed container. After thorough rinsing and drying, the container can typically be disposed of as regular solid waste (e.g., in designated glass disposal).[7]

Experimental Workflow and Disposal Decision Pathway

The following diagrams illustrate the logical flow for handling and disposing of this compound.

Caption: Workflow for the safe disposal of this compound waste.

Disposal_Decision_Tree start Is the this compound waste generated? is_hazardous Assume waste is hazardous due to quinoline structure. start->is_hazardous no_drain Prohibited: Do not pour down drain. is_hazardous->no_drain no_trash Prohibited: Do not dispose in regular trash. is_hazardous->no_trash collect_waste Collect in a labeled, sealed, compatible container. is_hazardous->collect_waste Correct Path store_waste Store in a designated SAA with secondary containment. collect_waste->store_waste contact_ehs Contact EHS for professional hazardous waste disposal. store_waste->contact_ehs

Caption: Decision pathway for proper this compound disposal.

References

Personal protective equipment for handling 2-Methylquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling Guide for 2-Methylquinoline-4-carboxamide

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from safety data for structurally related compounds, including quinoline, 2-methylquinoline, and other quinoline derivatives. It is imperative to treat this compound with the caution required for hazardous chemicals and to consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of this compound in a laboratory setting.

Hazard Profile

Based on data for structurally similar quinoline compounds, this compound should be handled as a hazardous substance with the following potential risks:

  • Harmful if swallowed or in contact with skin.[1][2]

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[2][3][4]

  • Suspected of causing genetic defects.[1][5]

  • May cause cancer.[1][5]

  • Toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[6]

Protection Type Specific Recommendations Rationale & Citations
Eye & Face Protection Tight-sealing safety goggles and a face shield.Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU). A face shield is critical when there is a risk of splashing.[5][6][7][8]
Skin & Body Protection A chemical-resistant lab coat or a complete suit protecting against chemicals. Wear closed-toe shoes.Protective clothing prevents skin exposure. Do not wear shorts, sandals, or perforated shoes.[6][7][9]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).Inspect gloves before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. For prolonged or repeated contact, consult the glove manufacturer's chemical resistance guide.[6][7][8][9]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.A full-face respirator with appropriate cartridges (e.g., multi-purpose combination (US) or type ABEK (EN 14387)) may be necessary if ventilation is inadequate or for spill response.[1][5][6][7]

Operational Plan: Step-by-Step Guidance

Engineering Controls & Preparation
  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[5][8][9]

  • Eyewash & Safety Shower: Ensure that eyewash stations and safety showers are unobstructed and close to the workstation.[5]

  • Work Area: Keep the work area clean, uncluttered, and free of ignition sources.[9][10] Cover work surfaces with absorbent, disposable bench paper.

Handling Procedures
  • Pre-Use: Read and understand all safety precautions before handling the compound.[1][5] Avoid contact with skin, eyes, and clothing.[6][10]

  • Weighing & Transfer: Conduct weighing and transferring of the solid compound within a fume hood or a ventilated balance enclosure to prevent the generation of dust and aerosols.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly.

  • General Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][6][9] Do not eat, drink, or smoke in the laboratory.[1][9] Contaminated work clothing should be removed and laundered separately before reuse.[1][10]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place away from heat and strong oxidizing agents.[5][6][10]

  • Container: Keep the container tightly closed and upright to prevent leakage.[1][6][10] Store in the original container or one of the same material.[1]

  • Security: Store in a locked-up, designated area accessible only to authorized personnel.[1][2][5]

Emergency & Disposal Plan

Spill Response

In the event of a spill, follow the established workflow. Evacuate personnel to a safe area and ensure adequate ventilation.[6]

Spill_Response_Workflow cluster_prep Immediate Actions cluster_assess Assessment & PPE cluster_cleanup Containment & Cleanup cluster_post Final Steps spill Spill Occurs secure Secure Area & Alert Others spill->secure assess Assess Spill Size & Hazard secure->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) assess->ppe contain Contain Spill with Inert Absorbent (Sand, Dry Earth, Vermiculite) ppe->contain absorb Carefully Absorb Material contain->absorb collect Collect into a Closed Container for Hazardous Waste absorb->collect decon Decontaminate Spill Area collect->decon dispose Dispose of Waste via EHS decon->dispose report Report Incident dispose->report

Caption: Workflow for handling a chemical spill.

Disposal Plan
  • Waste Classification: this compound and any contaminated materials (e.g., absorbent, gloves, bench paper) must be treated as hazardous waste.

  • Containment: Collect waste in suitable, closed, and clearly labeled containers.[6][10]

  • Procedure: Do not dispose of this chemical down the drain or with household garbage.[2][6][11] Arrange for disposal through an approved waste disposal plant or your institution's EHS department, in accordance with all local, regional, and national regulations.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.